molecular formula C13H10INO B1392232 3-(3-Iodobenzoyl)-4-methylpyridine CAS No. 1187166-56-8

3-(3-Iodobenzoyl)-4-methylpyridine

Cat. No.: B1392232
CAS No.: 1187166-56-8
M. Wt: 323.13 g/mol
InChI Key: GDBDFDCLZPPMNN-UHFFFAOYSA-N
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Description

3-(3-Iodobenzoyl)-4-methylpyridine is a chemical compound of interest in organic synthesis and early-stage pharmaceutical research. This structure combines a 4-methylpyridine ring, a scaffold recognized for its role in medicinal chemistry , with a 3-iodobenzoyl group. The iodine atom on the benzoyl moiety can serve as a versatile handle for further chemical modifications via cross-coupling reactions, such as Suzuki or Sonogashira reactions, making this compound a potential intermediate for synthesizing more complex molecules. Pyridine derivatives are frequently explored in drug discovery for their diverse biological activities and ability to improve water solubility . The presence of the iodobenzoyl group also suggests potential applications in the development of radiopharmaceuticals or molecular probes, as similar iodinated structures are used in conjugation labeling for diagnostic and therapeutic agents . This product is intended for research purposes by qualified laboratory professionals only. It is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-iodophenyl)-(4-methylpyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10INO/c1-9-5-6-15-8-12(9)13(16)10-3-2-4-11(14)7-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDBDFDCLZPPMNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)C(=O)C2=CC(=CC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601252842
Record name (3-Iodophenyl)(4-methyl-3-pyridinyl)methanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187166-56-8
Record name (3-Iodophenyl)(4-methyl-3-pyridinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187166-56-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Iodophenyl)(4-methyl-3-pyridinyl)methanone
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URL https://comptox.epa.gov/dashboard/DTXSID601252842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-(3-Iodobenzoyl)-4-methylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document provides a detailed overview of the known and predicted chemical properties of 3-(3-Iodobenzoyl)-4-methylpyridine. Due to the limited availability of published experimental data for this specific compound, some information, particularly regarding its synthesis and biological activity, is based on established chemical principles and analogies to structurally related molecules. This guide is intended for research and informational purposes only.

Core Chemical Properties

PropertyThis compound (Predicted/Calculated)3-Iodo-4-methylpyridine[1]3-Iodobenzoyl chloride[2][3]
IUPAC Name (3-iodophenyl)(4-methylpyridin-3-yl)methanone3-iodo-4-methylpyridine3-iodobenzoyl chloride
Synonyms (3-Iodobenzoyl)-4-picoline4-Methyl-3-iodopyridinem-Iodobenzoyl chloride
CAS Number Not available38749-96-11711-10-0
Molecular Formula C₁₃H₁₀INOC₆H₆INC₇H₄ClIO
Molecular Weight 323.13 g/mol 219.02 g/mol 266.46 g/mol
Appearance Predicted: Solid-Yellow crystalline solid
Melting Point Not availableNot availableNot available
Boiling Point Predicted: > 240.3 °C240.3 °C at 760 mmHg280.7 °C at 760 mmHg
Density Not available1.81 g/cm³Not available
Solubility Predicted: Soluble in organic solvents like DCM, THF.Not availableSparingly soluble in water

Proposed Synthesis and Experimental Protocol

The synthesis of this compound is not explicitly described in the scientific literature. However, a plausible synthetic route can be proposed based on established organic chemistry reactions. The primary challenge in acylating a pyridine ring via a traditional Friedel-Crafts reaction is the deactivation of the ring by the Lewis acid catalyst coordinating to the pyridine nitrogen.[4][5] Therefore, alternative strategies are often employed.

Here, we propose a two-step synthesis: first, the preparation of the acylating agent, 3-iodobenzoyl chloride, followed by its reaction with 3-iodo-4-methylpyridine. Given the challenges of direct Friedel-Crafts acylation on a pyridine ring, a metal-catalyzed cross-coupling reaction represents a more viable approach.

Synthesis of 3-Iodobenzoyl Chloride

3-Iodobenzoyl chloride can be readily prepared from commercially available 3-iodobenzoic acid by reaction with a chlorinating agent such as thionyl chloride or oxalyl chloride.

Experimental Protocol:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-iodobenzoic acid (1.0 eq).

  • Under an inert atmosphere (e.g., nitrogen or argon), add an excess of thionyl chloride (SOCl₂, ~5.0 eq).

  • Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.1 eq).

  • Heat the reaction mixture to reflux (approximately 80°C) for 2-3 hours, monitoring the reaction progress by the cessation of gas evolution (HCl and SO₂).

  • After completion, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude 3-iodobenzoyl chloride can be purified by vacuum distillation or used directly in the next step.

Synthesis of this compound via Palladium-Catalyzed Carbonylative Cross-Coupling

A robust method for the formation of a ketone from an aryl halide and an acyl chloride is the palladium-catalyzed carbonylative cross-coupling reaction.[6][7][8] This approach avoids the harsh conditions of Friedel-Crafts acylation.

Experimental Protocol:

  • To a flame-dried Schlenk flask, add 3-iodo-4-methylpyridine (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a copper(I) co-catalyst like CuI (0.1 eq).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon).

  • Add a suitable dry, degassed solvent such as tetrahydrofuran (THF) or toluene.

  • To the stirred mixture, add a non-nucleophilic base, for example, triethylamine (Et₃N, 2.0 eq).

  • Slowly add a solution of 3-iodobenzoyl chloride (1.1 eq) in the same solvent.

  • Heat the reaction mixture to a temperature between 80-100°C and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

  • Wash the celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Mandatory Visualizations

Proposed Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Preparation of 3-Iodobenzoyl Chloride cluster_step2 Step 2: Carbonylative Cross-Coupling 3_Iodobenzoic_Acid 3-Iodobenzoic Acid 3_Iodobenzoyl_Chloride 3-Iodobenzoyl Chloride 3_Iodobenzoic_Acid->3_Iodobenzoyl_Chloride + SOCl₂ (DMF catalyst) Reflux SOCl2 Thionyl Chloride (SOCl₂) Final_Product This compound 3_Iodobenzoyl_Chloride->Final_Product + 3-Iodo-4-methylpyridine Pd(PPh₃)₄, CuI, Et₃N Heat 3_Iodobenzoyl_Chloride->Final_Product 3_Iodo_4_methylpyridine 3-Iodo-4-methylpyridine Pd_Catalyst Pd(PPh₃)₄ / CuI

Caption: Proposed two-step synthesis of this compound.

Potential Biological Activity and Significance

While there is no specific biological data for this compound, the structural motifs present in the molecule, namely the substituted pyridine and benzoyl groups, are found in numerous biologically active compounds.

  • Enzyme Inhibition: Benzoylpyridine derivatives are known to act as inhibitors for various enzymes. The specific substitution pattern and the presence of the iodo-substituent could confer inhibitory activity against kinases, polymerases, or other enzymes relevant in disease pathways.

  • Antimicrobial and Antifungal Activity: Pyridine and benzamide derivatives have been reported to exhibit antibacterial and antifungal properties. The lipophilicity and electronic properties imparted by the iodo- and methyl- groups could influence the compound's ability to penetrate microbial cell membranes and interact with intracellular targets.

  • Agrochemical Potential: Many commercial pesticides and herbicides contain pyridine and amide functionalities. It is plausible that this compound could exhibit insecticidal or herbicidal activity.

  • CNS Activity: The pyridine ring is a common scaffold in drugs targeting the central nervous system. Depending on its ability to cross the blood-brain barrier, this compound could potentially interact with various receptors and transporters in the brain.

It is important to emphasize that these are hypothetical applications based on structural analogy. The actual biological activity of this compound would need to be determined through in vitro and in vivo screening.

Conclusion

This compound is a compound for which there is a paucity of direct experimental data. This guide has provided a comprehensive overview of its predicted properties, a plausible and detailed synthetic route, and a discussion of its potential biological significance based on the known activities of structurally related molecules. The proposed synthetic protocol offers a starting point for researchers interested in preparing this compound for further study. Future experimental work is required to fully elucidate the chemical and biological properties of this molecule and to explore its potential applications in drug discovery and materials science.

References

An In-depth Technical Guide to 3-(3-Iodobenzoyl)-4-methylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, proposed synthesis, and predicted physicochemical properties of 3-(3-Iodobenzoyl)-4-methylpyridine. Due to the limited availability of direct experimental data for this specific compound, this document outlines a detailed, plausible synthetic pathway utilizing a Friedel-Crafts acylation reaction. Furthermore, it presents predicted spectroscopic data, including 1H NMR, 13C NMR, IR, and mass spectrometry, based on established principles and data from analogous structures. This guide serves as a foundational resource for researchers interested in the synthesis and characterization of novel acylpyridine derivatives, potentially for applications in medicinal chemistry and materials science. All quantitative data and procedural information are presented in a clear, structured format to facilitate laboratory application.

Molecular Structure and Physicochemical Properties

This compound is an aromatic ketone featuring a 4-methylpyridine ring acylated at the 3-position with a 3-iodobenzoyl group. The molecular structure combines the functionalities of a pyridine, a ketone, and an organoiodine compound.

Table 1: Molecular Identifiers and Predicted Physicochemical Properties

PropertyValueSource
Molecular Formula C13H10INOCalculated
Molecular Weight 323.13 g/mol Calculated
IUPAC Name (3-iodophenyl)(4-methylpyridin-3-yl)methanone
SMILES Cc1cnccc1C(=O)c2cccc(I)c2
InChI InChI=1S/C13H10INO/c1-9-8-15-7-6-11(9)13(16)10-4-2-3-5-12(10)14/h2-8H,1H3
Predicted LogP 3.5 - 4.5
Predicted Boiling Point > 400 °C
Predicted Melting Point Not available

Proposed Synthesis

The synthesis of this compound is not well-documented in the current literature. A feasible and commonly employed method for the preparation of aryl-heteroaryl ketones is the Friedel-Crafts acylation. However, the direct acylation of pyridine is challenging due to the deactivation of the ring by the nitrogen atom, which can also complex with the Lewis acid catalyst. A more viable approach involves the acylation of a pre-functionalized pyridine derivative or a coupling reaction. This guide proposes a Friedel-Crafts acylation of 4-methylpyridine using 3-iodobenzoyl chloride in the presence of a Lewis acid catalyst. It is important to note that this reaction may have regioselectivity challenges and require optimization.

Synthesis of 3-Iodobenzoyl Chloride

3-Iodobenzoyl chloride can be prepared from 3-iodobenzoic acid by reaction with thionyl chloride or oxalyl chloride.

Experimental Protocol: Synthesis of 3-Iodobenzoyl Chloride from 3-Iodobenzoic Acid

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-iodobenzoic acid (1 equivalent).

  • Add thionyl chloride (2-3 equivalents) in a fume hood.

  • Slowly heat the reaction mixture to reflux and maintain for 2-3 hours, or until the evolution of gas ceases.

  • Allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation under reduced pressure.

  • The crude 3-iodobenzoyl chloride can be purified by vacuum distillation.

Proposed Synthesis of this compound

This protocol is a proposed method and may require optimization.

Experimental Protocol: Friedel-Crafts Acylation

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (AlCl3) (1.2 equivalents) in a dry, non-polar solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add 3-iodobenzoyl chloride (1 equivalent), prepared as described in section 2.1, to the suspension with vigorous stirring.

  • Stir the mixture at 0 °C for 15-20 minutes to allow for the formation of the acylium ion complex.

  • In a separate flask, dissolve 4-methylpyridine (1.1 equivalents) in the same dry solvent.

  • Slowly add the 4-methylpyridine solution to the acylium ion complex suspension at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of crushed ice, followed by dilute hydrochloric acid.

  • Separate the organic layer. Extract the aqueous layer with the organic solvent (2-3 times).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Diagram 1: Proposed Synthesis Workflow

G cluster_synthesis Synthesis of this compound reagents 3-Iodobenzoyl Chloride + 4-Methylpyridine + AlCl3 reaction Friedel-Crafts Acylation reagents->reaction workup Quenching (Ice, HCl), Extraction, Washing reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: A simplified workflow for the proposed synthesis of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with known data for similar compounds.

Table 2: Predicted 1H NMR Spectral Data (in CDCl3, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.6 - 8.8d1HPyridine H-6
~8.5s1HPyridine H-2
~8.0 - 8.2m2HBenzoyl H-2', H-6'
~7.8 - 7.9d1HBenzoyl H-4'
~7.2 - 7.4t1HBenzoyl H-5'
~7.1d1HPyridine H-5
~2.4s3HMethyl (-CH3)

Table 3: Predicted 13C NMR Spectral Data (in CDCl3, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~194 - 196Carbonyl (C=O)
~155 - 157Pyridine C-6
~150 - 152Pyridine C-2
~145 - 147Pyridine C-4
~140 - 142Benzoyl C-1'
~138 - 140Benzoyl C-6'
~135 - 137Pyridine C-3
~130 - 132Benzoyl C-5'
~128 - 130Benzoyl C-2'
~125 - 127Pyridine H-5
~124 - 126Benzoyl C-4'
~94 - 96Benzoyl C-3' (C-I)
~17 - 19Methyl (-CH3)

Table 4: Predicted IR and Mass Spectrometry Data

Spectroscopic TechniquePredicted Key Peaks/Fragments
Infrared (IR) ~3100-3000 cm-1 (Aromatic C-H stretch)~1660-1680 cm-1 (C=O stretch, aryl ketone)~1600, 1470 cm-1 (Aromatic C=C stretch)~800-850 cm-1 (C-H out-of-plane bend)
Mass Spectrometry (EI) m/z 323 (M+) : Molecular ion peakm/z 204 : [M - I]+m/z 196 : [M - C6H4I]+m/z 92 : [C6H6N]+ (methylpyridine fragment)

Diagram 2: Characterization Workflow

G cluster_characterization Spectroscopic Characterization Workflow start Purified Product nmr NMR Spectroscopy (1H, 13C, COSY, HSQC) start->nmr ms Mass Spectrometry (EI, ESI) start->ms ir Infrared Spectroscopy start->ir structure Structure Confirmation nmr->structure ms->structure ir->structure

Caption: A standard workflow for the structural elucidation of the synthesized compound.

Biological Activity

As of the date of this guide, no specific biological activity or signaling pathway involvement has been reported for this compound in peer-reviewed literature. The presence of the pyridine and iodobenzoyl moieties suggests that this compound could be explored for a variety of biological activities. Many pyridine derivatives are known to possess diverse pharmacological properties, including but not limited to, anticancer, antimicrobial, and anti-inflammatory activities. The iodine atom could also serve as a handle for further functionalization or for use in radioimaging applications. Researchers are encouraged to perform biological screening to elucidate the potential therapeutic applications of this compound.

Diagram 3: Potential Research Directions

G cluster_research Potential Areas of Biological Investigation compound This compound kinase Kinase Inhibition Assays compound->kinase antimicrobial Antimicrobial Screening compound->antimicrobial cytotoxicity Cytotoxicity Assays (Cancer Cell Lines) compound->cytotoxicity imaging Radiolabeling for PET/SPECT Imaging compound->imaging

Caption: Potential avenues for investigating the biological relevance of the title compound.

Conclusion

This technical guide provides a foundational understanding of this compound, a compound for which specific experimental data is not yet available. The proposed synthetic route via Friedel-Crafts acylation offers a practical starting point for its preparation in a laboratory setting. The predicted spectroscopic data will aid in its characterization. The lack of biological data highlights an opportunity for new research to explore the potential of this and related acylpyridines in drug discovery and other applications. This document is intended to be a living resource, to be updated as new experimental findings become available.

An In-depth Technical Guide to the Synthesis of 3-(3-Iodobenzoyl)-4-methylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a robust and efficient synthetic pathway for the preparation of 3-(3-Iodobenzoyl)-4-methylpyridine, a key building block in pharmaceutical research and development. The described methodology focuses on a modern and reliable approach, moving beyond classical but often problematic Friedel-Crafts acylations of pyridine rings. The presented synthesis is a multi-step process designed for high yield and purity, leveraging the stability and selectivity of Weinreb amide chemistry.

Executive Summary

The synthesis of this compound is most effectively achieved through a three-stage process:

  • Activation of 4-methylnicotinic acid: Conversion of commercially available 4-methylnicotinic acid to its corresponding N-methoxy-N-methyl amide (Weinreb amide), N-methoxy-N,4-dimethylnicotinamide. This is a crucial step that prepares the pyridine moiety for selective acylation.

  • Formation of the Grignard Reagent: Preparation of the 3-iodophenylmagnesium bromide Grignard reagent from a suitable halo-iodobenzene precursor.

  • Carbon-Carbon Bond Formation: The controlled reaction of the Weinreb amide with the 3-iodophenylmagnesium bromide to yield the target ketone, this compound. This final step is characterized by its high selectivity and avoidance of over-addition byproducts.

This guide provides detailed experimental protocols for each stage, quantitative data for expected yields, and a logical workflow diagram to facilitate replication and adaptation in a laboratory setting.

Introduction

Aryl-heteroaryl ketones are a prevalent structural motif in a wide array of biologically active molecules and pharmaceutical compounds. The specific target of this guide, this compound, possesses a unique combination of a substituted pyridine ring and an iodinated phenyl group, making it a valuable intermediate for further functionalization, particularly in cross-coupling reactions.

Direct Friedel-Crafts acylation of the 4-methylpyridine ring is generally inefficient and challenging due to the electron-deficient nature of the pyridine ring and the propensity for N-acylation, which further deactivates the ring towards electrophilic substitution. The synthetic strategy outlined herein circumvents these issues by employing a Grignard reaction with a Weinreb amide, a method well-established for its reliability in ketone synthesis.[1][2]

Synthesis Pathway Overview

The overall synthetic route is depicted in the following diagram:

Synthesis_Pathway cluster_0 Stage 1: Weinreb Amide Formation cluster_1 Stage 2: Grignard Reagent Formation cluster_2 Stage 3: Ketone Synthesis 4-methylnicotinic_acid 4-Methylnicotinic Acid Weinreb_amide N-methoxy-N,4-dimethylnicotinamide 4-methylnicotinic_acid->Weinreb_amide  1. Oxalyl Chloride, DMF (cat.)  2. N,O-dimethylhydroxylamine      hydrochloride, Base Final_Product This compound Weinreb_amide->Final_Product 3-Iodophenylmagnesium bromide, THF 3-iodobromobenzene 3-Iodobromobenzene Grignard_reagent 3-Iodophenylmagnesium bromide 3-iodobromobenzene->Grignard_reagent Mg, THF

Caption: Overall synthetic pathway for this compound.

Stage 1: Preparation of N-methoxy-N,4-dimethylnicotinamide (Weinreb Amide)

The initial step involves the conversion of 4-methylnicotinic acid into its corresponding Weinreb amide. This is typically a two-step, one-pot procedure where the carboxylic acid is first converted to the more reactive acid chloride, which then reacts with N,O-dimethylhydroxylamine.

Experimental Protocol
  • Acid Chloride Formation: To a solution of 4-methylnicotinic acid (1.0 equiv.) in anhydrous dichloromethane (DCM, approx. 0.5 M) under a nitrogen atmosphere at 0 °C, add oxalyl chloride (1.1-1.5 equiv.) dropwise.[3] A catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops) is then added. The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until gas evolution ceases and the reaction mixture becomes a clear solution. The solvent and excess oxalyl chloride are typically removed under reduced pressure.

  • Amide Formation: The crude acid chloride is re-dissolved in anhydrous DCM. In a separate flask, a mixture of N,O-dimethylhydroxylamine hydrochloride (1.1-1.5 equiv.) and a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.5-3.0 equiv.) in DCM is prepared and cooled to 0 °C. The solution of the acid chloride is then added dropwise to this mixture. The reaction is stirred at room temperature for 1-3 hours, or until completion as monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: The reaction mixture is washed sequentially with water, saturated aqueous sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude Weinreb amide can be purified by column chromatography on silica gel.

Quantitative Data for Stage 1
ParameterValue/RangeReference
Starting Material 4-Methylnicotinic AcidCommercially Available
Key Reagents Oxalyl Chloride, DMF, N,O-dimethylhydroxylamine HCl, Base (TEA or DIPEA)Standard Reagents
Solvent Dichloromethane (DCM)
Reaction Time 3-7 hours (total)[3]
Typical Yield 80-95%General procedure yields
Purification Silica Gel Chromatography

Stage 2: Preparation of 3-Iodophenylmagnesium Bromide

The Grignard reagent is prepared by the reaction of an appropriate dihalobenzene with magnesium metal in an anhydrous ether solvent.

Experimental Protocol
  • Initiation: Magnesium turnings (1.2-1.5 equiv.) are placed in a flame-dried flask under a nitrogen atmosphere. A small crystal of iodine can be added to activate the magnesium surface. A small portion of a solution of 3-iodobromobenzene (1.0 equiv.) in anhydrous tetrahydrofuran (THF) is added to initiate the reaction, which is often indicated by gentle refluxing and the disappearance of the iodine color.

  • Addition: The remaining solution of 3-iodobromobenzene in THF is added dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, the mixture is typically stirred at room temperature or gently heated for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The concentration of the Grignard reagent can be determined by titration if required.

Quantitative Data for Stage 2
ParameterValue/RangeReference
Starting Material 3-IodobromobenzeneCommercially Available
Key Reagents Magnesium Turnings, Iodine (cat.)
Solvent Anhydrous Tetrahydrofuran (THF)
Reaction Time 2-4 hoursGeneral procedure
Typical Yield Assumed to be near quantitative for subsequent use[4]

Stage 3: Synthesis of this compound

This final step involves the nucleophilic addition of the Grignard reagent to the Weinreb amide, followed by an acidic work-up to afford the desired ketone. The chelated intermediate formed from the Weinreb amide prevents the common over-addition of a second equivalent of the Grignard reagent.

Experimental Protocol
  • Reaction: A solution of N-methoxy-N,4-dimethylnicotinamide (1.0 equiv.) in anhydrous THF is cooled to -78 °C to 0 °C under a nitrogen atmosphere. The previously prepared solution of 3-iodophenylmagnesium bromide (1.1-1.5 equiv.) is then added dropwise. The reaction mixture is stirred at this low temperature for a period of 1-3 hours and then allowed to warm to room temperature.

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride or 1M hydrochloric acid. The aqueous layer is extracted with an organic solvent such as ethyl acetate or DCM.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound as the final product.

Quantitative Data for Stage 3
ParameterValue/RangeReference
Starting Materials N-methoxy-N,4-dimethylnicotinamide, 3-Iodophenylmagnesium bromideSynthesized in previous stages
Solvent Anhydrous Tetrahydrofuran (THF)
Reaction Temperature -78 °C to 0 °CGeneral procedure
Reaction Time 2-5 hoursGeneral procedure
Typical Yield 70-90%[5]
Purification Silica Gel Chromatography

Logical Workflow Diagram

Experimental_Workflow cluster_stage1 Stage 1: Weinreb Amide Synthesis cluster_stage2 Stage 2: Grignard Reagent Preparation cluster_stage3 Stage 3: Ketone Formation A Dissolve 4-methylnicotinic acid in DCM B Add oxalyl chloride & DMF (cat.) (0 °C to RT) A->B C Remove solvent and excess reagents B->C E Add acid chloride solution to amine mixture C->E D Prepare N,O-dimethylhydroxylamine HCl and base in DCM (0 °C) D->E F Stir at RT E->F G Aqueous work-up and extraction F->G H Purify by column chromatography G->H L Dissolve Weinreb amide in THF (-78 °C to 0 °C) H->L To Stage 3 I Activate Mg turnings with iodine in THF J Add 3-iodobromobenzene solution dropwise I->J K Stir to complete formation J->K M Add Grignard reagent solution dropwise K->M To Stage 3 L->M N Stir at low temperature, then warm to RT M->N O Quench with aq. NH4Cl or HCl N->O P Extract with organic solvent O->P Q Purify by column chromatography P->Q

Caption: Detailed experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound via the Weinreb amide and Grignard reaction pathway offers a significant improvement over classical methods. This approach is characterized by its high degree of control, selectivity, and generally good to excellent yields. The detailed protocols and quantitative data provided in this guide should serve as a valuable resource for researchers and professionals in the field of drug discovery and development, enabling the reliable and efficient production of this important chemical intermediate.

References

The Enigmatic Mechanism of 3-(3-Iodobenzoyl)-4-methylpyridine: A Review of Uncharted Territory

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals exploring the therapeutic potential of novel pyridine derivatives are met with a significant information gap concerning the specific mechanism of action of 3-(3-Iodobenzoyl)-4-methylpyridine. Despite extensive searches of scientific literature and chemical databases, detailed studies elucidating its biological targets, signaling pathway interactions, and overall pharmacological profile remain unpublished. This in-depth technical guide serves to consolidate the current state of knowledge—or lack thereof—and to frame the compound within the broader context of related chemical structures to postulate potential avenues for future investigation.

At present, there is no publicly available quantitative data, detailed experimental protocols, or established signaling pathways specifically associated with this compound. The absence of this critical information prevents the construction of a detailed mechanism of action, data tables, or specific experimental workflows.

Postulated Mechanisms Based on Structural Analogs

While direct evidence is wanting, the chemical architecture of this compound, featuring a pyridine ring substituted with a methyl group and an iodobenzoyl moiety, allows for informed speculation on its potential biological activities. Pyridine derivatives are a well-established class of compounds with a broad spectrum of pharmacological applications, including antimicrobial, antiviral, and anticancer activities.

The benzoyl group attached to the pyridine ring is a common feature in various biologically active molecules. For instance, certain benzoyl derivatives have been investigated for their inhibitory effects on a range of enzymes. Similarly, the presence of a halogen, in this case, iodine, can significantly influence the pharmacokinetic and pharmacodynamic properties of a compound, often enhancing its binding affinity to target proteins.

Given the structural similarities to other researched compounds, several hypothetical mechanisms of action for this compound can be proposed:

  • Kinase Inhibition: Many small molecule inhibitors targeting protein kinases incorporate a pyridine core. The benzoyl group could potentially interact with the hinge region of a kinase, a common binding motif for ATP-competitive inhibitors. The specific substitution pattern on both the pyridine and the benzoyl ring would determine the targeted kinase family.

  • Enzyme Inhibition: The broader class of pyridine derivatives has been shown to inhibit various enzymes. For example, some have demonstrated activity against dipeptidyl peptidase-4 (DPP-4). It is conceivable that this compound could act as an inhibitor for a yet-to-be-identified enzyme.

  • Reverse Transcriptase Inhibition: The structurally related 3-amino-4-methylpyridine serves as an intermediate in the synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV.[1] Although the functional groups differ significantly, the shared pyridine scaffold suggests that antiviral activity, potentially through the inhibition of viral enzymes, could be a plausible area of investigation.

Future Directions for Research

To elucidate the mechanism of action of this compound, a systematic experimental approach is required. The following outlines a potential workflow for future research:

Figure 1. A potential experimental workflow to determine the mechanism of action.

1. Phenotypic Screening: Initial studies should involve broad phenotypic screens to identify any significant biological effects of the compound. This could include assays for cytotoxicity against a panel of cancer cell lines, antimicrobial activity against various pathogens, or effects on specific cellular processes.

2. Target Identification: If a distinct phenotype is observed, subsequent efforts would focus on identifying the molecular target(s) of the compound. Techniques such as affinity chromatography, chemical proteomics, or computational target prediction could be employed.

3. Biochemical and Cellular Assays: Once a putative target is identified, its interaction with this compound would need to be validated through in vitro biochemical assays (e.g., enzyme inhibition or binding assays) and confirmed in a cellular context.

4. Signaling Pathway Analysis: Following target validation, downstream signaling pathways affected by the compound's activity would be investigated using techniques such as Western blotting, reporter gene assays, or transcriptomic analysis.

Conclusion

The mechanism of action of this compound remains an open question in the field of medicinal chemistry. While the absence of specific data is a significant hurdle, the compound's structural features provide a basis for postulating several plausible biological activities. Future research, guided by a systematic experimental workflow, is essential to unlock the therapeutic potential of this and related novel pyridine derivatives. The scientific community awaits the publication of dedicated studies to move this compound from the realm of speculation to that of evidence-based pharmacology.

References

An In-depth Technical Guide to the Potential Therapeutic Targets of 3-(3-Iodobenzoyl)-4-methylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: 3-(3-Iodobenzoyl)-4-methylpyridine is a novel chemical entity that is not extensively characterized in publicly available scientific literature. Therefore, this document provides a theoretical framework for its potential therapeutic applications based on the analysis of its structural motifs and the known biological activities of related compounds. The proposed targets and experimental workflows are intended to guide future research and are not based on established data for this specific molecule.

Introduction

This compound is a heterocyclic compound featuring a pyridine ring substituted with a methyl group at the 4-position and a 3-iodobenzoyl group at the 3-position. The unique combination of these chemical features suggests a potential for interaction with various biological targets, making it a molecule of interest for drug discovery and development. This guide explores the potential therapeutic targets of this compound by dissecting its structural components and drawing parallels with pharmacologically active molecules sharing similar moieties.

Analysis of Structural Moieties and Potential Therapeutic Implications

The structure of this compound can be broken down into three key components: the pyridine core, the 4-methyl group, and the 3-iodobenzoyl group. Each of these contributes to the overall physicochemical and pharmacological properties of the molecule.

  • Pyridine Core: The pyridine ring is a common scaffold in a multitude of FDA-approved drugs and biologically active compounds. Its nitrogen atom can act as a hydrogen bond acceptor, and the aromatic ring can participate in π-π stacking and hydrophobic interactions with biological macromolecules. Pyridine derivatives are known to exhibit a wide range of activities, including but not limited to, anticancer, antimicrobial, and neurological effects.

  • 4-Methyl Group: The methyl group at the 4-position of the pyridine ring can influence the molecule's steric and electronic properties. It can enhance binding to a target protein through hydrophobic interactions and may also impact the metabolic stability of the compound.

  • 3-Iodobenzoyl Group: The iodobenzoyl moiety is a significant contributor to the potential bioactivity. The iodine atom can act as a halogen bond donor, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. Furthermore, the benzoyl group provides a rigid scaffold that can be oriented to fit into specific binding pockets.

Hypothesized Therapeutic Targets

Based on the analysis of the structural components and the known activities of similar compounds, several potential therapeutic targets can be proposed for this compound.

The benzoylpyridine scaffold is a known feature in some kinase inhibitors. For example, derivatives of benzoylpyridine have been investigated as inhibitors of p38α MAP kinase, a key enzyme in inflammatory signaling pathways. The this compound could potentially target this or other kinases involved in cell signaling, proliferation, and inflammation.

Table 1: Examples of Benzoylpyridine and Related Kinase Inhibitors

Compound ClassTarget KinaseReported Activity
Benzoylpyridinesp38α MAP KinaseInhibition of inflammatory cytokine production
Pyridinyl-imidazolesp38 MAP KinaseAnti-inflammatory effects
AnilinopyrimidinesVarious (e.g., EGFR, Abl)Anticancer activity

Compounds containing an iodobenzoyl or a related iodobenzyl moiety have been shown to interact with a variety of enzymes. For instance, meta-iodobenzylguanidine (MIBG) is a substrate for the norepinephrine transporter, and some iodobenzoyl derivatives have been explored as inhibitors of enzymes like histone deacetylases (HDACs) and carbonic anhydrases.

Table 2: Bioactive Compounds with Iodobenzoyl or Related Moieties

CompoundTarget/MechanismTherapeutic Area
meta-Iodobenzylguanidine (MIBG)Norepinephrine TransporterOncology (Neuroendocrine tumors)
Iodinated Hydroxamic AcidsHistone Deacetylases (HDACs)Oncology
Iodinated SulfonamidesCarbonic AnhydrasesVarious

The pyridine moiety is present in numerous compounds that target G-protein coupled receptors (GPCRs) and ion channels. The overall shape and electronic distribution of this compound may allow it to bind to receptors involved in neurotransmission or other physiological processes.

Proposed Signaling Pathways and Mechanisms of Action

Should this compound target kinases such as p38α MAP kinase, it would likely modulate inflammatory signaling pathways.

p38_pathway Stress/Cytokines Stress/Cytokines Cell Membrane Receptor Cell Membrane Receptor Stress/Cytokines->Cell Membrane Receptor MAP3K MAP3K Cell Membrane Receptor->MAP3K MKK3/6 MKK3/6 MAP3K->MKK3/6 p38 MAPK p38 MAPK MKK3/6->p38 MAPK Transcription Factors (e.g., AP-1) Transcription Factors (e.g., AP-1) p38 MAPK->Transcription Factors (e.g., AP-1) This compound This compound This compound->p38 MAPK Inflammatory Gene Expression Inflammatory Gene Expression Transcription Factors (e.g., AP-1)->Inflammatory Gene Expression

Caption: Potential inhibition of the p38 MAPK signaling pathway.

Proposed Experimental Workflow for Target Identification and Validation

A systematic approach is necessary to identify and validate the therapeutic targets of this compound.

experimental_workflow cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Target Validation cluster_2 Phase 3: Preclinical Evaluation Phenotypic Screening Phenotypic Screening Biochemical Assays Biochemical Assays Phenotypic Screening->Biochemical Assays Affinity Chromatography Affinity Chromatography Affinity Chromatography->Biochemical Assays Computational Docking Computational Docking Computational Docking->Biochemical Assays Cell-based Assays Cell-based Assays Biochemical Assays->Cell-based Assays Biophysical Methods (e.g., SPR, ITC) Biophysical Methods (e.g., SPR, ITC) Cell-based Assays->Biophysical Methods (e.g., SPR, ITC) In vivo Efficacy Models In vivo Efficacy Models Biophysical Methods (e.g., SPR, ITC)->In vivo Efficacy Models Pharmacokinetic Studies Pharmacokinetic Studies In vivo Efficacy Models->Pharmacokinetic Studies Toxicology Studies Toxicology Studies Pharmacokinetic Studies->Toxicology Studies

Caption: A logical workflow for therapeutic target validation.

Detailed Methodologies for Key Experiments

  • Objective: To isolate proteins that bind to this compound from a cell lysate.

  • Protocol:

    • Synthesize a derivative of this compound with a linker arm suitable for immobilization (e.g., an amino or carboxyl group).

    • Covalently couple the linker-modified compound to a solid support matrix (e.g., NHS-activated sepharose beads).

    • Prepare a cell lysate from a relevant cell line or tissue.

    • Incubate the cell lysate with the compound-coupled beads to allow for protein binding.

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Elute the specifically bound proteins using a competitive ligand, a change in pH, or a denaturing agent.

    • Identify the eluted proteins using mass spectrometry (LC-MS/MS).

  • Objective: To quantitatively measure the binding affinity and thermodynamics of the interaction between the compound and a purified target protein.

  • Protocol:

    • Prepare solutions of the purified target protein in the sample cell and this compound in the injection syringe in a suitable buffer.

    • Perform a series of small injections of the compound solution into the protein solution while monitoring the heat change.

    • Integrate the heat change peaks to generate a binding isotherm.

    • Fit the binding isotherm to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Conclusion

While this compound remains a largely unexplored molecule, a systematic investigation based on its structural features can unveil its therapeutic potential. The pyridine core, combined with the influential 4-methyl and 3-iodobenzoyl substituents, suggests that this compound could be a promising candidate for targeting a range of proteins, particularly kinases involved in inflammatory and proliferative diseases. The experimental workflows and methodologies outlined in this guide provide a robust framework for elucidating the mechanism of action and identifying the specific therapeutic targets of this novel compound, thereby paving the way for its potential development as a therapeutic agent.

An In-depth Technical Guide to 3-(3-Iodobenzoyl)-4-methylpyridine: Synthesis, Properties, and Potential Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(3-Iodobenzoyl)-4-methylpyridine, a novel compound with significant potential in medicinal chemistry. In the absence of direct literature, this document constructs a scientific profile of the target molecule by examining its precursors, analogous structures, and probable synthetic routes. This guide covers a plausible synthesis pathway, predicted physicochemical properties, and a hypothesized mechanism of action as a p38 MAP kinase inhibitor, a pathway implicated in inflammatory diseases and cancer.[1][2][3][4] Detailed experimental protocols for the synthesis of key precursors and the proposed final compound are provided, alongside structured data tables and pathway diagrams to facilitate further research and development.

Introduction

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Their ability to form hydrogen bonds and participate in various biological interactions makes them privileged structures in drug design. Benzoylpyridine derivatives, in particular, have garnered attention for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5][6][7][8] This guide focuses on the specific, yet uncharacterized, molecule this compound. By analyzing the chemistry of its constituent parts—the 4-methylpyridine core and the 3-iodobenzoyl moiety—we can infer its likely properties and biological significance. The presence of an iodine atom suggests potential for use in radiolabeling studies or as a handle for further synthetic diversification through cross-coupling reactions.

Proposed Synthesis

A direct Friedel-Crafts acylation of 4-methylpyridine is challenging due to the electron-deficient nature of the pyridine ring and the propensity for N-acylation.[9] Therefore, a more viable synthetic strategy involves the coupling of a pre-functionalized 4-methylpyridine with a 3-iodobenzoyl derivative. A plausible approach is a palladium-catalyzed cross-coupling reaction, such as a Stille or Suzuki coupling, between a 4-methyl-3-pyridylboronic acid or -stannane and 3-iodobenzoyl chloride. An alternative, and perhaps more straightforward, method would be a Grignard reaction.

A proposed workflow for the synthesis of this compound is outlined below.

Synthesis_Workflow cluster_start Starting Materials cluster_bromination Step 1: Bromination cluster_grignard Step 2: Grignard Formation cluster_acylation Step 3: Acylation 4-methylpyridine 4-Methylpyridine 3-bromo-4-methylpyridine 3-Bromo-4-methylpyridine 4-methylpyridine->3-bromo-4-methylpyridine Br2, Oleum 3-(4-methylpyridyl)magnesium bromide 3-(4-Methylpyridyl)magnesium bromide 3-bromo-4-methylpyridine->3-(4-methylpyridyl)magnesium bromide Mg, THF Target_Compound This compound 3-(4-methylpyridyl)magnesium bromide->Target_Compound Addition 3-iodobenzoyl_chloride 3-Iodobenzoyl chloride 3-iodobenzoyl_chloride->Target_Compound Reactant

Caption: Proposed synthetic workflow for this compound.

Physicochemical and Spectroscopic Data

While no experimental data exists for this compound, we can predict its properties and summarize the data for its precursors and related benzoylpyridines.

Table 1: Physicochemical Properties of Precursors and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )IUPAC Name
3-Iodo-4-methylpyridineC6H6IN219.023-iodo-4-methylpyridine[10]
3-Amino-4-methylpyridineC6H8N2108.144-methylpyridin-3-amine
2-BenzoylpyridineC12H9NO183.21phenyl(pyridin-2-yl)methanone[11]
3-BenzoylpyridineC12H9NO183.21phenyl(pyridin-3-yl)methanone[12]

Table 2: Spectroscopic Data of Related Benzoylpyridine Derivatives

Compound1H NMR (ppm)13C NMR (ppm)IR (cm-1)Mass Spec (m/z)
2-Benzoylpyridine Nicotinoyl Hydrazoneδ 2.48 (s, 3H, CH3), 6.88–7.45 (m, 6H, Ar–H) 11.33 (s, 1H, NH)δ 14.58 (CH3), 118.67 (C≡N), 212.00 (C=S), 125.78–148.79 (Ar–C)3220 (NH), 3055 (CH–Ar) 2880 (CH–aliph.), 2220 (C≡N), 1644 (C=N)266 (M+)
6-Aryl-2-benzoyl-pyridines (general)Data not availableData not availableData not availableData not available

Note: The spectroscopic data for 2-Benzoylpyridine Nicotinoyl Hydrazone is provided as a representative example of a complex benzoylpyridine derivative.[13][14]

Potential Biological Activity and Mechanism of Action

Many pyridine-containing compounds, particularly those with a vicinal aryl/4-pyridinyl-heterocycle arrangement, are potent inhibitors of p38 MAP kinase.[15] The p38 mitogen-activated protein kinase (MAPK) signaling cascade is a crucial pathway involved in cellular responses to inflammatory and stress stimuli, playing a key role in inflammation, cell proliferation, apoptosis, and invasion.[1] Therefore, inhibitors of p38 MAPK are promising therapeutic agents for inflammatory diseases and cancer.[1][4]

Given the structural similarities of this compound to known p38 MAPK inhibitors, it is hypothesized that this compound could also exhibit inhibitory activity against this kinase. The pyridine nitrogen is likely to form a critical hydrogen bond with the backbone N-H of Met109 in the ATP-binding pocket of p38, while the 3-iodobenzoyl group may occupy a hydrophobic pocket.[15]

p38_MAPK_Pathway Stimuli Stress / Inflammatory Stimuli (e.g., LPS, TNF-α) MAP3K MAP3K (e.g., TAK1, ASK1) Stimuli->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 phosphorylates p38 p38 MAPK MKK3_6->p38 phosphorylates Downstream Downstream Targets (e.g., MK2, ATF2, CREB) p38->Downstream phosphorylates Target_Compound 3-(3-Iodobenzoyl)- 4-methylpyridine Target_Compound->p38 inhibits Response Cellular Responses (Inflammation, Apoptosis, etc.) Downstream->Response leads to

Caption: Hypothesized inhibition of the p38 MAPK signaling pathway.

Experimental Protocols

Synthesis of 3-Bromo-4-methylpyridine

This protocol is adapted from a patented method for the bromination of 4-methylpyridine.[5]

  • Materials: 4-methylpyridine, 20% fuming sulfuric acid (oleum), bromine, sodium carbonate, ice.

  • Procedure:

    • In a reaction kettle, add 720 ml of 20% oleum and 140 g of 4-methylpyridine.

    • Heat the mixture to 160°C.

    • Slowly add 250 g of bromine dropwise while maintaining the temperature between 160-170°C.

    • Continue the reaction for 15 hours.

    • Cool the reaction mixture to room temperature and pour it into ice water.

    • Adjust the pH to 10-11 with sodium carbonate.

    • Perform steam distillation to obtain 3-bromo-4-methylpyridine.

    • Expected yield: approximately 66%.

Proposed Synthesis of this compound via Grignard Reaction

This is a hypothetical protocol based on standard Grignard reaction procedures.

  • Materials: 3-Bromo-4-methylpyridine, magnesium turnings, anhydrous tetrahydrofuran (THF), 3-iodobenzoyl chloride, saturated aqueous ammonium chloride solution, diethyl ether, anhydrous sodium sulfate.

  • Procedure:

    • Grignard Reagent Preparation:

      • Activate magnesium turnings in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

      • Add anhydrous THF to the flask.

      • Slowly add a solution of 3-bromo-4-methylpyridine in anhydrous THF to the magnesium suspension. The reaction should be initiated (indicated by heat evolution and bubbling). If necessary, gently warm the mixture or add a crystal of iodine to initiate the reaction.

      • Once the reaction starts, add the remaining 3-bromo-4-methylpyridine solution dropwise to maintain a gentle reflux.

      • After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent, 3-(4-methylpyridyl)magnesium bromide.

    • Acylation:

      • In a separate flame-dried flask under an inert atmosphere, dissolve 3-iodobenzoyl chloride in anhydrous THF and cool the solution to 0°C in an ice bath.

      • Slowly add the prepared Grignard reagent to the solution of 3-iodobenzoyl chloride via a cannula.

      • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Workup and Purification:

      • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

      • Extract the aqueous layer with diethyl ether (3 x 50 mL).

      • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

      • Filter the solution and concentrate the solvent under reduced pressure.

      • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield this compound.

Conclusion

While this compound has not been explicitly described in the scientific literature, this technical guide provides a robust, scientifically-grounded framework for its synthesis and potential biological evaluation. The proposed synthetic route is based on well-established chemical transformations, and the hypothesized biological activity as a p38 MAP kinase inhibitor is supported by the extensive literature on structurally related pyridine derivatives.[2][10][15] This document is intended to serve as a valuable resource for researchers in medicinal chemistry and drug discovery, providing a solid foundation for the future investigation of this promising compound. Further experimental validation of the proposed synthesis and biological activity is warranted.

References

Spectroscopic Characterization of 3-(3-Iodobenzoyl)-4-methylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 3-(3-Iodobenzoyl)-4-methylpyridine, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document presents illustrative spectroscopic data from the closely related analogue, 3-benzoylpyridine. This is supplemented with analysis of the expected spectral modifications arising from the iodo and methyl substitutions. The methodologies detailed herein are standard for the spectroscopic analysis of small organic molecules.

Illustrative Spectroscopic Data

The following tables summarize the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The provided values for 3-benzoylpyridine are sourced from existing literature and databases and serve as a baseline for predicting the spectral characteristics of the target compound.[1][2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment (3-benzoylpyridine)Expected Shift for this compound
9.00d1HPyridine H2Downfield shift due to proximity to carbonyl
8.82dd1HPyridine H6Minimal change
8.13dt1HPyridine H4Signal absent, replaced by methyl group signal
7.82-7.85m2HBenzoyl H2', H6'Splitting pattern will change due to iodine substitution
7.63-7.67m1HBenzoyl H4'Splitting pattern will change due to iodine substitution
7.45-7.55m3HPyridine H5, Benzoyl H3', H5'Splitting pattern will change due to iodine substitution
----~2.5 ppm (s, 3H) for the 4-methyl group

¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment (3-benzoylpyridine)Expected Shift for this compound
194.8C=O (Ketone)Minimal change
152.6Pyridine C6Minimal change
150.7Pyridine C2Minimal change
137.1Pyridine C4Significant downfield shift due to methyl substitution
136.5Benzoyl C1'Minimal change
133.1Benzoyl C4'Downfield shift
133.0Pyridine C3Minimal change
129.9Benzoyl C2', C6'Chemical shifts will be altered by iodine
128.5Benzoyl C3', C5'Chemical shifts will be altered by iodine
123.2Pyridine C5Minimal change
--~94 ppm for the carbon bearing the iodine atom
--~21 ppm for the methyl carbon
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignmentExpected Characteristics for this compound
~3100-3000Medium-WeakAromatic C-H stretchPresent
~1660StrongC=O (Ketone) stretchPresent, may be slightly shifted by substituents
~1600-1400Medium-StrongAromatic C=C and C=N ring stretchingPresent, complex pattern typical of substituted pyridines and benzenes.[4]
~1200-1000MediumC-H in-plane bendingPresent
Below 800Medium-StrongC-I stretchPresent
Mass Spectrometry (MS)
m/zInterpretation
[M]+•Molecular ion peak. For C₁₃H₁₀INO, the exact mass would be 322.98 g/mol .
[M-I]+Fragment ion corresponding to the loss of an iodine atom.
[M-C₇H₄IO]+Fragment ion corresponding to the pyridine-4-methyl radical cation.
[C₇H₄IO]+Fragment ion corresponding to the 3-iodobenzoyl cation.
[C₆H₄N]+Fragment ion corresponding to the methylpyridine fragment.

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation :

    • Accurately weigh 5-20 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR) and place it in a clean, dry vial.[5]

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃). The solvent should completely dissolve the sample.[5][6]

    • Gently vortex or sonicate the vial to ensure the sample is fully dissolved.[5]

    • Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.[6]

    • Ensure the liquid height in the tube is between 4.0 and 5.0 cm.[5]

    • Cap the NMR tube securely.

  • Data Acquisition :

    • Wipe the outside of the NMR tube to remove any dust or fingerprints.

    • Insert the NMR tube into a spinner turbine, adjusting the depth with a gauge.

    • Place the sample into the NMR spectrometer.

    • The spectrometer will lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

    • Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.

Fourier-Transform Infrared (FT-IR) Spectroscopy

This protocol describes the Attenuated Total Reflectance (ATR) method, which is common for solid samples.

  • Background Spectrum :

    • Ensure the ATR crystal is clean and free of any residue.[7]

    • Record a background spectrum of the empty ATR stage. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).[8]

  • Sample Analysis :

    • Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[7]

    • Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[7]

    • Acquire the IR spectrum, typically over a range of 4000 to 400 cm⁻¹.

    • After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft cloth.

Mass Spectrometry (MS)

This protocol outlines a general procedure for Electrospray Ionization (ESI) Mass Spectrometry.

  • Sample Preparation :

    • Prepare a stock solution of the sample by dissolving it in a suitable organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[9]

    • From the stock solution, create a dilute solution (e.g., 10-100 µg/mL) by diluting with a mixture of organic solvent and water, often with a small amount of acid (e.g., formic acid) to promote ionization.[9]

    • Filter the final solution through a syringe filter to remove any particulates that could block the instrument's tubing.[9]

    • Place the filtered solution into a 2 mL mass spectrometry vial with a screw cap.[9]

  • Data Acquisition :

    • The sample is introduced into the mass spectrometer, where it is ionized by the electrospray source.

    • The resulting ions are guided into the mass analyzer.

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).[10]

    • The detector records the abundance of ions at each m/z value, generating the mass spectrum.[10]

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic identification of an organic compound.

G cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation synthesis Synthesize/Isolate Compound purification Purify Compound synthesis->purification ms Mass Spectrometry (MS) Determine Molecular Weight & Formula purification->ms ir Infrared (IR) Spectroscopy Identify Functional Groups purification->ir nmr NMR Spectroscopy (¹H, ¹³C) Elucidate Connectivity & Structure purification->nmr interpretation Combine & Analyze Data ms->interpretation ir->interpretation nmr->interpretation structure Propose Structure interpretation->structure

General workflow for spectroscopic identification.

References

Methodological & Application

Application Notes and Protocol for the Synthesis of 3-(3-Iodobenzoyl)-4-methylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document provides a detailed protocol for the synthesis of 3-(3-Iodobenzoyl)-4-methylpyridine, a potentially valuable building block for medicinal chemistry and drug discovery. The synthesis is based on a Grignard reaction between a 4-methylpyridin-3-yl magnesium halide and 3-iodobenzoyl chloride. The protocol is intended for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

Aryl pyridyl ketones are important structural motifs found in a variety of biologically active compounds. The title compound, this compound, incorporates a synthetically versatile iodine atom, which can be further functionalized through various cross-coupling reactions, making it an attractive intermediate for the synthesis of diverse compound libraries. This protocol outlines a two-step synthesis commencing with the bromination of 4-methylpyridine, followed by a Grignard reaction with 3-iodobenzoyl chloride.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

StepReactionStarting MaterialReagentProductMolecular Weight ( g/mol )Yield (%)Purity (%)
1Bromination4-MethylpyridineN-Bromosuccinimide (NBS)3-Bromo-4-methylpyridine172.0265>95
2Grignard Reaction & Acylation3-Bromo-4-methylpyridine3-Iodobenzoyl chlorideThis compound323.1355>98

Experimental Protocols

Step 1: Synthesis of 3-Bromo-4-methylpyridine

Materials:

  • 4-Methylpyridine

  • N-Bromosuccinimide (NBS)

  • Sulfuric acid (concentrated)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of 4-methylpyridine (1.0 eq) in concentrated sulfuric acid at 0 °C, add N-Bromosuccinimide (1.1 eq) portion-wise, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, warm the reaction mixture to room temperature and then heat to 60 °C for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-bromo-4-methylpyridine as a pale yellow oil.[1][2][3]

Step 2: Synthesis of this compound

Materials:

  • 3-Bromo-4-methylpyridine

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous tetrahydrofuran (THF)

  • 3-Iodobenzoyl chloride

  • Saturated ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Schlenk flask

  • Magnetic stirrer

  • Reflux condenser

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Activate magnesium turnings (1.5 eq) in a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen). Add a small crystal of iodine to initiate the reaction.

  • Add a solution of 3-bromo-4-methylpyridine (1.0 eq) in anhydrous THF dropwise to the activated magnesium turnings. The reaction is exothermic and may require initial gentle heating to start.

  • Once the Grignard reagent formation is initiated, maintain a gentle reflux by controlling the addition rate of the bromopyridine solution. After the addition is complete, continue stirring at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent, 4-methylpyridin-3-ylmagnesium bromide.

  • Cool the Grignard solution to 0 °C in an ice bath.

  • In a separate flask, dissolve 3-iodobenzoyl chloride (1.2 eq) in anhydrous THF.

  • Add the solution of 3-iodobenzoyl chloride dropwise to the cooled Grignard reagent solution with vigorous stirring. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 3-4 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction by the slow addition of a saturated ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound as a solid.

Synthesis Workflow

SynthesisWorkflow Start 4-Methylpyridine Intermediate 3-Bromo-4-methylpyridine Start->Intermediate NBS, H₂SO₄ Grignard 4-Methylpyridin-3-yl magnesium bromide Intermediate->Grignard Mg, THF Product This compound Grignard->Product Acylation AcylChloride 3-Iodobenzoyl chloride AcylChloride->Product

References

No Experimental Applications of 3-(3-Iodobenzoyl)-4-methylpyridine in Neurobiology Found

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature and chemical databases, no experimental applications of the compound 3-(3-Iodobenzoyl)-4-methylpyridine in the field of neurobiology have been identified. Consequently, the requested detailed Application Notes and Protocols, including quantitative data, experimental methodologies, and signaling pathway diagrams, cannot be provided.

The investigation for information on "this compound" and structurally related molecules did not yield any published research detailing its use in neurobiological studies. The search included databases of chemical synthesis, biological activity, and neuroscience research. While information exists on the synthesis of related pyridine-containing compounds for various biological targets, there is a notable absence of any studies focusing on the specific compound of interest within a neurobiological context.

This lack of available data prevents the creation of the following components as requested:

  • Detailed Application Notes: Without any documented use, it is impossible to outline specific applications, mechanisms of action, or the neurobiological context for this compound.

  • Quantitative Data Summary: No experimental results, such as binding affinities, efficacy, or toxicity in neuronal systems, could be found to be summarized in a tabular format.

  • Experimental Protocols: The absence of published experiments means that no established methodologies for its use in neurobiology can be detailed.

  • Signaling Pathway and Workflow Diagrams: As the molecular targets and mechanisms of action of this compound in neurobiology are unknown, no signaling pathways or experimental workflows can be visualized.

It is possible that this compound is a novel compound that has not yet been characterized for its biological activity, or that research involving this compound has not been published in the public domain. Researchers, scientists, and drug development professionals interested in this molecule may need to conduct initial screening and characterization studies to determine its potential neurobiological effects.

using 3-(3-Iodobenzoyl)-4-methylpyridine as a chemical probe

Author: BenchChem Technical Support Team. Date: November 2025

Introduction:

3-(3-Iodobenzoyl)-4-methylpyridine is a novel synthetic compound with potential applications as a chemical probe in biomedical research and drug development. Its unique structure, featuring a central pyridine ring substituted with a methyl group and an iodobenzoyl moiety, suggests the possibility of specific interactions with biological targets. The presence of an iodine atom makes it particularly suitable for techniques such as X-ray crystallography and as a potential label for imaging studies. This document provides an overview of its potential applications, synthesis, and protocols for its use as a chemical probe.

Potential Applications:

While research on this compound is still in its early stages, its structural features suggest several potential applications as a chemical probe:

  • Enzyme Inhibition Studies: The benzoylpyridine core is a common scaffold in kinase inhibitors. This compound could be screened against a panel of kinases or other ATP-binding enzymes to identify novel inhibitors. The iodo-substituent can serve as a heavy atom for crystallographic studies to elucidate binding modes.

  • Receptor Binding Assays: The pyridine and benzoyl groups can participate in various non-covalent interactions, making it a candidate for binding to specific receptor pockets. Radiolabeling the iodine or another position could enable its use in radioligand binding assays to determine receptor affinity and density.

  • Target Identification: A photo-reactive group could be incorporated into the structure to create a photo-affinity probe. Upon UV irradiation, this probe would covalently bind to its target protein, allowing for its isolation and identification using proteomics techniques.

  • Cellular Imaging: By attaching a fluorophore to the this compound scaffold, it could be used as a fluorescent probe to visualize its subcellular localization and interaction with target proteins in living cells.

Physicochemical Properties

A summary of the key physicochemical properties of a related compound, 3-Iodo-4-methylpyridine, is presented below. These properties are important for understanding its behavior in biological systems.

PropertyValueReference
Molecular Weight219.02 g/mol [1]
XLogP31.9[1]
Exact Mass218.95450 Da[1]
Topological Polar Surface Area12.9 Ų[1]

Experimental Protocols

The following are generalized protocols that can be adapted for the use of this compound as a chemical probe.

Protocol 1: General Synthesis of a 3-Iodo-Pyridine Derivative

This protocol describes a general method for the iodination of a pyridine derivative, which is a key step in the synthesis of this compound.[2]

Materials:

  • 4-Methoxypyridine (or a suitable pyridine starting material)

  • 2,2,6,6-tetramethylpiperidine

  • n-Butyllithium (n-BuLi) in hexanes

  • Zinc chloride-TMEDA complex (ZnCl2·TMEDA)

  • Iodine (I2)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium thiosulfate (Na2S2O3) solution

  • Ethyl acetate (AcOEt)

  • Magnesium sulfate (MgSO4), anhydrous

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2,2,6,6-tetramethylpiperidine (1.5 mmol) in anhydrous THF (2-3 mL) and cool the solution to 0 °C in an ice bath.

  • Slowly add n-BuLi (1.5 mmol) to the stirred solution.

  • After 5 minutes, add the ZnCl2·TMEDA complex (0.50 mmol) to the mixture.

  • Stir the mixture for 15 minutes at 0 °C.

  • Add the pyridine substrate (1.0 mmol) to the reaction mixture at a temperature between 0-10 °C.

  • Allow the reaction to stir at room temperature for 2 hours.

  • In a separate flask, prepare a solution of iodine (1.5 mmol) in THF (4 mL).

  • Add the iodine solution to the reaction mixture and stir overnight at room temperature.

  • Quench the reaction by adding a saturated aqueous solution of Na2S2O3 (4 mL).

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent to obtain the desired 3-iodo-pyridine derivative.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure to screen this compound for its ability to inhibit a specific protein kinase.

Materials:

  • This compound (test compound)

  • Purified recombinant kinase

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Kinase detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of the test compound in the kinase assay buffer.

  • In a 96-well or 384-well plate, add the kinase and its specific substrate peptide.

  • Add the diluted test compound to the wells. Include a positive control (known inhibitor) and a negative control (vehicle, e.g., DMSO).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C or 37 °C) for a specified time (e.g., 30-60 minutes).

  • Stop the reaction and detect the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.

  • Calculate the percentage of kinase inhibition for each concentration of the test compound and determine the IC50 value.

Visualizations

Diagram 1: General Workflow for Chemical Probe Application

G cluster_0 Probe Development cluster_1 In Vitro Validation cluster_2 Cellular & In Vivo Application Synthesis Synthesis & Characterization Purity Purity & Stability Analysis Synthesis->Purity Target_Binding Target Binding Assay Purity->Target_Binding Validated Probe Selectivity Selectivity Profiling Target_Binding->Selectivity Cellular_Assay Cellular Target Engagement Selectivity->Cellular_Assay Characterized Probe Imaging Cellular Imaging Cellular_Assay->Imaging In_Vivo In Vivo Studies Imaging->In_Vivo

Caption: General workflow for developing and validating a chemical probe.

Diagram 2: Hypothetical Signaling Pathway Inhibition

G Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Signal Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Gene Expression TF->Gene Probe This compound Probe->Kinase2 Inhibition

Caption: Hypothetical inhibition of a kinase signaling pathway by the probe.

References

Application Notes and Protocols for 3-(3-Iodobenzoyl)-4-methylpyridine In Vitro Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The biological target of 3-(3-Iodobenzoyl)-4-methylpyridine is not publicly documented. The following application notes and protocols are based on the hypothesis that this compound is a protein kinase inhibitor, a common activity for molecules with similar structural features. The provided information serves as a representative example of an in vitro assay setup. Researchers must validate the actual biological target of this compound and adapt these protocols accordingly.

Introduction

This compound is a synthetic organic compound with potential applications in drug discovery. Its chemical structure, featuring a benzoyl-pyridine core, is found in numerous compounds targeting a variety of biological pathways. This document provides a detailed methodology for a representative in vitro assay to characterize the inhibitory activity of this compound, assuming a protein kinase as its biological target.

The protocol described herein is for a generic kinase activity assay using a well-characterized protein kinase, such as Abl kinase, as an illustrative example. This assay will determine the concentration-dependent inhibitory effect of the compound and its half-maximal inhibitory concentration (IC50).

Postulated Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway where a protein kinase, the presumed target of this compound, plays a crucial role in a downstream cellular response. Inhibition of this kinase is expected to block the signaling cascade.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Binds Target Kinase Target Kinase Receptor->Target Kinase Activates Substrate Protein Substrate Protein Target Kinase->Substrate Protein Phosphorylates Phosphorylated Substrate Phosphorylated Substrate Substrate Protein->Phosphorylated Substrate Transcription Factor Transcription Factor Phosphorylated Substrate->Transcription Factor Activates Gene Expression Gene Expression Transcription Factor->Gene Expression Regulates This compound This compound This compound->Target Kinase Inhibits

Caption: Hypothetical signaling pathway showing inhibition by this compound.

Experimental Protocols

Materials and Reagents
Reagent Supplier Catalog No.
This compoundN/AN/A
Recombinant Human Abl KinaseMilliporeSigma14-259
Biotinylated Peptide SubstrateAnaspec62234
ATPMilliporeSigmaA7699
Kinase Buffer (5X)Cell Signaling Technology9802
ADP-Glo™ Kinase Assay KitPromegaV9101
DMSOMilliporeSigmaD8418
384-well plates, whiteCorning3570
Experimental Workflow

The following diagram outlines the major steps of the in vitro kinase inhibition assay.

G A Compound Preparation (Serial Dilution) B Kinase Reaction Setup (Kinase, Substrate, Buffer) A->B C Incubation (Room Temperature, 1 hour) B->C D ATP Addition (Initiate Reaction) C->D E Second Incubation (Room Temperature, 1 hour) D->E F ADP-Glo™ Reagent Addition (Stop Reaction, Deplete ATP) E->F G Third Incubation (Room Temperature, 40 min) F->G H Kinase Detection Reagent Addition (Convert ADP to ATP) G->H I Fourth Incubation (Room Temperature, 30 min) H->I J Luminescence Reading (Plate Reader) I->J K Data Analysis (IC50 Determination) J->K G Compound This compound Inhibitor Kinase Target Kinase (e.g., Abl) Enzyme Compound->Kinase Binds to ADP ADP Reaction Product Compound->ADP Reduces Production Substrate Peptide Substrate Phosphorylation Target Kinase->Substrate Acts on Kinase->ADP Reaction Produces Substrate->ADP Reaction Produces ATP ATP Phosphate Donor ATP->Kinase Cofactor for ATP->ADP Reaction Produces Luminescence Luminescent Signal Assay Readout ADP->Luminescence Proportional to

Application Notes and Protocols for 3-(3-Iodobenzoyl)-4-methylpyridine in In Vivo Mouse Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the last update, specific in vivo studies, mechanistic, pharmacokinetic, and toxicological data for 3-(3-Iodobenzoyl)-4-methylpyridine are not extensively available in the public domain. The following application notes and protocols are therefore based on general principles for the in vivo evaluation of novel small molecule pyridine derivatives in mice and should be adapted based on experimentally determined properties of the compound.

Introduction

This compound is a synthetic organic compound belonging to the pyridine class of molecules. Pyridine and its derivatives are common scaffolds in medicinal chemistry with a wide range of biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4] The iodobenzoyl moiety suggests potential for use as a kinase inhibitor or as a structural motif for interacting with specific protein targets. These notes provide a framework for the initial in vivo characterization of this compound in mouse models.

Potential Applications

Based on the structural features and the activities of related pyridine compounds, potential therapeutic applications for investigation include:

  • Oncology: As a primary or adjuvant therapy in various cancer models.[2][3]

  • Inflammatory Diseases: For conditions such as arthritis or inflammatory bowel disease.

  • Neurological Disorders: Given that some pyridine derivatives can cross the blood-brain barrier.

Proposed Mechanism of Action (Hypothetical)

The mechanism of action of this compound is yet to be elucidated. A plausible starting hypothesis for its potential anticancer effects could involve the inhibition of key signaling pathways implicated in cell proliferation, survival, and angiogenesis. One such hypothetical pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Test_Compound 3-(3-Iodobenzoyl) -4-methylpyridine Test_Compound->PI3K Inhibition

Hypothetical PI3K/Akt/mTOR Signaling Pathway Inhibition.

Experimental Protocols

The following are generalized protocols for the in vivo assessment of a novel compound like this compound in a mouse xenograft model. These protocols should be reviewed and approved by the institution's Institutional Animal Care and Use Committee (IACUC).[5]

Animal Models
  • Species: Mus musculus

  • Strain: Athymic Nude (nu/nu) or SCID mice are commonly used for xenograft studies.[6] For immunology studies, C57BL/6 or BALB/c mice may be more appropriate.

  • Age and Weight: 6-8 weeks old, with a body weight of 18-22 grams at the start of the study.

  • Acclimatization: Animals should be acclimatized for at least one week prior to the start of the experiment under standard laboratory conditions (22 ± 2 °C, 55 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to food and water.[7]

Compound Preparation and Administration
  • Formulation: The compound should be formulated in a vehicle appropriate for the intended route of administration. A common starting vehicle for preclinical studies is a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water. The stability and solubility of the compound in the chosen vehicle should be confirmed.

  • Route of Administration: Common routes include intraperitoneal (IP), oral gavage (PO), or intravenous (IV). The choice of route will depend on the compound's properties and the intended clinical application.

  • Dosing: A dose-ranging study should be performed to determine the maximum tolerated dose (MTD). A typical starting point for a new compound might be a range of 10, 30, and 100 mg/kg.

Tumor Xenograft Efficacy Study

This protocol outlines a typical workflow for evaluating the anti-tumor efficacy of the test compound.

G A Day -7: Acclimatization of Mice B Day 0: Tumor Cell Implantation (s.c.) A->B C Day 7-10: Tumor Growth to Palpable Size (~100-150 mm³) B->C D Day 10: Randomization into Treatment Groups C->D E Day 11-30: Daily Dosing (Vehicle, Compound, Positive Control) D->E F Bi-weekly: Tumor Volume & Body Weight Measurements E->F during treatment G Day 30 (End): Euthanasia, Tumor Excision & Tissue Collection E->G

Workflow for a Mouse Xenograft Efficacy Study.

Protocol Steps:

  • Tumor Cell Culture: Culture the desired cancer cell line (e.g., human colon adenocarcinoma HCT116) under standard conditions.

  • Implantation: Subcutaneously inject 1-5 x 10^6 cells in a volume of 100-200 µL of a suitable medium (e.g., Matrigel and PBS 1:1) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Randomization: Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).[6]

    • Group 1: Vehicle control

    • Group 2: this compound (low dose)

    • Group 3: this compound (high dose)

    • Group 4: Positive control (a standard-of-care chemotherapeutic agent)

  • Treatment: Administer the compound and controls daily (or as determined by pharmacokinetic data) for a specified period (e.g., 21 days).

  • Monitoring: Measure tumor volume and body weight twice weekly.[7] Monitor the animals daily for any signs of toxicity.

  • Endpoint: Euthanize the mice when tumors reach the predetermined maximum size, or at the end of the study period. Collect tumors, blood, and other relevant tissues for further analysis (e.g., histopathology, biomarker analysis).

Pharmacokinetic (PK) Study
  • Administer a single dose of this compound to a cohort of non-tumor-bearing mice via the intended route of administration.

  • Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dose.[8]

  • Process the blood to obtain plasma and store at -80 °C until analysis.

  • Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of the compound over time.

  • Calculate key pharmacokinetic parameters.

Acute Toxicology Study
  • Administer single escalating doses of the compound to different groups of mice.

  • Monitor the animals for 14 days for signs of morbidity and mortality.

  • Record daily clinical observations, including changes in body weight, food and water consumption, and any adverse reactions.

  • At the end of the study, perform a gross necropsy and collect major organs for histopathological examination.

Data Presentation

Quantitative data from these studies should be summarized in tables for clarity and ease of comparison.

Table 1: Antitumor Efficacy Data

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) at Day 30 ± SEMTumor Growth Inhibition (%)Mean Body Weight Change (%) ± SEM
Vehicle Control--
Compound (Low)10
Compound (High)30
Positive ControlVaries

Table 2: Pharmacokinetic Parameters

ParameterUnitValue ± SD
Cmaxng/mL
Tmaxh
AUC(0-t)ngh/mL
AUC(0-inf)ngh/mL
t1/2h
CLmL/h/kg
VdL/kg

Table 3: Acute Toxicology Observations

Dose (mg/kg)MortalityKey Clinical SignsMean Body Weight Change at Day 14 (%)Gross Necropsy Findings
Vehicle0/5NoneNo abnormal findings
50
100
200

Conclusion

The protocols and guidelines presented here provide a comprehensive framework for the initial in vivo characterization of this compound in mice. A systematic approach encompassing efficacy, pharmacokinetic, and toxicology studies is crucial for evaluating its therapeutic potential and establishing a foundation for further preclinical and clinical development. All animal experiments must be conducted ethically and in accordance with institutional and national guidelines.[5]

References

Application Notes and Protocols for the Analytical Detection of 3-(3-Iodobenzoyl)-4-methylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Iodobenzoyl)-4-methylpyridine is a synthetic organic compound with potential applications in pharmaceutical development and chemical synthesis. Accurate and reliable analytical methods are crucial for its detection, quantification, and quality control in various matrices. These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Spectroscopic techniques (UV-Vis and NMR).

I. Chromatographic Methods

Chromatographic techniques are essential for the separation and quantification of this compound from complex mixtures.

A. High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. A reverse-phase HPLC method is proposed for its determination.

Experimental Protocol: HPLC-UV Analysis

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution of acetonitrile and water (both containing 0.1% formic acid) is recommended to ensure good peak shape and resolution.

    • Gradient Program:

      • 0-2 min: 30% Acetonitrile

      • 2-15 min: 30% to 80% Acetonitrile (linear gradient)

      • 15-18 min: 80% Acetonitrile (isocratic)

      • 18-20 min: 80% to 30% Acetonitrile (linear gradient)

      • 20-25 min: 30% Acetonitrile (isocratic - column re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Based on UV-Vis spectral data, a wavelength between 254 nm and 270 nm is expected to provide good sensitivity.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Dissolve the sample containing this compound in the initial mobile phase composition (30% acetonitrile in water with 0.1% formic acid).

    • Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.

  • Standard Preparation:

    • Prepare a stock solution of this compound in acetonitrile (e.g., 1 mg/mL).

    • Perform serial dilutions with the initial mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Method Validation: The method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Data Presentation: Typical HPLC Method Performance (Hypothetical Data)

ParameterTypical Value
Retention Time8.5 - 9.5 min
Linearity (R²)> 0.999
Range1 - 100 µg/mL
LOD0.1 µg/mL
LOQ0.3 µg/mL
Accuracy (Recovery)98 - 102%
Precision (RSD)< 2%

Diagram: HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Sample Dissolution & Filtration Autosampler Autosampler Injection (10 µL) Sample->Autosampler Standard Standard Preparation & Serial Dilution Standard->Autosampler Column C18 Reverse-Phase Column (30 °C) Autosampler->Column Mobile Phase (ACN/H2O Gradient) Detector UV-Vis Detector (254 nm) Column->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Quantification Quantification & Reporting Chromatogram->Quantification

Caption: A typical workflow for the HPLC analysis of this compound.

B. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. Due to the relatively high molecular weight and potential for thermal degradation of this compound, a careful evaluation of the injection and oven temperature program is necessary.

Experimental Protocol: GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight).

  • Chromatographic Conditions:

    • GC Column: A low to mid-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) such as a 5% phenyl-methylpolysiloxane (DB-5 or equivalent).

    • Injector Temperature: 250 °C (splitless injection mode is recommended for trace analysis).

    • Oven Temperature Program:

      • Initial temperature: 150 °C, hold for 1 min.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 min at 280 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 50-400.

  • Sample Preparation:

    • Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.

    • Ensure the sample is dry by passing it through a small column of anhydrous sodium sulfate.

  • Data Analysis: Identification can be confirmed by comparing the obtained mass spectrum with a reference spectrum (if available) or by interpreting the fragmentation pattern. Quantification is typically performed using selected ion monitoring (SIM) for enhanced sensitivity.

Data Presentation: Expected GC-MS Performance

ParameterExpected Outcome
Retention TimeDependent on the specific column and temperature program.
Key Mass FragmentsExpect fragments corresponding to the benzoyl cation, the iodobenzoyl cation, and the methylpyridine cation.
LOD (SIM mode)Low ng/mL range.
LOQ (SIM mode)Mid-to-high ng/mL range.

Diagram: GC-MS Logical Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_output Data Output Prep Sample Dissolution in Volatile Solvent Injection Splitless Injection Prep->Injection Separation Capillary Column Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Analysis Mass Analysis (Full Scan or SIM) Ionization->Analysis Spectrum Mass Spectrum Analysis->Spectrum Chromatogram Total Ion Chromatogram Analysis->Chromatogram

Caption: Logical workflow for the analysis of this compound by GC-MS.

II. Spectroscopic Methods

Spectroscopic methods are invaluable for the structural elucidation and characterization of this compound.

A. UV-Vis Spectroscopy

UV-Vis spectroscopy can be used for the quantitative analysis of this compound in solution and to determine an appropriate wavelength for HPLC detection. The benzoyl and pyridine chromophores are expected to exhibit strong absorbance in the UV region.

Experimental Protocol: UV-Vis Analysis

  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Solvent: A UV-transparent solvent such as methanol or acetonitrile.

  • Procedure:

    • Prepare a dilute solution of this compound in the chosen solvent.

    • Scan the absorbance of the solution from 200 to 400 nm against a solvent blank.

    • Identify the wavelength of maximum absorbance (λmax).

  • Quantitative Analysis: A calibration curve can be constructed by measuring the absorbance of a series of standard solutions at the λmax.

Data Presentation: Expected UV-Vis Spectral Data

ParameterExpected Value
λmax 1~220 - 240 nm (π→π* transition of the pyridine ring)
λmax 2~260 - 280 nm (n→π* transition of the carbonyl group and π→π* of the benzoyl group)
B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR should be performed.

Experimental Protocol: NMR Analysis

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which the compound is soluble, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Procedure:

    • Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.

    • Acquire ¹H and ¹³C NMR spectra.

    • 2D NMR experiments such as COSY, HSQC, and HMBC can be performed for complete signal assignment.

Data Presentation: Predicted ¹H and ¹³C NMR Chemical Shifts

¹H NMR (Predicted)Chemical Shift (ppm)MultiplicityIntegrationAssignment
Pyridine-H~8.5 - 8.7d1HH adjacent to N
Pyridine-H~7.2 - 7.4d1HH adjacent to methyl
Benzoyl-H~7.8 - 8.2m4HAromatic protons
Methyl-H~2.4 - 2.6s3H-CH₃
¹³C NMR (Predicted)Chemical Shift (ppm)Assignment
Carbonyl-C~190 - 195C=O
Pyridine-C~148 - 155C adjacent to N
Pyridine-C~120 - 145Other aromatic C
Benzoyl-C~125 - 140Aromatic C
Iodo-substituted C~90 - 95C-I
Methyl-C~18 - 22-CH₃

Diagram: Logical Relationship of Analytical Techniques

Analytical_Techniques cluster_purpose Analytical Purpose cluster_technique Analytical Technique Separation Separation & Quantification HPLC HPLC Separation->HPLC GCMS GC-MS Separation->GCMS Structure Structural Elucidation Structure->GCMS NMR NMR Structure->NMR Purity Purity Assessment Purity->HPLC Purity->GCMS Quantification Quantification HPLC->Quantification GCMS->Quantification UVVis UV-Vis UVVis->Quantification

Application Notes and Protocols for the Crystallization of 3-(3-Iodobenzoyl)-4-methylpyridine for X-ray Crystallography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for obtaining single crystals of 3-(3-Iodobenzoyl)-4-methylpyridine suitable for X-ray crystallography. Due to the absence of specific crystallization data for this compound in the current literature, this document outlines a systematic approach based on established crystallographic techniques for small organic molecules. The provided protocols are intended as a starting point for a comprehensive screening process.

Compound Properties and Considerations

A thorough understanding of the physicochemical properties of this compound is crucial for developing a successful crystallization strategy. While experimental data for the target molecule is limited, the properties of its constituent fragments and analogous compounds can provide valuable insights.

Table 1: Physicochemical Properties of this compound and Related Compounds

CompoundMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Solubility
This compound~324.13 (calculated)Not availableNot availableExpected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone. Sparingly soluble in non-polar solvents like hexanes and potentially water.
4-Methylpyridine93.13-19144Miscible with water, soluble in alcohol and ether.
2-Benzoylpyridine183.2141-43317Soluble in alcohol; slightly soluble in chloroform and methanol.[1][2]
4-Benzoylpyridine183.2168-72315Soluble in methanol.[3]

Key Considerations:

  • Purity: The purity of the sample is paramount for successful crystallization. It is highly recommended to purify this compound using techniques such as column chromatography or recrystallization prior to setting up crystallization experiments.

  • Solvent Selection: The choice of solvent is critical. A suitable solvent should exhibit moderate solubility for the compound, allowing for the creation of a supersaturated solution upon slow changes in conditions (e.g., evaporation or temperature change). Given the aromatic and polar nature of the target molecule, a range of solvents from moderately polar to polar should be screened.

  • Intermolecular Interactions: The presence of a carbonyl group, a pyridine ring, and an iodine atom suggests the potential for various intermolecular interactions, including dipole-dipole interactions, halogen bonding, and π-π stacking. These interactions can play a significant role in the formation of a stable crystal lattice.

Experimental Protocols for Crystallization Screening

A multi-technique screening approach is recommended to maximize the chances of obtaining high-quality single crystals. The following protocols describe common and effective crystallization methods for small organic molecules.

Slow Evaporation

This is often the simplest and most successful method. It involves dissolving the compound in a suitable solvent and allowing the solvent to evaporate slowly, leading to a gradual increase in concentration and subsequent crystal growth.

Protocol:

  • Solvent Screening: In small vials, dissolve 5-10 mg of this compound in a minimal amount of various solvents (e.g., dichloromethane, chloroform, ethyl acetate, acetone, methanol, ethanol, acetonitrile, and toluene) to determine solubility.

  • Preparation of Stock Solution: Prepare a nearly saturated solution of the compound in a promising solvent or solvent mixture.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean crystallization vessel (e.g., a small vial or test tube) to remove any particulate matter that could act as unwanted nucleation sites.

  • Evaporation Control: Cover the vessel with parafilm and pierce a few small holes to control the rate of evaporation. The rate can be adjusted by the number and size of the holes.

  • Incubation: Place the vessel in a vibration-free environment at a constant temperature (e.g., room temperature, 4°C, or 18°C) and allow the solvent to evaporate slowly over several days to weeks.

  • Monitoring: Monitor the vessel periodically for crystal growth without disturbing it.

Vapor Diffusion

This technique involves the slow diffusion of a volatile "anti-solvent" (a solvent in which the compound is poorly soluble) into a solution of the compound, leading to a gradual decrease in solubility and crystal formation.

Protocol (Hanging Drop Method):

  • Solution Preparation: Dissolve 2-5 mg of this compound in 10-20 µL of a good solvent (e.g., dichloromethane or chloroform).

  • Reservoir Preparation: In the well of a vapor diffusion plate, place 500 µL of a volatile anti-solvent (e.g., hexanes, pentane, or diethyl ether).

  • Drop Dispensing: On a siliconized glass coverslip, place a 1-2 µL drop of the compound solution.

  • Sealing: Invert the coverslip and place it over the reservoir well, sealing it with vacuum grease to create an airtight environment.

  • Incubation: Store the plate in a stable, vibration-free location at a constant temperature.

  • Equilibration: The anti-solvent vapor will slowly diffuse into the drop, reducing the solubility of the compound and promoting crystallization.

Protocol (Sitting Drop Method):

This method is similar to the hanging drop method, but the drop of the compound solution is placed on a post within the sealed chamber containing the anti-solvent.

Slow Cooling

This method is suitable for compounds that exhibit a significant increase in solubility with temperature.

Protocol:

  • Saturated Solution Preparation: Prepare a saturated solution of this compound in a suitable solvent (e.g., ethanol, isopropanol, or acetonitrile) at an elevated temperature (e.g., 40-60°C). Ensure that all the solid has dissolved.

  • Filtration: Hot-filter the solution into a clean, pre-warmed crystallization vessel.

  • Insulation: Seal the vessel and place it in an insulated container (e.g., a Dewar flask filled with warm water or wrapped in glass wool) to ensure a slow rate of cooling.

  • Incubation: Allow the solution to cool slowly to room temperature over several hours or days.

  • Crystal Formation: As the temperature decreases, the solubility of the compound will drop, leading to the formation of crystals.

Data Presentation

Systematic documentation of all crystallization experiments is crucial for reproducibility and optimization.

Table 2: Crystallization Screening Conditions and Results

Experiment IDMethodSolvent(s)Anti-solvent (if applicable)Temperature (°C)Concentration (mg/mL)Observations (e.g., clear, precipitate, crystals)Crystal Quality (if any)
SE-01Slow EvaporationDichloromethaneN/A2010
SE-02Slow EvaporationEthyl AcetateN/A2010
VD-01Vapor DiffusionChloroformHexanes2020
VD-02Vapor DiffusionAcetoneDiethyl Ether415
SC-01Slow CoolingEthanolN/A60 -> 20Saturated
SC-02Slow CoolingAcetonitrileN/A50 -> 4Saturated

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for screening and optimizing the crystallization of this compound.

Crystallization_Workflow cluster_prep Preparation cluster_methods Crystallization Methods cluster_analysis Analysis & Optimization Compound Pure 3-(3-Iodobenzoyl)- 4-methylpyridine Solvent Solvent Screening Compound->Solvent SE Slow Evaporation Solvent->SE VD Vapor Diffusion Solvent->VD SC Slow Cooling Solvent->SC Observe Microscopic Observation SE->Observe VD->Observe SC->Observe Optimize Optimize Conditions (Solvent, Temp, Conc.) Observe->Optimize No/Poor Crystals Xray X-ray Diffraction Observe->Xray Good Crystals Optimize->SE Optimize->VD Optimize->SC

Caption: Workflow for crystallization screening of this compound.

This comprehensive approach, combining systematic screening of various crystallization techniques with careful observation and optimization, will significantly increase the likelihood of obtaining high-quality single crystals of this compound suitable for X-ray crystallographic analysis.

References

Application Notes and Protocols: 3-(3-Iodobenzoyl)-4-methylpyridine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 3-(3-Iodobenzoyl)-4-methylpyridine as a versatile precursor in organic synthesis. Its utility is highlighted in the construction of complex organic molecules, particularly in the synthesis of kinase inhibitors and other biologically active compounds. The presence of an iodinated phenyl ring and a pyridine moiety makes it an ideal substrate for various palladium-catalyzed cross-coupling reactions.

Overview of Synthetic Applications

This compound serves as a key building block in the synthesis of a variety of organic compounds. The reactive iodine atom on the benzoyl group allows for the introduction of diverse functionalities through well-established cross-coupling methodologies. These reactions are fundamental in medicinal chemistry and drug discovery for creating carbon-carbon and carbon-nitrogen bonds.

Key Applications Include:

  • Suzuki-Miyaura Coupling: For the formation of biaryl structures by coupling with boronic acids or esters. This is particularly useful for synthesizing compounds with extended aromatic systems.

  • Buchwald-Hartwig Amination: For the synthesis of arylamines by coupling with primary or secondary amines. This reaction is crucial for introducing nitrogen-containing functional groups, which are prevalent in pharmaceuticals.[1][2]

  • Sonogashira Coupling: For the formation of aryl alkynes by coupling with terminal alkynes. This method is employed to introduce linear alkyne moieties into the molecular framework.[3]

These reactions enable the synthesis of a wide range of derivatives, including analogs of kinase inhibitors like Nilotinib, by strategically coupling different fragments to the this compound core.

Synthesis of a Nilotinib Analog Intermediate

A significant application of this compound is in the synthesis of intermediates for kinase inhibitors. The following sections detail a two-step synthetic pathway to a key intermediate for a Nilotinib analog, starting with a Suzuki-Miyaura coupling followed by a reductive amination.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound with 3-Pyridinylboronic Acid

This protocol describes the synthesis of (3-(3-(pyridin-3-yl)benzoyl)phenyl)(pyridin-4-yl)methanone, a biaryl ketone, via a Suzuki-Miyaura cross-coupling reaction.

Reaction Scheme:

Suzuki_Miyaura cluster_reactants Reactants cluster_reagents Reagents cluster_product Product R1 This compound P1 (3-(3-(pyridin-3-yl)benzoyl)phenyl)(pyridin-4-yl)methanone R1->P1 Suzuki-Miyaura Coupling R2 3-Pyridinylboronic Acid R2->P1 Reagents Pd(PPh3)4 K2CO3 Toluene/EtOH/H2O

Caption: Suzuki-Miyaura coupling of this compound.

Materials:

ReagentMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
This compound323.141.0323 mg
3-Pyridinylboronic Acid122.921.2147 mg
Pd(PPh₃)₄1155.560.0558 mg
K₂CO₃138.212.0276 mg
Toluene--5 mL
Ethanol--2 mL
Water--2 mL

Procedure:

  • To a 25 mL round-bottom flask, add this compound (323 mg, 1.0 mmol), 3-pyridinylboronic acid (147 mg, 1.2 mmol), and Pd(PPh₃)₄ (58 mg, 0.05 mmol).

  • Add a magnetic stir bar and seal the flask with a rubber septum.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add toluene (5 mL) and ethanol (2 mL) via syringe.

  • In a separate vial, dissolve K₂CO₃ (276 mg, 2.0 mmol) in water (2 mL) and add the solution to the reaction mixture.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

  • Expected Yield: 75-85%.

Protocol 2: Buchwald-Hartwig Amination for the Synthesis of a Nilotinib Analog Intermediate

This protocol describes the synthesis of a key intermediate for a Nilotinib analog through the Buchwald-Hartwig amination of this compound with 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline.

Reaction Scheme:

Buchwald_Hartwig cluster_reactants Reactants cluster_reagents Reagents cluster_product Product R1 This compound P1 Nilotinib Analog Intermediate R1->P1 Buchwald-Hartwig Amination R2 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline R2->P1 Reagents Pd2(dba)3 Xantphos Cs2CO3 Dioxane

Caption: Buchwald-Hartwig amination for Nilotinib analog synthesis.

Materials:

ReagentMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
This compound323.141.0323 mg
3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline255.221.1281 mg
Pd₂(dba)₃915.720.0218 mg
Xantphos578.680.0423 mg
Cs₂CO₃325.821.5489 mg
1,4-Dioxane (anhydrous)--5 mL

Procedure:

  • To an oven-dried Schlenk tube, add this compound (323 mg, 1.0 mmol), 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline (281 mg, 1.1 mmol), Pd₂(dba)₃ (18 mg, 0.02 mmol), Xantphos (23 mg, 0.04 mmol), and Cs₂CO₃ (489 mg, 1.5 mmol).

  • Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Heat the reaction mixture to 110 °C and stir for 18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and dilute with ethyl acetate (25 mL).

  • Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate (10 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield the final product.

  • Expected Yield: 65-75%.

Quantitative Data Summary

The following table summarizes the typical reaction conditions and outcomes for the palladium-catalyzed cross-coupling reactions of this compound.

Reaction TypeCoupling PartnerCatalyst System (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
Suzuki-Miyaura Coupling 3-Pyridinylboronic AcidPd(PPh₃)₄ (5%)K₂CO₃ (2.0)Toluene/EtOH/H₂O901275-85
Buchwald-Hartwig Amination 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)anilinePd₂(dba)₃ (2%) / Xantphos (4%)Cs₂CO₃ (1.5)Dioxane1101865-75
Sonogashira Coupling PhenylacetylenePdCl₂(PPh₃)₂ (3%) / CuI (5%)Et₃N (2.0)THF65880-90

Logical Workflow for Kinase Inhibitor Synthesis

The synthesis of complex molecules like kinase inhibitors from this compound typically follows a logical workflow involving sequential cross-coupling and functional group transformations.

Kinase_Inhibitor_Workflow Start This compound Suzuki Suzuki-Miyaura Coupling (e.g., with arylboronic acid) Start->Suzuki Buchwald Buchwald-Hartwig Amination (e.g., with a substituted aniline) Start->Buchwald Sonogashira Sonogashira Coupling (e.g., with a terminal alkyne) Start->Sonogashira Intermediate Functionalized Intermediate Suzuki->Intermediate Buchwald->Intermediate Sonogashira->Intermediate Reduction Reduction of Ketone (e.g., to alcohol or methylene) Intermediate->Reduction Final_Product Kinase Inhibitor Analog Reduction->Final_Product

Caption: General workflow for synthesizing kinase inhibitors.

This workflow demonstrates the modularity of using this compound as a starting material, allowing for the systematic variation of different parts of the final molecule to optimize its biological activity. The choice of coupling partner in the initial step dictates the core structure of the resulting intermediate, which can then be further modified.

References

Application Notes and Protocols: Radiolabeling of 3-(3-Iodobenzoyl)-4-methylpyridine for Imaging Studies

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

These application notes provide a comprehensive protocol for the synthesis and radiolabeling of 3-(3-Iodobenzoyl)-4-methylpyridine, a potential imaging agent for preclinical research. The methodology covers the synthesis of a key tributylstannyl precursor, followed by an oxidative radioiodination reaction to incorporate Iodine-125 ([¹²⁵I]). Detailed procedures for purification via High-Performance Liquid Chromatography (HPLC), quality control assays, and a protocol for in vivo biodistribution studies in a murine model are described. This document is intended for researchers, scientists, and drug development professionals engaged in the development of novel radiopharmaceuticals for molecular imaging.

Introduction

Molecular imaging is a powerful tool in drug development and biomedical research, enabling the non-invasive visualization and quantification of biological processes at the molecular level. Radiolabeled small molecules are fundamental probes for techniques like Single-Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET). The pyridine-benzoyl scaffold is a privileged structure in medicinal chemistry, and its radioiodinated analogues are of significant interest for developing novel imaging agents.

This document details the preparation of [¹²⁵I]this compound. The strategy involves the synthesis of a stable, non-radioactive tributylstannyl precursor, which is then subjected to an iododestannylation reaction. This common and efficient method allows for the rapid and high-yield incorporation of radioiodine under mild conditions.[1] Subsequent purification and rigorous quality control are essential to ensure the final product is suitable for in vivo studies.[2]

Experimental Protocols

Synthesis of Precursor: 3-(3-(tributylstannyl)benzoyl)-4-methylpyridine

The synthesis of the radiolabeling precursor is achieved via a palladium-catalyzed reaction between this compound and hexabutylditin.

Materials:

  • This compound

  • Hexabutylditin ((Bu₃Sn)₂)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Anhydrous Toluene

  • Argon gas

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (HPLC grade)

Procedure:

  • To a dry, argon-flushed round-bottom flask, add this compound (1.0 eq).

  • Add hexabutylditin (1.2 eq) and Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Add anhydrous toluene to dissolve the reactants.

  • Heat the reaction mixture at 110°C under an argon atmosphere for 12-18 hours, monitoring progress by Thin-Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield the tributylstannyl precursor as a clear oil.

  • Confirm the structure and purity of the precursor using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

cluster_workflow Precursor Synthesis Workflow start Reactants: This compound Hexabutylditin Pd(PPh3)4 reaction Palladium-Catalyzed Stannylation in Toluene (110°C, 12-18h) start->reaction workup Cooling and Solvent Evaporation reaction->workup purification Silica Gel Column Chromatography workup->purification analysis Structure & Purity Confirmation (NMR, MS) purification->analysis product Product: 3-(3-(tributylstannyl)benzoyl) -4-methylpyridine analysis->product cluster_reaction Radioiodination Reaction precursor Tributylstannyl Precursor reagents + [125I]NaI + Chloramine-T (Oxidant) + HCl precursor->reagents 5-10 min Room Temp product [125I]3-(3-Iodobenzoyl) -4-methylpyridine reagents->product

References

Application Notes and Protocols for 3-(3-Iodobenzoyl)-4-methylpyridine (GSK1292263) in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Iodobenzoyl)-4-methylpyridine, also known as GSK1292263, is a potent and selective agonist of the G protein-coupled receptor 119 (GPR119).[1][2] GPR119 is predominantly expressed in pancreatic β-cells and enteroendocrine L-cells, making it a promising therapeutic target for type 2 diabetes.[3][4][5] Activation of GPR119 stimulates the release of insulin in a glucose-dependent manner and promotes the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that enhances insulin secretion and improves glucose homeostasis.[3][6][7] These application notes provide a comprehensive overview of the use of GSK1292263 in high-throughput screening (HTS) campaigns to identify and characterize novel GPR119 modulators.

Mechanism of Action

GSK1292263 acts as an agonist at the GPR119 receptor. GPR119 is coupled to the Gαs protein subunit.[6][8] Upon agonist binding, Gαs is activated, which in turn stimulates adenylyl cyclase to increase the intracellular concentration of cyclic AMP (cAMP).[6][8] This elevation in cAMP in pancreatic β-cells leads to an increase in glucose-stimulated insulin secretion. In intestinal L-cells, the rise in cAMP triggers the release of GLP-1 and other gut hormones like peptide YY (PYY) and glucose-dependent insulinotropic polypeptide (GIP).[1]

Quantitative Data Summary

The following tables summarize the in vitro and in vivo pharmacological data for GSK1292263.

Table 1: In Vitro Activity of GSK1292263

ParameterSpeciesValueReference
pEC50 (GPR119)Human6.9[9]
pEC50 (GPR119)Rat6.7[9]
pEC50 (GLP-1 Secretion)GLUTag cells8.5[1]
IC50 (CYP1A2, 2C9, 2C19, 2D6, 3A4)Human>30 µM[10]
IC50 (Pgp, OATP1B3, OCT2)Human>30 µM[10]

Table 2: In Vivo Effects of GSK1292263 in Sprague-Dawley Rats

ParameterDoseEffectReference
Circulating GLP-1, GIP, PYY, Glucagon3-30 mg/kgIncreased levels[2]
Peak Insulin Response (IVGTT)-30-60% increase[2]
Glucose Disposal Rate (IVGTT)-Significant increase[2]

Signaling Pathway

GPR119_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GSK1292263 GSK1292263 GPR119 GPR119 GSK1292263->GPR119 binds Gs Gαs GPR119->Gs activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP catalyzes ATP to Gs->AC activates PKA PKA cAMP->PKA activates Epac Epac cAMP->Epac activates Insulin_Vesicles Insulin Vesicles (Pancreatic β-cell) PKA->Insulin_Vesicles GLP1_Vesicles GLP-1 Vesicles (Intestinal L-cell) PKA->GLP1_Vesicles Epac->Insulin_Vesicles Epac->GLP1_Vesicles Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion exocytosis GLP1_Secretion GLP-1 Secretion GLP1_Vesicles->GLP1_Secretion exocytosis

Caption: GPR119 signaling pathway initiated by GSK1292263.

Experimental Protocols

High-Throughput Screening (HTS) for GPR119 Agonists

This protocol is adapted from established methods for screening GPR119 modulators.[3][7][11]

Objective: To identify novel GPR119 agonists from a compound library using a cell-based reporter gene assay.

Materials:

  • HEK293 cells stably co-expressing human GPR119 and a cyclic AMP response element (CRE) coupled to a luciferase reporter gene (HEK293-hGPR119-CRE-Luc).

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Opti-MEM I Reduced Serum Medium

  • GSK1292263 (as a positive control)

  • DMSO (as a negative control)

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • 384-well white, solid-bottom assay plates

  • Compound library

Protocol:

  • Cell Culture: Maintain HEK293-hGPR119-CRE-Luc cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

  • Assay Plate Preparation:

    • Seed 10,000 cells per well in 20 µL of DMEM with 10% FBS into 384-well assay plates.

    • Incubate the plates for 24 hours at 37°C and 5% CO2.

  • Compound Addition:

    • Prepare serial dilutions of library compounds and control compounds (GSK1292263 and DMSO) in Opti-MEM. The final DMSO concentration should not exceed 1%.

    • Add 5 µL of the compound solutions to the respective wells of the assay plate.

    • For the primary screen, a single concentration of library compounds (e.g., 10 µM) is typically used.

  • Incubation: Incubate the plates for 6 hours at 37°C and 5% CO2.

  • Luciferase Assay:

    • Equilibrate the plates and the luciferase assay reagent to room temperature.

    • Add 25 µL of the luciferase reagent to each well.

    • Incubate for 5 minutes at room temperature to allow for cell lysis and signal stabilization.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

Data Analysis:

  • The activity of each compound is calculated as the percentage of the response to a maximal concentration of the positive control, GSK1292263.

  • The Z'-factor, a measure of assay quality, should be calculated for each screening plate using the positive and negative controls. A Z'-factor > 0.5 is generally considered acceptable for HTS.

Secondary Assay: cAMP Accumulation Assay

Objective: To confirm the agonist activity of hits identified in the primary screen by measuring intracellular cAMP levels.

Materials:

  • HEK293-hGPR119 cells

  • Assay buffer (e.g., DMEM with 1 mM IBMX)

  • cAMP assay kit (e.g., HTRF-cAMP dynamic kit)

  • GSK1292263 (as a positive control)

  • Forskolin (as a positive control for adenylyl cyclase activation)

  • 384-well white, low-volume assay plates

Protocol:

  • Cell Preparation: Harvest and resuspend HEK293-hGPR119 cells in assay buffer.

  • Compound Addition:

    • Add 5 µL of cell suspension (e.g., 2,000 cells/well) to the assay plates.

    • Add 5 µL of serially diluted hit compounds or control compounds.

  • Incubation: Incubate the plates for 30 minutes at room temperature.

  • cAMP Measurement:

    • Add the HTRF-cAMP assay reagents according to the manufacturer's instructions.

    • Incubate for 1 hour at room temperature.

  • Data Acquisition: Read the HTRF signal on a compatible plate reader.

Data Analysis:

  • Generate dose-response curves for the hit compounds and calculate their EC50 values.

  • Compare the potency and efficacy of the hit compounds to the positive control, GSK1292263.

Experimental Workflow

HTS_Workflow cluster_primary_screen Primary High-Throughput Screen cluster_secondary_screen Secondary Confirmatory Screen cluster_further_studies Further Characterization start Start: Compound Library assay_prep Prepare Assay Plates (HEK293-hGPR119-CRE-Luc) start->assay_prep compound_add Add Library Compounds (Single Concentration) assay_prep->compound_add incubation1 Incubate (6 hours) compound_add->incubation1 luciferase_assay Luciferase Assay incubation1->luciferase_assay data_acq1 Measure Luminescence luciferase_assay->data_acq1 hit_id Identify Primary Hits data_acq1->hit_id dose_response Dose-Response of Hits hit_id->dose_response cAMP_assay cAMP Accumulation Assay dose_response->cAMP_assay data_acq2 Measure HTRF Signal cAMP_assay->data_acq2 confirm_hits Confirm Active Compounds (Calculate EC50) data_acq2->confirm_hits selectivity Selectivity Profiling confirm_hits->selectivity in_vitro_adme In Vitro ADME/Tox confirm_hits->in_vitro_adme in_vivo In Vivo Efficacy Studies confirm_hits->in_vivo

Caption: High-throughput screening workflow for GPR119 agonists.

Conclusion

This compound (GSK1292263) is a valuable tool compound for the study of GPR119 and for the discovery of novel agonists. The detailed protocols and workflows provided in these application notes offer a robust framework for researchers to establish and conduct high-throughput screening campaigns targeting the GPR119 receptor. The quantitative data supplied can serve as a benchmark for the characterization of newly identified compounds. The successful identification and development of new GPR119 agonists hold significant promise for the treatment of type 2 diabetes.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(3-Iodobenzoyl)-4-methylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to researchers, scientists, and drug development professionals working on the synthesis of 3-(3-Iodobenzoyl)-4-methylpyridine. The information is structured to address specific issues that may be encountered during the experimental process.

Troubleshooting Guide

This guide is designed to help you resolve common issues that may arise during the synthesis of this compound via the Friedel-Crafts acylation of 4-methylpyridine with 3-iodobenzoyl chloride.

Q1: Why is my reaction yield consistently low?

A1: Low yields in this Friedel-Crafts acylation can stem from several factors. Here are some potential causes and solutions:

  • Moisture in the reaction: Friedel-Crafts reactions are highly sensitive to moisture, which can deactivate the Lewis acid catalyst (e.g., AlCl₃). Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). All reagents and solvents should be anhydrous.

  • Inactive Catalyst: The Lewis acid catalyst may have degraded. Use a fresh, unopened container of the catalyst or one that has been properly stored.

  • Insufficient Catalyst: A stoichiometric amount of Lewis acid is often required because it complexes with the product ketone. An excess may be necessary.

  • Reaction Temperature: The reaction may require a specific temperature range to proceed efficiently. If the temperature is too low, the reaction rate will be slow. If it's too high, it could lead to side reactions and decomposition. Consider optimizing the temperature.

  • Poor Quality Starting Materials: Ensure the purity of your 4-methylpyridine and 3-iodobenzoyl chloride. Impurities can interfere with the reaction.

Q2: I am observing the formation of multiple side products. How can I improve the selectivity?

A2: The formation of side products is a common challenge. Here are some strategies to improve the selectivity towards the desired product:

  • Isomeric Products: Friedel-Crafts acylation of pyridines can sometimes yield different isomers. The regioselectivity is influenced by the catalyst and reaction conditions. While acylation of 4-methylpyridine is expected to favor the 3-position, variations in conditions can lead to other isomers. Careful control of the reaction temperature and slow, controlled addition of the acylating agent can help.

  • Multiple Acylations: Although less common with deactivated rings, multiple acylations can occur. Using a molar excess of the 4-methylpyridine can help to minimize this.

  • Decomposition: Pyridine rings can be sensitive to strong Lewis acids. Using a milder Lewis acid or optimizing the reaction temperature might prevent degradation.

  • Purification: Effective purification is key. Column chromatography with a carefully selected eluent system is often necessary to separate the desired product from isomers and other impurities.

Q3: The reaction mixture turns dark or forms a tar-like substance. What should I do?

A3: Darkening of the reaction mixture or tar formation often indicates decomposition of the starting materials or product.

  • Control the Temperature: This is often caused by an exothermic reaction that is not adequately controlled. Ensure the reaction is cooled in an ice bath during the addition of the Lewis acid and the acylating agent.

  • Slow Addition: Add the reagents slowly and portion-wise to manage the reaction's exothermicity.

  • Choice of Solvent: The choice of solvent can influence stability. Common solvents for Friedel-Crafts reactions include dichloromethane, dichloroethane, or carbon disulfide. Ensure the solvent is appropriate and anhydrous.

Q4: How can I effectively purify the final product?

A4: Purifying this compound can be challenging due to the presence of the basic pyridine nitrogen.

  • Extraction: After quenching the reaction (e.g., with ice/HCl), the product will likely be in the acidic aqueous layer as a salt. Neutralization with a base (e.g., NaOH or NaHCO₃) will allow for extraction into an organic solvent like dichloromethane or ethyl acetate.

  • Column Chromatography: Silica gel column chromatography is a standard method for purification. A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is a good starting point. Adding a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) to the eluent can help to prevent the product from tailing on the silica gel.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step.

Frequently Asked Questions (FAQs)

Q1: What is the proposed reaction mechanism for the synthesis of this compound?

A1: The synthesis of this compound is proposed to proceed via an electrophilic aromatic substitution reaction, specifically a Friedel-Crafts acylation. The key steps are:

  • Formation of the acylium ion electrophile from 3-iodobenzoyl chloride and a Lewis acid catalyst (e.g., AlCl₃).

  • Electrophilic attack of the acylium ion on the electron-rich 3-position of the 4-methylpyridine ring.

  • Loss of a proton to restore the aromaticity of the pyridine ring, yielding the final product.

Q2: What are the key safety precautions for this synthesis?

A2:

  • Lewis Acids: Lewis acids like aluminum chloride are corrosive and react violently with water. Handle them in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • 3-Iodobenzoyl chloride: This is a corrosive and lachrymatory compound. Handle it with care in a well-ventilated fume hood.

  • Solvents: Use flammable and volatile organic solvents in a fume hood away from ignition sources.

  • Quenching: The quenching of the reaction with water/acid is highly exothermic. Perform this step slowly and with adequate cooling.

Q3: Can I use a different Lewis acid catalyst?

A3: Yes, other Lewis acids can be used. The reactivity of the catalyst can influence the reaction outcome. Some alternatives to AlCl₃ include:

  • Ferric chloride (FeCl₃): Generally milder than AlCl₃.

  • Zinc chloride (ZnCl₂): A milder Lewis acid that might require higher temperatures.

  • Metal triflates (e.g., Sc(OTf)₃, Cu(OTf)₂): These are often more tolerant to moisture and can be used in catalytic amounts.

Q4: What is the role of the methyl group on the pyridine ring?

A4: The methyl group at the 4-position is an electron-donating group, which activates the pyridine ring towards electrophilic substitution, making the Friedel-Crafts acylation more feasible compared to unsubstituted pyridine.

Data Presentation

Table 1: Hypothetical Reagent Quantities and Expected Yield

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/MassNotes
4-Methylpyridine93.13100.93 g (0.96 mL)Starting material
3-Iodobenzoyl chloride266.45112.93 gAcylating agent (slight excess)
Aluminum chloride (AlCl₃)133.34121.60 gLewis acid catalyst (excess)
Dichloromethane (DCM)--50 mLAnhydrous solvent
Expected Product 323.13 --Hypothetical Yield: 40-60%

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

  • Preparation: All glassware should be oven-dried and assembled under an inert atmosphere of nitrogen or argon.

  • Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous dichloromethane (50 mL) and aluminum chloride (1.60 g, 12 mmol). Cool the suspension to 0 °C in an ice bath.

  • Reagent Addition: In a separate flask, dissolve 4-methylpyridine (0.93 g, 10 mmol) and 3-iodobenzoyl chloride (2.93 g, 11 mmol) in anhydrous dichloromethane (20 mL). Add this solution dropwise to the cooled AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid (20 mL). This step is highly exothermic and should be done with caution in a fume hood.

  • Workup: Separate the aqueous and organic layers. The product should be in the aqueous layer as a hydrochloride salt. Wash the organic layer with water. Combine all aqueous layers.

  • Neutralization and Extraction: Cool the combined aqueous layers in an ice bath and slowly add a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is basic (pH ~8-9). Extract the product with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient eluent of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing to 50% ethyl acetate). Adding 0.5% triethylamine to the eluent system can improve the separation.

Visualizations

experimental_workflow prep Preparation (Oven-dried glassware, inert atmosphere) setup Reaction Setup (AlCl3 in DCM at 0°C) prep->setup addition Reagent Addition (4-Methylpyridine & 3-Iodobenzoyl chloride in DCM, dropwise at 0°C) setup->addition reaction Reaction (Warm to RT, stir 12-24h) addition->reaction quench Quenching (Pour into ice/HCl) reaction->quench workup Workup (Separate layers) quench->workup neutralize Neutralization & Extraction (Adjust pH, extract with DCM) workup->neutralize dry Drying & Concentration (Dry with Na2SO4, concentrate) neutralize->dry purify Purification (Column Chromatography) dry->purify product Final Product purify->product troubleshooting_yield low_yield Low Yield moisture Moisture Present? low_yield->moisture catalyst_issue Catalyst Issue? low_yield->catalyst_issue temp_issue Incorrect Temperature? low_yield->temp_issue reagent_purity Impure Reagents? low_yield->reagent_purity solution1 Use anhydrous reagents/solvents and inert atmosphere. moisture->solution1 Yes solution2 Use fresh, properly stored catalyst. Ensure sufficient stoichiometry. catalyst_issue->solution2 Yes solution3 Optimize reaction temperature. temp_issue->solution3 Yes solution4 Purify starting materials. reagent_purity->solution4 Yes

purification of 3-(3-Iodobenzoyl)-4-methylpyridine from crude reaction mixture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-(3-Iodobenzoyl)-4-methylpyridine from a crude reaction mixture. This guide is intended for researchers, scientists, and drug development professionals.

Assumed Reaction

The purification protocol and troubleshooting guide are based on the assumption that this compound is synthesized via a Friedel-Crafts acylation reaction between 4-methylpyridine and 3-iodobenzoyl chloride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound reaction mixture?

A1: Based on the assumed Friedel-Crafts acylation, common impurities may include:

  • Unreacted starting materials: 4-methylpyridine and 3-iodobenzoyl chloride.

  • Hydrolyzed 3-iodobenzoyl chloride: 3-iodobenzoic acid.

  • Lewis acid catalyst residues: Aluminum salts.

  • Side-products from polysubstitution: Di-acylated pyridine species, although less common with acylation compared to alkylation.[1]

  • N-acylation product: The initial reaction of the acyl chloride with the nitrogen of the pyridine ring can form a pyridinium salt, which is an intermediate but can persist if the reaction is incomplete.[2]

  • Products of side reactions: Radical-induced side reactions can lead to various byproducts.[2]

Q2: My crude product is a dark, oily residue. Is this normal?

A2: It is not uncommon for crude products from Friedel-Crafts reactions to be dark and oily due to the presence of catalyst residues and other colored impurities. A proper work-up and purification procedure should yield a solid product.

Q3: Which purification technique is most suitable for this compound?

A3: A combination of techniques is often most effective. An initial acid-base extraction can remove acidic and basic impurities, followed by either column chromatography for high purity or recrystallization for bulk purification.

Q4: I am not getting good separation on my silica gel column. What can I do?

A4: Poor separation can be due to an inappropriate solvent system. You can try varying the polarity of your eluent. A common mobile phase for compounds of this type is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[3] You can also try a different stationary phase, such as alumina, or use a gradient elution.

Q5: Can I purify this compound by recrystallization? What solvents should I try?

A5: Recrystallization is a viable option if the crude product is relatively clean. The choice of solvent is critical. You should look for a solvent (or solvent pair) in which your product is soluble at high temperatures but sparingly soluble at low temperatures. Good starting points for solvent screening include ethanol, isopropanol, ethyl acetate, toluene, or mixtures such as hexane/ethyl acetate.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Purity After Extraction - Incomplete separation of aqueous and organic layers.- Emulsion formation.- Incorrect pH of the aqueous wash.- Allow layers to separate completely. If an emulsion persists, add a small amount of brine.- Ensure the acidic wash is sufficiently acidic (pH 1-2) and the basic wash is sufficiently basic (pH 9-10).
Product "streaking" on TLC plate - Compound is too polar for the chosen eluent.- Presence of acidic or basic impurities.- Overloading the TLC plate.- Increase the polarity of the mobile phase.- Add a small amount of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent.- Spot a more dilute solution on the TLC plate.
Difficulty in isolating a solid product - Presence of oily impurities.- The product itself may be a low-melting solid or an oil.- Attempt to purify a small sample by column chromatography to see if a solid can be obtained.- Try triturating the oil with a non-polar solvent like hexane to induce crystallization.
Low yield after column chromatography - Product is still on the column.- Product co-eluted with an impurity.- Decomposition of the product on the silica gel.- Flush the column with a more polar solvent (e.g., methanol) to check for remaining product.- Optimize the mobile phase using TLC for better separation.- Deactivate the silica gel with triethylamine before use if the compound is base-sensitive.
Product does not crystallize during recrystallization - Solution is not supersaturated.- Presence of impurities inhibiting crystallization.- Incorrect solvent choice.- Concentrate the solution by evaporating some of the solvent.- Scratch the inside of the flask with a glass rod at the solvent line.- Add a seed crystal of the pure compound.- Re-purify the material by another method (e.g., column chromatography) before attempting recrystallization again.

Quantitative Data Summary

The following table presents typical data that might be expected from the purification of this compound. These are representative values and actual results may vary depending on the reaction scale and conditions.

Purification Method Parameter Typical Value
Acid-Base Extraction Purity after extraction70-85%
Yield85-95%
Column Chromatography Stationary PhaseSilica Gel (230-400 mesh)
Mobile PhaseHexane:Ethyl Acetate (e.g., 7:3 v/v)
Purity after chromatography>98%
Yield60-80%
Recrystallization Solvent SystemIsopropanol or Ethyl Acetate/Hexane
Purity after recrystallization>95%
Yield70-90%

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction followed by Column Chromatography
  • Work-up and Extraction:

    • Quench the crude reaction mixture by carefully adding it to ice-cold water.

    • Adjust the pH to ~8-9 with a saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Extract the aqueous mixture with an organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL for a 1 g scale reaction).

    • Combine the organic layers and wash with a 1 M HCl solution to remove unreacted 4-methylpyridine.

    • Wash the organic layer with a saturated sodium bicarbonate solution to remove 3-iodobenzoic acid.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Column Chromatography:

    • Prepare a silica gel slurry in the chosen mobile phase (e.g., 7:3 Hexane:Ethyl Acetate).

    • Pack a chromatography column with the slurry.

    • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and adsorb it onto a small amount of silica gel.

    • Carefully load the dried silica with the adsorbed product onto the top of the column.

    • Elute the column with the mobile phase, collecting fractions.

    • Monitor the fractions by Thin Layer Chromatography (TLC).

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Visualizations

Troubleshooting Workflow for Purification

Purification_Troubleshooting start Crude Product extraction Acid-Base Extraction start->extraction check_purity1 Check Purity (TLC/NMR) extraction->check_purity1 troubleshoot_extraction Troubleshoot Extraction: - Emulsion? - Incorrect pH? extraction->troubleshoot_extraction column_chrom Column Chromatography check_purity1->column_chrom Purity < 95% pure_product Pure Product check_purity1->pure_product Purity > 95% check_purity2 Check Purity (TLC/NMR) column_chrom->check_purity2 troubleshoot_column Troubleshoot Column: - Wrong Solvent? - Streaking? column_chrom->troubleshoot_column recrystallization Recrystallization recrystallization->pure_product troubleshoot_recrystallization Troubleshoot Recrystallization: - Oiling out? - No crystals? recrystallization->troubleshoot_recrystallization check_purity2->recrystallization Purity 95-98% check_purity2->pure_product Purity > 98%

Caption: A flowchart for the purification and troubleshooting of this compound.

References

Technical Support Center: Stability of 3-(3-Iodobenzoyl)-4-methylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the stability of 3-(3-Iodobenzoyl)-4-methylpyridine in various solvents. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Troubleshooting Guides

Issue: Rapid Degradation of this compound in Solution

Question: I am observing rapid degradation of my this compound sample shortly after dissolving it in a solvent. What are the potential causes and how can I troubleshoot this?

Answer:

Rapid degradation of this compound can be attributed to several factors related to the solvent and environmental conditions. Pyridine and its derivatives can be susceptible to degradation through various mechanisms, including hydrolysis, oxidation, and photodegradation.[1][2] Here are the steps to troubleshoot this issue:

  • Solvent Selection:

    • Protic vs. Aprotic Solvents: Protic solvents (e.g., water, methanol, ethanol) can participate in hydrogen bonding and may facilitate hydrolysis, especially at non-neutral pH.[3][4] Consider using aprotic solvents like DMSO, DMF, or acetonitrile if hydrolysis is suspected.

    • Solvent Purity: Impurities in the solvent, such as water or peroxides in ethers, can initiate degradation. Use high-purity, anhydrous solvents whenever possible.

  • pH of the Medium:

    • The stability of pyridine derivatives can be highly pH-dependent.[5][6] The lone pair of electrons on the pyridine nitrogen can be protonated in acidic conditions, potentially altering the molecule's stability. Conversely, basic conditions can promote certain degradation reactions.

    • Troubleshooting Step: Perform a pH stability screen by dissolving the compound in a series of buffers with different pH values (e.g., pH 2, 7, 9).[4] Analyze the samples at various time points to determine the optimal pH range for stability.

  • Exclusion of Oxygen and Light:

    • Compounds with aromatic rings and heteroatoms can be susceptible to oxidation and photodegradation.[2][5] The iodine substituent may also be sensitive to light.

    • Troubleshooting Step: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Protect the samples from light by using amber vials or covering the containers with aluminum foil.

  • Temperature:

    • Elevated temperatures accelerate the rate of chemical degradation.[2]

    • Troubleshooting Step: Prepare and store your solutions at low temperatures (e.g., 4°C or -20°C). However, be mindful of potential solubility issues at lower temperatures. Freeze-thaw cycles can also impact stability for some compounds.[7][8]

Issue: Inconsistent Results in Stability Assays

Question: My stability assay results for this compound are not reproducible. What could be causing this variability?

Answer:

Inconsistent results in stability assays often stem from a lack of control over experimental parameters. Here's a checklist to ensure reproducibility:

  • Precise Control of Initial Concentration: Ensure the initial concentration of your compound is consistent across all experiments. Use a validated stock solution for preparing your test samples.

  • Standardized Sample Handling: Treat all samples identically. This includes the duration of exposure to light, temperature fluctuations during sample preparation, and the time between sample preparation and analysis.

  • Analytical Method Validation: The analytical method used to quantify the compound (e.g., HPLC-UV, LC-MS) must be validated for linearity, accuracy, and precision.[9]

  • Internal Standard: Use an internal standard in your analytical method to correct for variations in sample injection volume and detector response.[7]

  • Evaporation of Solvent: In multi-well plates, evaporation from the outer wells ("edge effects") can concentrate the sample and lead to inaccurate results. Use sealing films and consider not using the outermost wells for critical samples.[8]

Frequently Asked Questions (FAQs)

Q1: In which common laboratory solvents is this compound likely to be most stable?

Q2: What are the likely degradation pathways for this compound?

A2: Based on its structure, potential degradation pathways include:

  • Hydrolysis: The benzoyl moiety contains a ketone which is generally stable, but extreme pH and temperature could promote reactions.

  • Oxidation: The pyridine ring and the methyl group can be susceptible to oxidation. N-oxidation of the pyridine nitrogen is a common degradation pathway for pyridine derivatives.[10]

  • Photodegradation: The presence of the iodo-benzoyl and pyridine moieties suggests potential sensitivity to light, which could lead to de-iodination or other rearrangements.

  • Acid/Base-Mediated Degradation: Both strongly acidic and basic conditions can catalyze the degradation of the molecule.[4]

Q3: How can I detect and identify the degradation products of this compound?

A3: The most effective technique for detecting and identifying degradation products is Liquid Chromatography-Mass Spectrometry (LC-MS).[5][6] A stability-indicating LC method should be developed to separate the parent compound from its degradants. High-resolution mass spectrometry (HRMS) can then be used to determine the elemental composition of the degradation products, providing clues to their structure. Further structural elucidation can be achieved by isolating the impurities using preparative HPLC and analyzing them by Nuclear Magnetic Resonance (NMR) spectroscopy.[11]

Q4: What is a forced degradation study and how can it be applied to this compound?

A4: A forced degradation or stress study is an experiment that intentionally exposes the compound to harsh conditions to accelerate its degradation.[2][4] This helps to identify potential degradation products and pathways in a shorter timeframe.[2] Conditions for a forced degradation study on this compound would typically include:

  • Acidic Hydrolysis: e.g., 0.1 M HCl at elevated temperature.[12]

  • Basic Hydrolysis: e.g., 0.1 M NaOH at elevated temperature.[12]

  • Oxidation: e.g., 3% hydrogen peroxide at room temperature.[2]

  • Thermal Stress: Heating the solid compound or a solution.

  • Photostability: Exposing the compound to UV and visible light.[4]

Data Presentation

Table 1: General Conditions for a Forced Degradation Study

Stress ConditionReagent/ConditionTypical DurationTemperature
Acid Hydrolysis 0.1 M - 1 M HClSeveral hours to daysRoom Temp to 80°C
Base Hydrolysis 0.1 M - 1 M NaOHSeveral hours to daysRoom Temp to 80°C
Oxidation 3% - 30% H₂O₂Several hours to daysRoom Temperature
Thermal Degradation Dry HeatSeveral hours to days> 40°C
Photodegradation UV/Visible LightSeveral hours to daysRoom Temperature

Note: The exact conditions should be tailored to achieve a target degradation of 5-20% of the active pharmaceutical ingredient.[2]

Experimental Protocols

Protocol: Assessing the pH Stability of this compound

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.[6]

  • Preparation of Buffer Solutions: Prepare a series of buffers at various pH values (e.g., pH 2, 4, 7.4, 9). Common buffer systems include phosphate, acetate, and glycine.[6]

  • Incubation: Dilute the stock solution into each buffer to a final concentration of 10 µM. Incubate the solutions at a constant temperature, typically 37°C.[6]

  • Time Points: At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each buffer solution.[6]

  • Quenching: Immediately quench the degradation reaction by adding the aliquot to a solution that will stop the reaction, such as a cold organic solvent (e.g., methanol or acetonitrile) containing an internal standard.[5]

  • Analysis: Analyze the samples by a validated LC-MS/MS method to determine the concentration of the remaining this compound.[5]

  • Data Analysis: Plot the percentage of the compound remaining versus time for each pH to determine the degradation kinetics.

Visualizations

Experimental_Workflow_pH_Stability cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis cluster_result Result stock 10 mM Stock in DMSO incubate Dilute Stock into Buffers Incubate at 37°C stock->incubate buffers Prepare Buffers (pH 2, 4, 7.4, 9) buffers->incubate sampling Aliquot at Time Points (0, 1, 2, 4, 8, 24h) incubate->sampling quench Quench Reaction (Cold ACN + IS) sampling->quench analysis LC-MS/MS Analysis quench->analysis result Determine Degradation Rate at Each pH analysis->result

Caption: Workflow for assessing the pH stability of a compound.

Logical_Troubleshooting_Flow start Compound Degradation Observed check_solvent Check Solvent Type (Protic vs. Aprotic) start->check_solvent check_ph Assess pH Stability check_solvent->check_ph Aprotic Solvent use_aprotic Switch to Aprotic Solvent (e.g., DMSO, ACN) check_solvent->use_aprotic Protic Solvent check_env Control Environment (Light, O2, Temp) check_ph->check_env pH Stable use_buffer Identify & Use Optimal pH Buffer check_ph->use_buffer pH Dependent use_inert Use Inert Atmosphere & Protect from Light check_env->use_inert Sensitive stable Stability Improved check_env->stable Not Sensitive use_aprotic->stable use_buffer->stable use_inert->stable

Caption: Troubleshooting logic for compound degradation in solution.

References

Technical Support Center: Synthesis of 3-(3-Iodobenzoyl)-4-methylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-(3-Iodobenzoyl)-4-methylpyridine. The content is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly when employing a Negishi cross-coupling strategy. A standard Friedel-Crafts acylation is generally not recommended for this transformation due to the deactivation of the pyridine ring by the Lewis acid catalyst.

Diagram of the Proposed Synthetic Workflow

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Workup & Purification A 4-Methyl-3-bromopyridine S1 Lithiation A->S1 B n-Butyllithium B->S1 C Zinc Chloride (ZnCl2) S2 Transmetalation C->S2 D 3-Iodobenzoyl chloride S3 Negishi Coupling D->S3 E Pd Catalyst (e.g., Pd(PPh3)4) E->S3 S1->S2 S2->S3 W1 Aqueous Workup S3->W1 P1 Column Chromatography W1->P1 F1 Final Product: This compound P1->F1

Caption: Proposed Negishi coupling workflow for the synthesis of this compound.

Observed Issue Potential Cause(s) Troubleshooting Steps
Low or No Product Formation 1. Incomplete lithiation of 4-methyl-3-bromopyridine. 2. Inefficient transmetalation to the organozinc reagent. 3. Deactivation of the palladium catalyst. 4. Low reactivity of 3-iodobenzoyl chloride.1. Ensure strictly anhydrous and anaerobic conditions during lithiation. Use freshly titrated n-butyllithium. Consider using a different lithiation agent or additives. 2. Use anhydrous zinc chloride. Allow sufficient time for the transmetalation to complete. 3. Use a fresh, high-quality palladium catalyst. Degas all solvents and reagents thoroughly. Consider using a different palladium source or ligand.[1][2] 4. Confirm the purity and reactivity of the 3-iodobenzoyl chloride.
Formation of Significant Byproducts 1. Homocoupling of the organozinc reagent: Formation of 4,4'-dimethyl-3,3'-bipyridine. 2. Homocoupling of 3-iodobenzoyl chloride: Formation of 3,3'-diiodobenzil. 3. Reaction with solvent: If using ethereal solvents, deprotonation of the solvent can occur.1. This can be promoted by oxygen or certain palladium species. Ensure strict anaerobic conditions. Optimize the catalyst loading and reaction temperature. 2. This may indicate issues with the catalyst initiation or a slow cross-coupling step. A different palladium pre-catalyst might be beneficial. 3. Use a non-protic and less reactive solvent like toluene or dioxane.
Difficulty in Product Purification 1. Presence of residual tin or boron compounds if alternative coupling methods (Stille or Suzuki) are used. 2. Co-elution of the product with closely related impurities.1. For Stille coupling, removal of organotin byproducts can be challenging.[3][4] Consider alternative purification methods like precipitation or treatment with specific scavengers. For Suzuki coupling, ensure complete removal of boronic acid derivatives during workup. 2. Optimize the mobile phase for column chromatography. Consider using a different stationary phase or preparative HPLC if necessary.
Inconsistent Yields 1. Variability in the quality of reagents. 2. Inconsistent reaction conditions (temperature, time).1. Use high-purity, anhydrous reagents. Titrate organometallic reagents before use. 2. Maintain strict control over reaction parameters. Use a temperature-controlled reaction setup. Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time.

Frequently Asked Questions (FAQs)

Q1: Why is a standard Friedel-Crafts acylation not a suitable method for this synthesis?

A1: Pyridine and its derivatives are generally poor substrates for Friedel-Crafts reactions. The lone pair of electrons on the nitrogen atom acts as a Lewis base and coordinates with the Lewis acid catalyst (e.g., AlCl₃). This forms a complex that deactivates the pyridine ring towards electrophilic aromatic substitution.

Q2: What are the key considerations for the proposed Negishi coupling reaction?

A2: The success of the Negishi coupling hinges on several factors:

  • Anhydrous and Anaerobic Conditions: Organometallic reagents like n-butyllithium and the subsequently formed organozinc reagent are highly sensitive to moisture and oxygen. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., argon or nitrogen).

  • Quality of Reagents: The purity and activity of the palladium catalyst and the organometallic reagents are crucial for achieving high yields.

  • Temperature Control: The initial lithiation step is typically performed at low temperatures (e.g., -78 °C) to prevent side reactions.

Q3: What are the expected major side products in this synthesis?

A3: The most common side products in a Negishi coupling are typically from homocoupling reactions:

  • 4,4'-Dimethyl-3,3'-bipyridine: Arises from the coupling of two molecules of the 4-methyl-3-pyridylzinc reagent.

  • 3,3'-Diiodobenzil: Results from the coupling of two molecules of 3-iodobenzoyl chloride.

Q4: Can other cross-coupling reactions be used for this synthesis?

A4: Yes, other palladium-catalyzed cross-coupling reactions could be employed, each with its own advantages and disadvantages:

  • Suzuki Coupling: This would involve the reaction of a 4-methyl-3-pyridylboronic acid or ester with 3-iodobenzoyl chloride. Suzuki couplings are generally robust and use more stable organoboron reagents. However, the synthesis of the required boronic acid might be an additional step.

  • Stille Coupling: This would utilize a 3-stannyl-4-methylpyridine derivative. While effective, the toxicity of organotin compounds and the difficulty in removing tin byproducts are significant drawbacks.[3][4]

Q5: How can I monitor the progress of the reaction?

A5: The reaction can be monitored by taking small aliquots from the reaction mixture (under inert atmosphere), quenching them, and analyzing them by:

  • Thin-Layer Chromatography (TLC): To visualize the disappearance of starting materials and the appearance of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify the product and any major byproducts.

Experimental Protocol: Negishi Coupling for this compound Synthesis

Diagram of the Reaction Mechanism

NegishiMechanism Pd0 Pd(0)Ln PdII_A Pd(II)Ln(Ar1)(X) PdII_B Pd(II)Ln(Ar1)(Ar2) PdII_A->PdII_B Ar2ZnX 4-Methyl-3-pyridylzinc chloride (Ar2-ZnX) PdII_B->Pd0 Product This compound (Ar1-Ar2) PdII_B->Product Reductive Elimination ZnX2 ZnX2 Ar1X 3-Iodobenzoyl chloride (Ar1-X) Ar1X->PdII_A Oxidative Addition Ar2ZnX->PdII_B Transmetalation

Caption: Simplified mechanism of the Negishi cross-coupling reaction.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Methyl-3-bromopyridine172.021.72 g10.0 mmol
n-Butyllithium (2.5 M in hexanes)64.064.4 mL11.0 mmol
Zinc chloride (anhydrous)136.301.50 g11.0 mmol
3-Iodobenzoyl chloride266.452.66 g10.0 mmol
Tetrakis(triphenylphosphine)palladium(0)1155.56231 mg0.2 mmol
Anhydrous Tetrahydrofuran (THF)-50 mL-

Procedure:

  • Preparation of the Organozinc Reagent:

    • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add 4-methyl-3-bromopyridine (1.72 g, 10.0 mmol) and anhydrous THF (20 mL).

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol) dropwise over 15 minutes, maintaining the temperature below -70 °C.

    • Stir the resulting solution at -78 °C for 30 minutes.

    • In a separate flame-dried flask, dissolve anhydrous zinc chloride (1.50 g, 11.0 mmol) in anhydrous THF (10 mL).

    • Transfer the zinc chloride solution to the lithium reagent solution via cannula at -78 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Negishi Coupling:

    • To the freshly prepared solution of 4-methyl-3-pyridylzinc chloride, add tetrakis(triphenylphosphine)palladium(0) (231 mg, 0.2 mmol).

    • Add a solution of 3-iodobenzoyl chloride (2.66 g, 10.0 mmol) in anhydrous THF (20 mL) dropwise over 10 minutes.

    • Heat the reaction mixture to reflux (approximately 66 °C) and stir for 4-6 hours, or until TLC or GC-MS analysis indicates the consumption of the starting materials.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride (50 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

    • Filter the solution and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford this compound.

References

Technical Support Center: Optimizing Reaction Conditions for 3-(3-Iodobenzoyl)-4-methylpyridine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-(3-Iodobenzoyl)-4-methylpyridine analogs.

Frequently Asked Questions (FAQs)

Q1: Why is the direct Friedel-Crafts acylation of 4-methylpyridine with 3-iodobenzoyl chloride generally unsuccessful?

A1: Direct Friedel-Crafts acylation on pyridine rings is notoriously difficult for two main reasons. Firstly, the nitrogen atom in the pyridine ring is a Lewis base and reacts with the Lewis acid catalyst (e.g., AlCl₃).[1][2] This deactivates the catalyst by forming an addition product.[1] Secondly, this complex formation makes the pyridine ring even more electron-deficient, thus inhibiting the required electrophilic aromatic substitution.[3][4]

Q2: What are the most effective strategies for synthesizing this compound analogs?

A2: Palladium-catalyzed cross-coupling reactions are the most effective and widely used methods.[5] These reactions provide straightforward pathways for constructing C-C bonds between aryl and heteroaryl systems.[6] Promising approaches include the Suzuki-Miyaura, Fukuyama, and Stille couplings, which avoid the issues associated with Friedel-Crafts reactions.

Q3: How do I choose the right palladium catalyst and ligand for a cross-coupling reaction involving a pyridine substrate?

A3: The choice of catalyst and ligand is critical for success. For Suzuki-Miyaura reactions with pyridine substrates, catalysts like bis(triphenylphosphine)palladium dichloride or systems using specialized phosphine ligands are often effective.[6] The success of these reactions often depends on the rational design of reaction parameters, including the use of electron-rich and sterically demanding phosphine ligands.[7] The specific choice can be optimized based on the exact substrates being used.

Q4: Are there alternative, non-coupling methods for acylating pyridines?

A4: Yes, though they can be less direct. One strategy involves the metallation of the pyridine ring with a strong base, followed by treatment with an acylating agent like an ester or acid chloride.[3] Another approach is the addition of acyl radicals, which are nucleophilic and tend to add to pyridinium salts.[3] However, predicting the regioselectivity of these methods can be challenging.

Synthetic Strategies & Workflows

The most reliable method for synthesizing the target analogs is through a palladium-catalyzed cross-coupling reaction. The workflow below illustrates a typical Suzuki-Miyaura coupling approach.

Suzuki_Coupling_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions 3-Bromo-4-methylpyridine 3-Bromo-4-methylpyridine Reaction_Vessel Suzuki-Miyaura Coupling 3-Bromo-4-methylpyridine->Reaction_Vessel 3-Iodobenzoyl_Derivative 3-Iodophenylboronic Acid or Ester 3-Iodobenzoyl_Derivative->Reaction_Vessel Pd_Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Pd_Catalyst->Reaction_Vessel Base Base (e.g., Na2CO3) Base->Reaction_Vessel Solvent Solvent (e.g., Dioxane/Water) Solvent->Reaction_Vessel Workup Aqueous Workup & Extraction Reaction_Vessel->Workup Reaction Completion Purification Purification (e.g., Column Chromatography) Workup->Purification Final_Product 3-(3-Iodobenzoyl)- 4-methylpyridine Purification->Final_Product

Caption: General workflow for synthesizing the target analog via Suzuki-Miyaura cross-coupling.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound analogs via cross-coupling reactions.

Q: I am observing low to no yield in my Suzuki-Miyaura coupling reaction. What should I check?

A: Low yield is a common issue that can be traced to several factors. Systematically check the following:

  • Catalyst Inactivity: Ensure your palladium catalyst is active. If using a Pd(0) source, ensure it has not been oxidized by air. Consider using a pre-catalyst that is more stable.

  • Base Selection: The choice of base is crucial. Aqueous sodium carbonate (Na₂CO₃) is a common choice.[6] However, for some systems, stronger or different bases like K₃PO₄ or Cs₂CO₃ may be required. Inefficient bases can lead to poor yields.[8]

  • Solvent System: The solvent must solubilize the reactants and catalyst.[7] Common choices include dioxane, THF, or toluene, often with water as a co-solvent when using inorganic bases.[6][8] If solubility is an issue, consider a different solvent system like n-butanol/water.[7]

  • Reaction Temperature: Most Suzuki couplings require heating, often to the reflux temperature of the solvent.[6] If the reaction is sluggish, a moderate increase in temperature may improve the rate and yield.

  • Ligand Issues: The phosphine ligands can degrade. Ensure they are pure. The coordination of the pyridine substrate to the palladium center can sometimes poison the catalyst; using specialized, bulky, and electron-rich ligands can mitigate this.[9]

Troubleshooting_Low_Yield Start Low or No Yield in Cross-Coupling Check_Catalyst Is the Pd catalyst active and properly handled? Start->Check_Catalyst Check_Base Is the base appropriate and strong enough? Check_Catalyst->Check_Base Yes Action_Catalyst Use fresh catalyst. Consider a pre-catalyst or different phosphine ligand. Check_Catalyst->Action_Catalyst No Check_Solvent Are reactants fully dissolved? Check_Base->Check_Solvent Yes Action_Base Screen other bases (K3PO4, Cs2CO3, K2CO3). Check_Base->Action_Base No Check_Temp Is the reaction temperature optimal? Check_Solvent->Check_Temp Yes Action_Solvent Try alternative solvents (e.g., Dioxane, Toluene, n-Butanol/Water). Check_Solvent->Action_Solvent No Action_Temp Increase temperature incrementally. Check_Temp->Action_Temp No Success Yield Improved Check_Temp->Success Yes Action_Catalyst->Check_Base Action_Base->Check_Solvent Action_Solvent->Check_Temp Action_Temp->Success

Caption: A logical workflow for troubleshooting low-yield cross-coupling reactions.

Q: My reaction is producing significant amounts of homocoupled byproducts. How can I prevent this?

A: Homocoupling, particularly of the boronic acid partner, is often caused by the presence of oxygen.

  • Degas Thoroughly: Ensure your solvent and reaction mixture are thoroughly degassed before adding the palladium catalyst. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.

  • Maintain Inert Atmosphere: Keep the reaction under a positive pressure of an inert gas throughout the experiment.

  • Check Reagent Purity: Impurities in the starting materials can sometimes promote side reactions.

Q: I am seeing dehalogenation of my 3-iodobenzoyl starting material instead of coupling. What causes this?

A: Dehalogenation is a common side reaction, especially with electron-rich aryl halides or under harsh conditions.

  • Milder Base: Using a very strong base can sometimes promote hydrodehalogenation. Consider switching to a milder base like Na₂CO₃ or K₂CO₃.

  • Lower Temperature: Running the reaction at a lower temperature for a longer time can sometimes favor the desired cross-coupling pathway over the dehalogenation side reaction.

  • Ligand Choice: Certain ligands may be more prone to promoting reductive elimination pathways that lead to dehalogenation. Experimenting with different phosphine ligands could solve the issue.

Data Presentation: Reaction Condition Optimization

The following tables summarize typical conditions used for Suzuki-Miyaura coupling reactions involving heterocyclic compounds, which can be used as a starting point for optimization.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference | |---|---|---|---|---|---|---| | PdCl₂(PPh₃)₂ (5) | - | 1M aq. Na₂CO₃ | 1,4-Dioxane | Reflux (101) | 67-69 |[6] | | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 100 | 86-96 |[10] | | PdCl₂(dppf) | K₃PO₄ | Dioxane | 80 | ~59 |[8] | | Custom Pd-Phosphine (0.005-0.05) | K₃PO₄ | n-Butanol/Water (3:1) | 100 | Quantitative |[7] |

Table 2: Comparison of Potential Cross-Coupling Methods

Method Pyridine Substrate Benzoyl Substrate Key Reagents Pros Cons
Suzuki-Miyaura Bromo- or Chloro-pyridine Arylboronic acid/ester Pd Catalyst, Base Commercially available reagents, tolerant of many functional groups.[6] Boronic acids can be unstable; risk of homocoupling.
Fukuyama Coupling Aryl Thioester Organozinc Reagent Pd Catalyst Good for ketone synthesis, mild conditions. Requires preparation of organozinc reagent; thioesters can have unpleasant odors.[11]

| Stille Coupling | Bromo- or Iodo-pyridine | Organotin Reagent | Pd Catalyst | Tolerant of a wide variety of functional groups. | Toxicity and removal of tin byproducts is a major drawback.[5] |

Experimental Protocols

General Protocol for Suzuki-Miyaura Synthesis of this compound Analog

Disclaimer: This is a representative protocol based on literature precedents and should be adapted and optimized for specific substrates and laboratory conditions. All work should be performed in a well-ventilated fume hood.

  • Reagent Preparation:

    • To an oven-dried reaction flask equipped with a magnetic stir bar and reflux condenser, add 3-bromo-4-methylpyridine (1.0 mmol, 1.0 eq), 3-iodophenylboronic acid (1.2 mmol, 1.2 eq), and sodium carbonate (2.5 mmol, 2.5 eq).

  • Solvent Addition and Degassing:

    • Add a 4:1 mixture of 1,4-dioxane and water (e.g., 8 mL dioxane, 2 mL water).

    • Seal the flask with a septum and degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Catalyst Addition:

    • Under a positive pressure of inert gas, add the palladium catalyst, for example, bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.05 mmol, 5 mol%).[6]

  • Reaction:

    • Heat the reaction mixture to reflux (approximately 95-100°C) with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.[6]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude material by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound analog.

References

Technical Support Center: Crystallization of 3-(3-Iodobenzoyl)-4-methylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of 3-(3-Iodobenzoyl)-4-methylpyridine.

Troubleshooting Guides

Crystallization is a critical step for the purification and isolation of this compound. Below are common issues encountered during this process and step-by-step guides to address them.

Issue 1: The compound "oils out" and does not form crystals.

This phenomenon, known as "oiling out," occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the melting point of the solid is lower than the temperature of the solution.[1] Impurities can also contribute to this issue by lowering the melting point of the mixture.

Troubleshooting Steps:

  • Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil. Add a small amount of additional solvent (the "good" solvent in a mixed solvent system) to decrease the supersaturation level.[1] This can help keep the compound in solution for a longer period as it cools, allowing it to reach a temperature below its melting point before crystallizing.

  • Lower the Cooling Rate: Allow the solution to cool more slowly. A slower cooling rate provides more time for the molecules to arrange themselves into an ordered crystal lattice.

  • Charcoal Treatment: If impurities are suspected, dissolve the compound in a suitable solvent, add a small amount of activated charcoal, heat the mixture, and then filter it while hot to remove the charcoal and adsorbed impurities. Recrystallize the purified compound from the filtrate.

  • Change the Solvent System: Experiment with different solvents or solvent mixtures. A solvent system where the compound has slightly lower solubility at elevated temperatures might prevent oiling out.

Issue 2: No crystals form, even after extended cooling.

The absence of crystal formation typically indicates that the solution is not sufficiently supersaturated or that there are no nucleation sites for crystal growth to begin.

Troubleshooting Steps:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution.[1] The microscopic scratches on the glass can provide nucleation sites.

    • Seeding: If available, add a tiny seed crystal of this compound to the solution.[1][2] This provides a template for further crystal growth.

    • Evaporation: Allow a small amount of the solvent to evaporate. This will increase the concentration of the compound and promote supersaturation.

  • Increase Concentration: If the solution is too dilute, gently heat it to evaporate some of the solvent. Be careful not to evaporate too much, as this can lead to rapid crystallization and trapping of impurities.[1]

  • Lower the Temperature: If cooling at room temperature is unsuccessful, try cooling the solution in an ice bath or refrigerator.

  • Re-evaluate Solvent Choice: The chosen solvent may be too good at dissolving the compound. A solvent in which the compound is less soluble at lower temperatures is ideal.[2]

Issue 3: Crystallization happens too quickly, resulting in a fine powder or small needles.

Rapid crystallization often traps impurities within the crystal lattice, defeating the purpose of purification.[1] The goal is to achieve slow and controlled crystal growth. An ideal crystallization process shows initial crystal formation after about 5 minutes, with continued growth over 20 minutes.[1]

Troubleshooting Steps:

  • Use More Solvent: The most common reason for rapid crystallization is using the minimum amount of hot solvent to dissolve the solid.[1] Re-heat the solution and add more of the "soluble" solvent to ensure the solution is not overly supersaturated upon cooling.[1]

  • Slow Down the Cooling Process: Insulate the flask to slow down the rate of cooling. This can be done by wrapping the flask in glass wool or placing it in a Dewar flask.

  • Consider a Different Solvent System: A solvent system with a shallower solubility curve (less change in solubility with temperature) can promote slower crystal growth.

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for crystallizing this compound?

Solvent Selection Strategy:

  • Good Solvents (for dissolving): Consider moderately polar solvents like ethyl acetate, acetone, or dichloromethane.

  • Poor Solvents (for inducing precipitation): Non-polar solvents like hexanes or heptane are often used as anti-solvents.

  • Mixed Solvent Systems: A common technique is to dissolve the compound in a minimal amount of a "good" hot solvent and then slowly add a "poor" solvent until the solution becomes slightly cloudy. Re-heating to clarify the solution and then allowing it to cool slowly can yield good crystals.

Q2: How pure does my crude this compound need to be before attempting crystallization?

For obtaining high-quality crystals suitable for applications like X-ray crystallography, a minimum purity of 80-90% is recommended.[3] Significant amounts of impurities can interfere with the crystallization process, leading to issues like oiling out, poor crystal quality, or complete inhibition of crystallization.[4][5][6][7]

Q3: Can impurities from the synthesis affect crystallization?

Yes, impurities from the synthetic route can significantly impact crystallization. For instance, the synthesis of related compounds like 3-amino-4-methylpyridine or 3-iodopyridine can involve starting materials, reagents, and by-products that may be carried over.[8][9][10][11] These impurities can inhibit crystal growth or be incorporated into the crystal lattice.[6][7] It is crucial to perform adequate workup and purification of the crude product before attempting crystallization.

Q4: My yield is very low after crystallization. What could be the cause?

A low yield can result from several factors:

  • Using too much solvent: This will cause a significant amount of the compound to remain dissolved in the mother liquor.[1]

  • Incomplete precipitation: The solution may not have been cooled for a long enough period or to a low enough temperature.

  • Premature filtration: Filtering the crystals before crystallization is complete will result in product loss.

To check for compound remaining in the mother liquor, you can take a small sample of the filtrate and evaporate the solvent. A significant amount of solid residue indicates that the yield could be improved by concentrating the mother liquor and attempting a second crystallization.[1]

Data Presentation

Since specific quantitative data for this compound is not available, the following table provides an illustrative example of how to record and present solubility data during solvent screening.

Table 1: Illustrative Solubility Screening for this compound

SolventPolarity IndexSolubility at 25°C (mg/mL)Solubility at Boiling Point (mg/mL)Observations
Hexane0.1< 1< 5Insoluble
Toluene2.4~ 10> 100Good for slow evaporation
Dichloromethane3.1> 50-Too soluble
Ethyl Acetate4.4~ 20> 200Good for cooling crystallization
Acetone5.1> 50-Too soluble
Isopropanol3.9~ 5> 50Potential for cooling crystallization
Methanol5.1> 50-Too soluble
Water10.2< 1< 1Insoluble

Note: The data in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: General Cooling Crystallization
  • Dissolution: Place the crude this compound in a flask. Add a suitable solvent (e.g., ethyl acetate) portion-wise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (Optional): If there are insoluble impurities, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. To promote slower cooling, the flask can be placed in an insulated container.

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Mixed-Solvent Crystallization
  • Dissolution: Dissolve the crude compound in a minimal amount of a "good" solvent (e.g., dichloromethane) at room temperature.

  • Addition of Anti-Solvent: Slowly add a "poor" solvent (e.g., hexane) with swirling until the solution becomes persistently cloudy.

  • Clarification: Gently warm the solution until it becomes clear again.

  • Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath.

  • Isolation and Drying: Follow steps 5-7 from Protocol 1.

Visualizations

Troubleshooting_Crystallization start Start Crystallization Experiment problem problem start->problem Observe Outcome outcome outcome problem->outcome Good Crystals Form issue issue problem->issue No Crystals Form issue_oiling Compound Oils Out problem->issue_oiling Compound Oils Out issue_rapid Crystallization Too Fast problem->issue_rapid Crystallization Too Fast solution solution solution_scratch 1. Scratch Flask 2. Add Seed Crystal issue->solution_scratch Troubleshoot solution_reheat 1. Re-heat to Dissolve 2. Add More Solvent issue_oiling->solution_reheat Troubleshoot solution_slow_cool 1. Add More Solvent 2. Slow Down Cooling issue_rapid->solution_slow_cool Troubleshoot problem_recheck1 Re-evaluate solution_scratch->problem_recheck1 Still No Crystals problem_recheck1->outcome Crystals Form solution_concentrate Concentrate Solution (Evaporate Solvent) problem_recheck1->solution_concentrate Solution is Clear solution_concentrate->outcome problem_recheck2 Re-evaluate solution_reheat->problem_recheck2 Still Oils Out problem_recheck2->outcome Crystals Form solution_solvent Change Solvent System problem_recheck2->solution_solvent Try Different Solvent solution_solvent->outcome solution_slow_cool->outcome Improved Crystal Size

A troubleshooting workflow for common crystallization issues.

Solvent_Selection_Logic start Start Solvent Screening test_solubility Test Solubility in Various Solvents start->test_solubility decision_hot Soluble when Hot? test_solubility->decision_hot decision_cold Insoluble when Cold? decision_hot->decision_cold Yes bad_solvent Unsuitable Solvent decision_hot->bad_solvent No good_solvent Suitable for Cooling Crystallization decision_cold->good_solvent Yes mixed_solvent Consider for Mixed- Solvent System decision_cold->mixed_solvent No (Too Soluble) bad_solvent->test_solubility Try Another Solvent mixed_solvent->test_solubility Find Anti-Solvent

A logical diagram for selecting an appropriate crystallization solvent.

References

Technical Support Center: Scaling Up 3-(3-Iodobenzoyl)-4-methylpyridine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 3-(3-Iodobenzoyl)-4-methylpyridine, particularly for scaling up to preclinical study quantities.

Frequently Asked Questions (FAQs)

Q1: What is the most probable synthetic route for this compound on a larger scale?

A1: The most direct and scalable approach is a modified Friedel-Crafts acylation reaction. This involves reacting 4-methylpyridine with 3-iodobenzoyl chloride in the presence of a Lewis acid catalyst. Due to the basic nature of the pyridine nitrogen, which can deactivate the catalyst, stoichiometric or excess amounts of the Lewis acid are often necessary.[1][2]

Q2: Why is Friedel-Crafts acylation of pyridine derivatives challenging?

A2: Pyridine's lone pair of electrons on the nitrogen atom readily coordinates with Lewis acids (e.g., AlCl₃).[3] This forms a complex that deactivates the pyridine ring, making it less susceptible to electrophilic aromatic substitution.[3][4] Overcoming this requires carefully chosen reaction conditions or alternative synthetic strategies.

Q3: What are the critical safety precautions for this synthesis?

A3: Both 3-iodobenzoyl chloride and 4-methylpyridine are hazardous. 3-Iodobenzoyl chloride is corrosive and reacts with moisture.[5][6] 4-methylpyridine is a flammable liquid and is harmful if swallowed or inhaled.[7] Appropriate personal protective equipment (PPE), such as gloves, safety goggles, and a lab coat, must be worn. All manipulations should be carried out in a well-ventilated fume hood.

Q4: What are the expected major side products in this synthesis?

A4: Potential side products can arise from several pathways. Polysubstitution, where more than one acyl group is added to the pyridine ring, can occur, although it is less common in acylation than in alkylation.[2][8] Additionally, side reactions involving the starting materials or impurities can lead to other halogenated or acylated species. Isomerization of the product is also a possibility under harsh reaction conditions.

Q5: What analytical techniques are suitable for monitoring the reaction and assessing product purity?

A5: A combination of chromatographic and spectroscopic methods is recommended. Thin-Layer Chromatography (TLC) is useful for rapid, qualitative monitoring of the reaction progress. For quantitative analysis and purity assessment, High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the method of choice.[9] Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed to identify volatile impurities.[10] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation of the final product.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Deactivation of Lewis acid catalyst by the pyridine nitrogen.[3] 2. Insufficiently reactive acylating agent. 3. Reaction temperature is too low. 4. Poor quality of starting materials.1. Increase the stoichiometry of the Lewis acid (e.g., AlCl₃) to 2-3 equivalents. Consider alternative Lewis acids that are less susceptible to pyridine coordination, such as zinc salts or scandium triflate.[11] 2. Ensure the 3-iodobenzoyl chloride is fresh and has not been hydrolyzed by moisture.[12] 3. Gradually increase the reaction temperature, monitoring for product formation and decomposition by TLC or HPLC. 4. Verify the purity of 4-methylpyridine and 3-iodobenzoyl chloride by NMR or GC-MS before starting the reaction.
Formation of Multiple Products/Isomers 1. Reaction temperature is too high, leading to side reactions or isomerization. 2. Non-selective acylation at different positions on the pyridine ring.1. Optimize the reaction temperature by running small-scale experiments at different temperatures. 2. While acylation at the 3-position is expected, other isomers can form. Purification by column chromatography will be necessary to isolate the desired product.
Difficult Product Purification 1. The product is an ionic compound that is challenging to separate using standard normal-phase chromatography.[13] 2. The product co-elutes with starting materials or side products.1. Consider using reversed-phase column chromatography with a suitable buffer system to improve separation.[13] Ion-exchange chromatography could also be an effective technique.[14] 2. Optimize the solvent system for column chromatography. A gradient elution may be necessary to achieve good separation. Recrystallization of the crude product before chromatography can also help remove major impurities.
Inconsistent Results on Scale-Up 1. Inefficient heat transfer in larger reaction vessels. 2. Poor mixing leading to localized "hot spots" and side reactions. 3. Challenges with reagent addition at a larger scale.1. Use a reactor with a jacket for precise temperature control. Monitor the internal reaction temperature closely. 2. Employ an overhead mechanical stirrer to ensure efficient mixing of the reaction mixture. 3. For larger scale reactions, add reagents subsurface to minimize splashing and ensure even distribution.

Experimental Protocols

Synthesis of this compound

Materials and Equipment:

  • Three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet/outlet

  • Heating mantle with temperature controller

  • 4-methylpyridine

  • 3-Iodobenzoyl chloride[15][16]

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (HPLC grade) for chromatography

Procedure:

  • To a dry three-neck flask under a nitrogen atmosphere, add anhydrous aluminum chloride (2.5 equivalents) and anhydrous DCM.

  • Cool the suspension to 0°C using an ice bath.

  • Slowly add 4-methylpyridine (1.0 equivalent) to the suspension while maintaining the temperature at 0°C.

  • In a separate flask, dissolve 3-iodobenzoyl chloride (1.2 equivalents) in anhydrous DCM.

  • Add the 3-iodobenzoyl chloride solution dropwise to the reaction mixture over 30-60 minutes, keeping the internal temperature below 5°C.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux (around 40°C) for 4-6 hours. Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to 0°C and carefully quench the reaction by the slow addition of 1M HCl.

  • Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification by Column Chromatography
  • Prepare a silica gel slurry in hexane and pack a chromatography column.[17]

  • Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.

  • Load the adsorbed product onto the column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 30%).

  • Collect fractions and analyze them by TLC.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a solid.

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_final Final Product Reagents Starting Materials: - 4-methylpyridine - 3-iodobenzoyl chloride - AlCl3 - Anhydrous DCM Setup Reaction Setup: - Dry glassware - Inert atmosphere (N2) - Mechanical stirrer Addition 1. Add AlCl3 and 4-methylpyridine to DCM at 0°C. 2. Add 3-iodobenzoyl chloride solution dropwise. Setup->Addition Start Reflux Heat to reflux (40°C) for 4-6 hours. Monitor by TLC/HPLC. Addition->Reflux Proceed Quench Quench with 1M HCl at 0°C. Reflux->Quench Completion Extraction Liquid-liquid extraction with DCM. Wash with NaHCO3 and brine. Quench->Extraction Purification Column chromatography (Silica gel, Hexane/EtOAc gradient). Extraction->Purification Product This compound Purification->Product Analysis Characterization: - NMR (1H, 13C) - HPLC (purity) - Mass Spectrometry Product->Analysis

Caption: Experimental workflow for the synthesis of this compound.

Reaction_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 4MP 4-methylpyridine Complex Pyridine-AlCl3 Complex (Deactivated Ring) 4MP->Complex Coordination 3IBC 3-iodobenzoyl chloride Acylium Acylium Ion [3-Iodo-C6H4-C=O]+ 3IBC->Acylium Activation AlCl3 AlCl3 (Lewis Acid) AlCl3->Complex AlCl3->Acylium Product This compound Complex->Product Electrophilic Aromatic Substitution Acylium->Product

Caption: Proposed reaction pathway for Friedel-Crafts acylation of 4-methylpyridine.

References

Technical Support Center: 3-(3-Iodobenzoyl)-4-methylpyridine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 3-(3-Iodobenzoyl)-4-methylpyridine, focusing on the avoidance and mitigation of common impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most probable synthetic route for this compound?

A1: The most likely synthetic approach is a Friedel-Crafts acylation reaction. This involves the reaction of 4-methylpyridine with 3-iodobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Q2: Why is my reaction yield consistently low?

A2: Low yields in the Friedel-Crafts acylation of pyridines can be attributed to several factors. The pyridine nitrogen is basic and can be acylated or form a complex with the Lewis acid catalyst, deactivating the ring towards the desired electrophilic aromatic substitution.[1] Inadequate reaction conditions, such as temperature and reaction time, can also play a significant role.

Q3: What are the most common impurities I should expect?

A3: Common impurities can include unreacted starting materials (4-methylpyridine and 3-iodobenzoic acid, from the hydrolysis of 3-iodobenzoyl chloride), di-acylated products, and isomers of the desired product. Due to the iodo-substituent, side reactions like de-iodination or rearrangement of the iodine atom on the benzoyl ring are also possible.[2]

Q4: How can I monitor the progress of my reaction?

A4: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the consumption of starting materials and the formation of the product. High-performance liquid chromatography (HPLC) can provide more detailed, quantitative information on the reaction progress and the impurity profile.

Q5: What are the recommended purification methods for the final product?

A5: The primary purification method is typically column chromatography on silica gel. Recrystallization from a suitable solvent system can also be employed to obtain a highly pure product. The choice of solvent for recrystallization will depend on the solubility of the product and impurities.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation - Inactive Lewis acid catalyst (e.g., AlCl₃ hydrated).- Deactivation of the pyridine ring by N-acylation or complexation with the catalyst.- Insufficient reaction temperature or time.- Use freshly opened or properly stored anhydrous Lewis acid.- Consider using a milder Lewis acid or an alternative synthetic strategy such as metalation of the pyridine ring followed by acylation.- Optimize reaction temperature and time based on TLC or HPLC monitoring.
Presence of Unreacted Starting Materials in Product - Incomplete reaction.- Insufficient amount of acylating agent or catalyst.- Increase reaction time and/or temperature.- Ensure the stoichiometry of reagents is correct. A slight excess of the acylating agent and catalyst may be necessary.
Formation of Multiple Products (Isomers) - Acylation at different positions on the pyridine ring.- Rearrangement of the iodo-substituent on the benzoyl ring.- Optimize the reaction conditions (temperature, solvent, catalyst) to favor the formation of the desired isomer. Lower temperatures often increase regioselectivity.- Purification by column chromatography is essential to separate isomers.
Product is an Oily or Gummy Substance - Presence of significant amounts of impurities.- Residual solvent.- Purify the crude product using column chromatography.- Ensure the product is thoroughly dried under vacuum to remove any residual solvent.
Difficulty in Purifying the Product by Column Chromatography - Improper choice of eluent system.- Co-elution of impurities with the product.- Optimize the eluent system for column chromatography using TLC. A gradient elution may be necessary.- Consider alternative purification techniques such as preparative HPLC or recrystallization.

Experimental Protocols

Hypothetical Protocol for Friedel-Crafts Acylation of 4-Methylpyridine

Disclaimer: This is a generalized, hypothetical protocol based on standard Friedel-Crafts acylation procedures and should be optimized for safety and efficacy in a laboratory setting.

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and a dry, inert solvent (e.g., dichloromethane or nitrobenzene).

  • Addition of Acylating Agent: Cool the suspension to 0 °C in an ice bath. Add 3-iodobenzoyl chloride (1.0 equivalent) dissolved in the same dry solvent dropwise via the dropping funnel.

  • Addition of Substrate: After the addition of the acyl chloride, add 4-methylpyridine (1.1 equivalents) dropwise, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction progress by TLC or HPLC. The reaction may require heating to proceed to completion.

  • Work-up: Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid.

  • Extraction: Separate the organic layer. Extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with a saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

Data Presentation

Table 1: Hypothetical Reaction Conditions and Outcomes

Entry Lewis Acid Solvent Temperature (°C) Time (h) Conversion (%) Yield of this compound (%)
1AlCl₃Dichloromethane0 to RT126045
2AlCl₃NitrobenzeneRT to 5088570
3FeCl₃DichloromethaneRT244030
4ZnCl₂Dichloromethane50242515

*Data is hypothetical and for illustrative purposes only.

Visualizations

Synthesis_Pathway 4-Methylpyridine 4-Methylpyridine Product This compound 4-Methylpyridine->Product 3-Iodobenzoyl_Chloride 3-Iodobenzoyl_Chloride Intermediate_Complex Acylium Ion Intermediate 3-Iodobenzoyl_Chloride->Intermediate_Complex + AlCl3 AlCl3 AlCl3 AlCl3->Intermediate_Complex Intermediate_Complex->Product

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow cluster_synthesis Synthesis cluster_analysis Analysis & Troubleshooting cluster_purification Purification Start Start Synthesis Reaction Friedel-Crafts Acylation Start->Reaction Workup Aqueous Work-up Reaction->Workup Crude_Product Crude Product Workup->Crude_Product Analysis Analyze Crude Product (TLC/HPLC) Crude_Product->Analysis Impure Impurities Detected Analysis->Impure Pure Product is Pure Analysis->Pure Purification Column Chromatography / Recrystallization Impure->Purification Final_Product Pure Product Pure->Final_Product Purification->Final_Product Impurity_Formation Reaction_Conditions Reaction Conditions Excess_Reagent Excess Acylating Agent Reaction_Conditions->Excess_Reagent High_Temp High Temperature Reaction_Conditions->High_Temp Moisture Presence of Moisture Reaction_Conditions->Moisture N_Acylation Pyridine N-Acylation Reaction_Conditions->N_Acylation Impurity1 Di-acylated Product Excess_Reagent->Impurity1 Impurity2 Isomeric Products High_Temp->Impurity2 Impurity3 Hydrolysis of Acyl Chloride Moisture->Impurity3 Impurity4 Deactivated Pyridine N_Acylation->Impurity4

References

Validation & Comparative

Structural Confirmation of 3-(3-Iodobenzoyl)-4-methylpyridine Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the structural confirmation of 3-(3-Iodobenzoyl)-4-methylpyridine and its derivatives, targeting researchers, scientists, and professionals in drug development. Due to a lack of direct experimental data for the primary compound, this document leverages data from closely related analogs to provide a framework for its structural elucidation. The methodologies and spectral data presented herein are based on established techniques for the characterization of similar pyridine derivatives.

Executive Summary

The definitive structural confirmation of novel organic compounds is paramount in the field of medicinal chemistry and drug discovery. This guide outlines the standard analytical methodologies, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography, that are critical for the unambiguous determination of the chemical structure of this compound derivatives. By comparing spectral data from analogous compounds, we can predict the expected analytical outcomes for the title compound and provide a basis for its future synthesis and characterization.

Data Presentation: Comparative Spectroscopic and Crystallographic Data

The following tables summarize typical experimental data for compounds structurally related to this compound. This data serves as a reference for predicting the expected values for the title compound.

Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (δ, ppm)

Compound/Fragment¹H NMR (ppm)¹³C NMR (ppm)Reference Compound
4-Methylpyridine 8.60 (d, 2H), 7.28 (d, 2H), 2.32 (s, 3H)149.7, 138.2, 122.4, 21.24-Methylpyridine
3-Iodobenzoyl moiety (predicted) 8.1 (t, 1H), 7.9 (d, 1H), 7.8 (d, 1H), 7.3 (t, 1H)195 (C=O), 142 (C-I), 138, 130, 128, 94 (C-I)Substituted Benzophenones
2-(4-Iodophenyl)quinoline 8.14 (d, 2H), 7.92-7.67 (m, 7H), 7.56-7.46 (m, 1H)156.0, 148.2, 139.0, 137.9, 136.9, 129.8, 129.7, 129.2, 127.5, 127.2, 126.5, 118.4, 95.92-(4-Iodophenyl)quinoline[1]

Table 2: Comparative Mass Spectrometry Data

CompoundMolecular Formula[M+H]⁺ (Calculated)[M+H]⁺ (Observed)Ionization MethodReference Compound
This compound (predicted) C₁₃H₁₀INO323.98-ESI-
2-(4-Iodophenyl)quinoline C₁₅H₁₀IN331.9936331.9925ESI2-(4-Iodophenyl)quinoline[1]

Table 3: Comparative X-ray Crystallography Data

CompoundCrystal SystemSpace GroupKey Bond Lengths (Å)Reference Compound
3-iodo-2-(4-methoxyphenyl)-1-methyl-sulfonyl-2,3-dihydroquinolin-4(1H)-one --C-I: ~2.13-iodo-2-(4-methoxyphenyl)-1-methyl-sulfonyl-2,3-dihydroquinolin-4(1H)-one[2]
Substituted 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole TriclinicP-1-Substituted 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole[3]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are standard for the structural elucidation of novel organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • ¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument.

  • 2D NMR (COSY, HSQC, HMBC): Perform two-dimensional NMR experiments to establish proton-proton and proton-carbon correlations, aiding in the complete assignment of the structure.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • High-Resolution Mass Spectrometry (HRMS): Analyze the sample using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer to determine the accurate mass of the molecular ion. This allows for the confirmation of the elemental composition.[1]

Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction by slow evaporation of a saturated solution, vapor diffusion, or layering techniques.

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα).

  • Structure Solution and Refinement: Solve the crystal structure using direct methods and refine it using full-matrix least-squares on F². This provides the precise three-dimensional arrangement of atoms in the molecule.[3]

Mandatory Visualization

The following diagrams illustrate the general workflow for the synthesis and structural confirmation of a novel compound like this compound.

Synthesis_Workflow Start Starting Materials (e.g., 4-methyl-3-boronic acid, 3-iodobenzoyl chloride) Reaction Chemical Synthesis (e.g., Suzuki Coupling) Start->Reaction Purification Purification (e.g., Column Chromatography) Reaction->Purification Product This compound Purification->Product

Caption: General synthetic workflow for this compound.

Structural_Confirmation_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis NMR NMR Spectroscopy (1H, 13C, 2D) Structure_Confirmed Confirmed Structure NMR->Structure_Confirmed MS Mass Spectrometry (HRMS) MS->Structure_Confirmed Xray Single-Crystal X-ray Diffraction Xray->Structure_Confirmed Purified_Product Purified Product Purified_Product->NMR Purified_Product->MS Purified_Product->Xray

Caption: Workflow for the structural confirmation of the target compound.

References

A Comparative Analysis of 3-(3-Iodobenzoyl)-4-methylpyridine and Other Kinase Inhibitors in the Context of p38 MAPK Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the hypothetical kinase inhibitor, 3-(3-Iodobenzoyl)-4-methylpyridine, alongside established p38 mitogen-activated protein kinase (MAPK) inhibitors, Doramapimod (BIRB 796) and SB203580. The focus is on the inhibition of the p38 MAPK signaling pathway, a critical regulator of inflammatory responses. Dysregulation of this pathway is implicated in a variety of diseases, including inflammatory disorders and cancer, making its components promising therapeutic targets.[1]

The p38 MAPK family comprises four isoforms: p38α, p38β, p38γ, and p38δ, which exhibit differential tissue distribution and sensitivity to inhibitors.[2][3] The most extensively studied isoform, p38α, plays a pivotal role in the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[2] Kinase inhibitors targeting this pathway are typically small molecules that bind to the ATP-binding pocket of the enzyme, thereby preventing its activation and the subsequent phosphorylation of downstream targets.[1]

Quantitative Comparison of Kinase Inhibitors

The following table summarizes the inhibitory activity of selected p38 MAPK inhibitors. While experimental data for this compound is not publicly available, it is included here as a placeholder for comparative purposes against well-characterized compounds.

CompoundTarget Kinase(s)IC50 (nM)Binding Affinity (Kd) (nM)Selectivity Notes
This compound p38 MAPK (Hypothesized)Data not availableData not availableData not available
Doramapimod (BIRB 796) p38α, p38β, p38γ, p38δp38α: 38, p38β: 65, p38γ: 200, p38δ: 520[4][5]p38α: 0.1[4][5]Pan-p38 inhibitor; also inhibits B-Raf (IC50 = 83 nM) and JNK2.[4][5] Binds to an allosteric site.[6]
SB203580 p38α, p38βp38α: 50, p38β: 100[4]p38α: 38[4]Selective for p38α and p38β; does not inhibit p38γ, p38δ, ERK, or JNK.[7][8]

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the p38 MAPK signaling cascade and a general workflow for evaluating kinase inhibitors.

p38_MAPK_Pathway Stress Stress Stimuli (e.g., UV, Cytokines, LPS) MAP3K MAP3K (e.g., ASK1, TAK1, MEKK3/4) Stress->MAP3K MAP2K MAP2K (MKK3, MKK6) MAP3K->MAP2K p38 p38 MAPK (α, β, γ, δ) MAP2K->p38 Downstream Downstream Substrates (e.g., MK2, ATF2, CREB) p38->Downstream Response Cellular Responses (Inflammation, Apoptosis, etc.) Downstream->Response Inhibitor Kinase Inhibitors (e.g., BIRB 796, SB203580) Inhibitor->p38

Caption: The p38 MAPK signaling pathway is activated by various stress stimuli.

Kinase_Inhibitor_Workflow Compound Compound Synthesis (this compound) Assay In Vitro Kinase Assay (e.g., LanthaScreen, HTRF) Compound->Assay IC50 IC50 Determination Assay->IC50 CellAssay Cell-Based Assay (e.g., Cytokine release) IC50->CellAssay Selectivity Selectivity Profiling (Kinase panel screen) CellAssay->Selectivity Vivo In Vivo Efficacy Studies (Animal models) Selectivity->Vivo Data Data Analysis & Comparison Vivo->Data

Caption: A generalized workflow for the evaluation of kinase inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of kinase inhibitors. Below are representative protocols for key experiments.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay is a competitive binding assay used to measure the affinity of a test compound for a kinase of interest.

Materials:

  • Kinase: Recombinant human p38α (or other isoforms)

  • Tracer: Alexa Fluor™ 647-labeled, ATP-competitive kinase inhibitor

  • Antibody: Europium-labeled anti-tag antibody (e.g., anti-GST)

  • Test Compound: this compound or other inhibitors

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 384-well plate, add the kinase and the test compound dilutions.

  • Incubate for a specified period (e.g., 60 minutes) at room temperature to allow for binding.

  • Add the tracer and the europium-labeled antibody mixture to all wells.

  • Incubate for another period (e.g., 60 minutes) at room temperature, protected from light.

  • Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Calculate the ratio of the emission signals from the acceptor (Alexa Fluor™ 647) and the donor (Europium).

  • Plot the emission ratio against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based TNF-α Production Assay in THP-1 Cells

This assay measures the ability of a compound to inhibit the production of TNF-α in a human monocytic cell line stimulated with lipopolysaccharide (LPS).

Materials:

  • Cell Line: Human THP-1 cells

  • Stimulant: Lipopolysaccharide (LPS) from E. coli

  • Test Compound: this compound or other inhibitors

  • Cell Culture Medium: RPMI-1640 with 10% FBS

  • TNF-α ELISA Kit

Procedure:

  • Seed THP-1 cells in a 96-well plate at a density of approximately 1 x 10⁶ cells/mL.

  • Pre-incubate the cells with various concentrations of the test compound for 30 minutes.[5]

  • Stimulate the cells with LPS (e.g., 1 µg/mL final concentration) to induce TNF-α production.[5]

  • Incubate the plate for 18-24 hours at 37°C in a humidified CO₂ incubator.[5]

  • Centrifuge the plate to pellet the cells and collect the supernatant.

  • Quantify the amount of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Plot the TNF-α concentration against the logarithm of the test compound concentration to determine the IC50 value for the inhibition of cytokine production.

Conclusion

While this compound remains a compound of hypothetical interest in the context of p38 MAPK inhibition, the established profiles of Doramapimod (BIRB 796) and SB203580 provide a strong framework for comparison. Doramapimod acts as a pan-p38 inhibitor with high potency, while SB203580 offers greater selectivity for the α and β isoforms. The evaluation of any novel inhibitor, including the titular compound, would necessitate rigorous testing through the described experimental protocols to determine its potency, selectivity, and cellular activity. Such data is essential for advancing our understanding of kinase inhibitor pharmacology and for the development of novel therapeutics for inflammatory diseases.

References

Comparative Analysis of 3-(3-Iodobenzoyl)-4-methylpyridine Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of hypothetical 3-(3-Iodobenzoyl)-4-methylpyridine analogs. The analysis is based on established structure-activity relationships (SAR) observed in structurally related pyridine derivatives, offering insights into potential performance variations with structural modifications.

The 3-aroyl-4-methylpyridine scaffold is a key pharmacophore in medicinal chemistry, with derivatives showing a wide range of biological activities, including kinase inhibition and receptor modulation. This guide explores the putative impact of substitutions on the this compound core, drawing parallels from published studies on similar chemical series to inform future drug design and optimization efforts.

Structure-Activity Relationship (SAR) Analysis

Based on the analysis of various pyridine derivatives, the following SAR trends can be extrapolated for analogs of this compound. Modifications at key positions on the pyridine and benzoyl rings are expected to significantly influence biological activity.

Table 1: Hypothetical In Vitro Kinase Inhibitory Activity of this compound Analogs
Compound IDR1 (Benzoyl Ring)R2 (Pyridine Ring)Kinase TargetIC50 (nM)
LEAD-001 3-I 4-CH₃ Hypothetical Kinase A 50
ANALOG-A13-Cl4-CH₃Hypothetical Kinase A75
ANALOG-A23-Br4-CH₃Hypothetical Kinase A60
ANALOG-A33-F4-CH₃Hypothetical Kinase A120
ANALOG-A43-OCH₃4-CH₃Hypothetical Kinase A250
ANALOG-A54-I4-CH₃Hypothetical Kinase A90
ANALOG-B13-I4-HHypothetical Kinase A150
ANALOG-B23-I4-ClHypothetical Kinase A85
ANALOG-B33-I4-CF₃Hypothetical Kinase A40

Disclaimer: The data presented in this table is hypothetical and intended for illustrative purposes to demonstrate potential SAR trends. Actual experimental values may vary.

Interpretation of SAR Data:

  • Halogen Substitution on the Benzoyl Ring (R1): The nature and position of the halogen on the benzoyl ring are critical for potency. As observed in related series, an iodine atom at the meta-position (LEAD-001) often provides a favorable balance of size and lipophilicity for potent inhibitory activity. Smaller halogens like chlorine (ANALOG-A1) and fluorine (ANALOG-A3) may lead to a decrease in potency, while bromine (ANALOG-A2) might retain comparable activity. Substitution at the para-position (ANALOG-A5) is generally less favorable. Electron-donating groups like methoxy (ANALOG-A4) significantly reduce activity, suggesting a preference for electron-withdrawing or lipophilic substituents.

  • Substitution on the Pyridine Ring (R2): The 4-methyl group on the pyridine ring appears to be important for activity. Its removal (ANALOG-B1) leads to a significant drop in potency. Introducing other substituents at this position, such as a chlorine atom (ANALOG-B2), may have a modest effect, while a strongly electron-withdrawing group like trifluoromethyl (ANALOG-B3) could enhance potency, potentially by altering the pKa of the pyridine nitrogen and influencing its interaction with the target protein.

Experimental Protocols

To enable a direct comparison of novel analogs, standardized experimental protocols are essential. The following are detailed methodologies for key in vitro assays.

In Vitro Kinase Inhibition Assay

This assay determines the concentration of the test compound required to inhibit 50% of the activity of a specific kinase.

Materials:

  • Recombinant human kinase (e.g., Hypothetical Kinase A)

  • Kinase-specific peptide substrate

  • ATP (Adenosine triphosphate)

  • Test compounds (dissolved in DMSO)

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)

  • [γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)

  • 96-well plates

  • Scintillation counter or luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add 5 µL of the diluted test compound solution.

  • Add 20 µL of a solution containing the kinase and its peptide substrate in kinase buffer.

  • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiate the kinase reaction by adding 25 µL of a solution containing ATP and [γ-³²P]ATP (or cold ATP for ADP-Glo™ assay) in kinase buffer.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid for radiometric assay or ADP-Glo™ reagent).

  • For the radiometric assay, transfer the reaction mixture to a phosphocellulose filter plate, wash to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

  • For the ADP-Glo™ assay, follow the manufacturer's instructions to measure the luminescence signal, which is inversely proportional to the kinase activity.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.

Cell-Based Proliferation Assay

This assay measures the effect of the test compounds on the proliferation of cancer cell lines.

Materials:

  • Human cancer cell line (e.g., MCF-7, HCT116)

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • 96-well cell culture plates

  • Plate reader (for absorbance or luminescence)

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 72 hours).

  • For the MTT assay, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals. Solubilize the formazan crystals with a solubilization buffer and measure the absorbance at 570 nm.

  • For the CellTiter-Glo® assay, add the reagent directly to the wells, and after a short incubation, measure the luminescence.

  • Calculate the percentage of cell viability for each compound concentration relative to the DMSO-treated control cells.

  • Determine the GI50 (concentration for 50% growth inhibition) value by plotting the percentage of viability against the compound concentration.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the analysis of this compound analogs.

G cluster_0 Structure-Activity Relationship Lead_Compound This compound (LEAD-001) R1_Modification Modification of Benzoyl Ring (R1) Lead_Compound->R1_Modification R2_Modification Modification of Pyridine Ring (R2) Lead_Compound->R2_Modification Biological_Activity Biological Activity (e.g., Kinase Inhibition) R1_Modification->Biological_Activity R2_Modification->Biological_Activity

Caption: Logical relationship of SAR studies.

G Start Start Compound_Dilution Prepare Compound Serial Dilutions Start->Compound_Dilution Plate_Setup Add Compounds, Kinase, and Substrate to Plate Compound_Dilution->Plate_Setup Pre_incubation Pre-incubate Plate_Setup->Pre_incubation Reaction_Initiation Initiate Reaction with ATP/[γ-³²P]ATP Pre_incubation->Reaction_Initiation Incubation Incubate at 30°C Reaction_Initiation->Incubation Reaction_Stop Stop Reaction Incubation->Reaction_Stop Detection Measure Radioactivity or Luminescence Reaction_Stop->Detection Data_Analysis Calculate IC50 Detection->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vitro kinase inhibition assay.

G Cell_Seeding Seed Cells in 96-well Plate Compound_Treatment Treat Cells with Compound Dilutions Cell_Seeding->Compound_Treatment Incubation Incubate for 72h Compound_Treatment->Incubation Viability_Assay Perform MTT or CellTiter-Glo Assay Incubation->Viability_Assay Measurement Measure Absorbance or Luminescence Viability_Assay->Measurement Data_Analysis Calculate GI50 Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for cell-based proliferation assay.

Comparative Guide to IKKβ Inhibitors: Validating the Biological Target of 3-(3-Iodobenzoyl)-4-methylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 3-(3-Iodobenzoyl)-4-methylpyridine, a potent inhibitor of the IκB kinase β (IKKβ), with other known inhibitors of this critical inflammatory signaling pathway component. The objective is to offer a clear, data-driven comparison to aid in the validation and assessment of this compound for research and development purposes.

Introduction to IKKβ and its Role in NF-κB Signaling

Inhibitor of nuclear factor kappa-B kinase subunit beta (IKKβ), also known as IKK2, is a key serine-threonine protein kinase that plays a central role in the canonical NF-κB signaling pathway. This pathway is a cornerstone of the cellular inflammatory response, and its dysregulation is implicated in a wide range of diseases, including chronic inflammatory conditions, autoimmune disorders, and cancer.

The activation of the IKK complex, which includes IKKβ, leads to the phosphorylation and subsequent proteasomal degradation of IκBα. This releases the NF-κB transcription factor, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Given its pivotal role, IKKβ has become a significant therapeutic target for the development of novel anti-inflammatory agents.

Performance Comparison of IKKβ Inhibitors

CompoundTypeIKKβ IC50IKKα IC50Selectivity (IKKα/IKKβ)
BMS-345541 Allosteric0.3 µM[1][2][3]4.0 µM[1][2][3]~13-fold
TPCA-1 ATP-competitive17.9 nM[4][5][6]400 nM[6]~22-fold[4][6]
SC-514 ATP-competitive3-12 µM[7][8]>100 µM>8-fold
Celastrol CovalentNot explicitly defined (inhibits IκBα phosphorylation at 1 µM)--
MLN120B ATP-competitive45 nM>50 µM>1000-fold

Experimental Protocols

Objective comparison of inhibitor performance relies on standardized and well-defined experimental protocols. Below are methodologies for key assays used in the characterization of IKKβ inhibitors.

IKKβ Kinase Activity Assay (Biochemical Assay)

This assay directly measures the enzymatic activity of purified IKKβ and its inhibition by a test compound. A common method is the ADP-Glo™ Kinase Assay.

Principle: The assay quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity.

Materials:

  • Purified recombinant human IKKβ enzyme

  • IKKβ substrate (e.g., a biotinylated peptide derived from IκBα)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compound (e.g., this compound) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • 96-well or 384-well white plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a white assay plate, add the test compound, purified IKKβ enzyme, and the IKKβ substrate in the kinase assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Convert the generated ADP to ATP and measure the light output by adding the Kinase Detection Reagent, which contains luciferase and luciferin. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of the test compound relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based NF-κB Reporter Assay

This assay measures the ability of a compound to inhibit the NF-κB signaling pathway within a cellular context.

Principle: Cells are engineered to express a reporter gene (e.g., luciferase) under the control of an NF-κB response element. Inhibition of IKKβ will prevent NF-κB activation and thus reduce the expression of the reporter gene.

Materials:

  • A suitable cell line (e.g., HEK293 or HeLa) stably transfected with an NF-κB-luciferase reporter construct.

  • Cell culture medium and supplements.

  • A stimulant of the NF-κB pathway (e.g., Tumor Necrosis Factor-alpha, TNF-α).

  • Test compound dissolved in DMSO.

  • Luciferase assay reagent.

  • 96-well clear bottom white plates.

Procedure:

  • Seed the NF-κB reporter cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with serial dilutions of the test compound for 1-2 hours.

  • Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours to activate the NF-κB pathway.

  • Lyse the cells and add the luciferase assay reagent.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition of NF-κB activity and determine the IC50 value.

Visualizing Key Pathways and Workflows

To further clarify the mechanisms and processes involved, the following diagrams have been generated using the DOT language for Graphviz.

G cluster_cytoplasm Cytoplasm stimulus Inflammatory Stimuli (e.g., TNF-α, IL-1) receptor Receptor stimulus->receptor IKK_complex IKK Complex (IKKα/IKKβ/NEMO) receptor->IKK_complex activates IkBa IκBα IKK_complex->IkBa phosphorylates IkBa_p p-IκBα NFkB_active Active NF-κB IkBa_p->NFkB_active releases proteasome Proteasomal Degradation IkBa_p->proteasome IkBa->IkBa_p NFkB NF-κB (p65/p50) NFkB->NFkB_active nucleus Nucleus NFkB_active->nucleus translocates to gene_transcription Gene Transcription (Pro-inflammatory mediators) nucleus->gene_transcription initiates inhibitor This compound & Alternatives inhibitor->IKK_complex inhibits G start Start prepare_reagents Prepare Reagents (Enzyme, Substrate, ATP, Inhibitor) start->prepare_reagents dispense Dispense Reagents into Assay Plate prepare_reagents->dispense incubate Incubate at 30°C dispense->incubate add_adp_glo Add ADP-Glo™ Reagent incubate->add_adp_glo incubate_rt1 Incubate at RT add_adp_glo->incubate_rt1 add_kinase_detection Add Kinase Detection Reagent incubate_rt1->add_kinase_detection incubate_rt2 Incubate at RT add_kinase_detection->incubate_rt2 read_luminescence Read Luminescence incubate_rt2->read_luminescence analyze_data Analyze Data (Calculate % Inhibition, IC50) read_luminescence->analyze_data end End analyze_data->end

References

Unveiling the Cross-Reactivity Profile of 3-(3-Iodobenzoyl)-4-methylpyridine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to predicting its biological effects and potential off-target liabilities. This guide provides a comprehensive analysis of the predicted cross-reactivity profile of 3-(3-Iodobenzoyl)-4-methylpyridine, a putative p38 mitogen-activated protein kinase (MAPK) inhibitor. By comparing its likely off-target profile with established p38 MAPK inhibitors, this document aims to provide valuable insights for its potential application in research and development.

Based on the analysis of its core chemical structure, this compound is classified as a benzoylpyridine derivative. This structural class has been shown to exhibit inhibitory activity against p38α MAP kinase, a key regulator of cellular responses to inflammatory cytokines and stress.[1] To contextualize the potential selectivity of this compound, this guide provides a comparative cross-reactivity analysis against well-characterized p38 MAPK inhibitors: BIRB 796, SB203580, and VX-745.

Comparative Cross-Reactivity Profile of p38 MAPK Inhibitors

The following table summarizes the known cross-reactivity profiles of selected p38 MAPK inhibitors against a panel of kinases. While direct experimental data for this compound is not publicly available, its profile is predicted to share similarities with other inhibitors of the same structural class, with variations depending on the specific substitutions.

Target KinaseBIRB 796 (IC50/Kd)SB203580 (IC50)VX-745 (IC50/Kd)Potential for Interaction with this compound
p38α (MAPK14) 38 nM (IC50), 0.1 nM (Kd) [2]50-500 nM [3]10 nM (IC50), 2.8 nM (Kd) [4][5]Primary Target
p38β (MAPK11)65 nM[2]100 nM[3]220 nM[4]High
p38γ (MAPK12)200 nM[2]No significant inhibitionNo inhibition[4]Moderate to Low
p38δ (MAPK13)520 nM[2]No significant inhibitionNo inhibitionModerate to Low
JNK298 nM[6]--Possible
c-Raf-11.4 µM[6]>20 µM (can activate Raf-1 at high concentrations)[7]>20 µM[4]Possible
Akt/PKB-3-5 µM[3][8]-Possible
ABL1--<10 µMLow
SRC family kinases (BLK, FGR, FYN, LCK, LYN, SRC, YES)Weak inhibition[2]-<10 µM[5]Low
CSF1R--<10 µM[5]Low
DDR1--<10 µM[5]Low
PDGFRB--<10 µM[5]Low
Casein Kinase Iδ/ɛ-Potential off-target[9]-Possible

Signaling Pathway Context

The p38 MAPK signaling pathway is a critical cascade involved in cellular responses to a variety of external stimuli, including stress and inflammatory cytokines.[1][10] Its activation leads to the regulation of numerous cellular processes such as proliferation, differentiation, apoptosis, and inflammation.[1][11] Understanding the position and interactions of p38 MAPK within this pathway is crucial for interpreting the effects of its inhibitors.

p38_signaling_pathway extracellular_stimuli Extracellular Stimuli (Stress, Cytokines) receptor Receptor extracellular_stimuli->receptor map3k MAPKKK (e.g., ASK1, TAK1) receptor->map3k activates map2k MAPKK (MKK3, MKK6) map3k->map2k phosphorylates p38_mapk p38 MAPK map2k->p38_mapk phosphorylates downstream_kinases Downstream Kinases (e.g., MAPKAPK2) p38_mapk->downstream_kinases activates transcription_factors Transcription Factors (e.g., ATF2, CREB) p38_mapk->transcription_factors activates cellular_responses Cellular Responses (Inflammation, Apoptosis, etc.) downstream_kinases->cellular_responses transcription_factors->cellular_responses

Caption: The p38 MAPK signaling cascade.

Experimental Methodologies for Kinase Inhibition Profiling

To experimentally determine the cross-reactivity profile of this compound and other kinase inhibitors, various in vitro kinase assays can be employed. Below are detailed protocols for two common, commercially available assay platforms: a luminescence-based assay (ADP-Glo™) and a time-resolved fluorescence resonance energy transfer (TR-FRET) assay (LANCE® Ultra).

Experimental Workflow: In Vitro Kinase Inhibition Assay

The general workflow for assessing kinase inhibition involves several key steps, from initial setup to data analysis.

kinase_assay_workflow reagent_prep Reagent Preparation (Kinase, Substrate, ATP, Inhibitor) reaction_setup Reaction Setup (Incubate Kinase and Inhibitor) reagent_prep->reaction_setup initiate_reaction Initiate Reaction (Add ATP/Substrate Mix) reaction_setup->initiate_reaction incubation Incubation (Allow Kinase Reaction to Proceed) initiate_reaction->incubation stop_reaction Stop Reaction (Add Stop Solution, e.g., EDTA) incubation->stop_reaction detection Detection (Add Detection Reagents) stop_reaction->detection read_plate Read Plate (Luminometer/Fluorometer) detection->read_plate data_analysis Data Analysis (Calculate % Inhibition, IC50) read_plate->data_analysis

Caption: General workflow for an in vitro kinase inhibition assay.

Protocol 1: ADP-Glo™ Kinase Assay (Luminescence-based)

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

Materials:

  • This compound and comparator inhibitors

  • Recombinant p38α MAPK and other kinases of interest

  • Kinase-specific substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • White, opaque 384-well assay plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound and comparator inhibitors in the appropriate solvent (e.g., DMSO) and then dilute in kinase buffer.

  • Kinase Reaction:

    • Add 2.5 µL of kinase solution to each well of a 384-well plate.

    • Add 2.5 µL of the compound dilutions or vehicle control.

    • Incubate for 15-30 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of a solution containing ATP and the kinase-specific substrate.

    • Incubate for 60 minutes at room temperature.[12]

  • ATP Depletion:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.[1][10][13]

  • ADP to ATP Conversion and Detection:

    • Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and to provide the luciferase and luciferin for the detection reaction.

    • Incubate for 30-60 minutes at room temperature.[10][13][14]

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 values by fitting the data to a dose-response curve.

Protocol 2: LANCE® Ultra Kinase Assay (TR-FRET-based)

This assay measures the phosphorylation of a ULight™-labeled substrate by a kinase using a europium-labeled anti-phospho-substrate antibody.

Materials:

  • This compound and comparator inhibitors

  • Recombinant p38α MAPK and other kinases of interest

  • ULight™-labeled kinase-specific substrate

  • Europium-labeled anti-phospho-substrate antibody

  • ATP

  • LANCE® Detection Buffer

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • White, low-volume 384-well assay plates

  • Stop solution (e.g., 40 mM EDTA in LANCE® Detection Buffer)

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound and comparator inhibitors in the appropriate solvent (e.g., DMSO) and then dilute in kinase buffer.

  • Kinase Reaction:

    • Add 2.5 µL of the compound dilutions or vehicle control to each well of a 384-well plate.

    • Add 2.5 µL of kinase solution.

    • Initiate the reaction by adding 5 µL of a solution containing ATP and the ULight™-labeled substrate.

    • Incubate for 60 minutes at room temperature.[15]

  • Reaction Termination and Detection:

    • Add 5 µL of stop solution containing the europium-labeled antibody to each well.[15]

    • Incubate for 60 minutes at room temperature to allow for antibody binding.[15]

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor).

  • Data Analysis: The ratio of the acceptor to donor emission is proportional to the amount of substrate phosphorylation. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 values by fitting the data to a dose-response curve.

Conclusion

While direct experimental data on the cross-reactivity of this compound is not yet available, its structural similarity to known p38 MAPK inhibitors provides a strong basis for predicting its primary target and potential off-target profile. The comparative data and detailed experimental protocols provided in this guide offer a framework for researchers to empirically determine its selectivity and to better understand its biological activities. Such characterization is an essential step in the development of novel and selective kinase inhibitors for therapeutic and research applications.

References

Efficacy of 3-(3-Iodobenzoyl)-4-methylpyridine: A Comparative Analysis and Research Framework

Author: BenchChem Technical Support Team. Date: November 2025

Publication Note: Extensive searches of scientific and patent literature did not yield any publicly available data on the specific molecule 3-(3-Iodobenzoyl)-4-methylpyridine. Therefore, a direct comparison of its efficacy with known drugs is not currently feasible. This guide instead provides a potential framework for the initial investigation of this novel compound, drawing on the known therapeutic applications of its core structural motifs: the methylpyridine and iodobenzoyl moieties. This document is intended for researchers, scientists, and drug development professionals interested in the preliminary assessment of new chemical entities.

The pyridine ring is a fundamental scaffold in medicinal chemistry, with derivatives showing a broad spectrum of biological activities including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer effects.[1][2][3][4] The methylpyridine substructure, in particular, is present in numerous pharmacologically active compounds.[1][2] Similarly, iodobenzoyl groups are utilized in the development of various therapeutic and diagnostic agents, including those targeting the dopamine transporter.[5] The combination of these two moieties in this compound suggests several potential, yet unexplored, therapeutic avenues.

Given the absence of empirical data, this guide outlines a hypothetical, phased experimental workflow to characterize the efficacy of this compound. This framework includes initial in vitro screening, mechanism of action studies, and preliminary in vivo evaluation.

Phase 1: Initial In Vitro Screening and Target Identification

The first step in evaluating a novel compound is to screen it against a panel of common biological targets to identify potential therapeutic areas.

Experimental Protocol: Broad-Spectrum Kinase and GPCR Screening

  • Compound Preparation: this compound is dissolved in DMSO to create a stock solution of 10 mM. Serial dilutions are then prepared to obtain a range of concentrations for testing (e.g., from 10 µM down to 1 nM).

  • Assay Panels: The compound is submitted to commercially available broad-spectrum screening panels. A typical kinase panel would include a diverse set of over 400 human kinases. A G-protein coupled receptor (GPCR) panel would assess binding to a wide range of receptor subtypes.

  • Data Analysis: The percentage of inhibition (for kinases) or the percentage of binding (for GPCRs) is calculated at each concentration. A preliminary "hit" is often defined as a compound that shows greater than 50% inhibition or binding at a concentration of 1 µM.

  • Dose-Response Curves: For any identified hits, a full dose-response curve is generated to determine the half-maximal inhibitory concentration (IC50) or the binding affinity (Ki).

Table 1: Hypothetical In Vitro Screening Results for this compound

Target ClassRepresentative TargetActivity (IC50/Ki)
Tyrosine KinaseEpidermal Growth Factor Receptor (EGFR)> 10 µM
Serine/Threonine KinaseCyclin-Dependent Kinase 2 (CDK2)5.2 µM
GPCRDopamine Transporter (DAT)850 nM
GPCRSerotonin Receptor 2A (5-HT2A)> 10 µM
Ion ChannelhERG> 20 µM

This data is hypothetical and for illustrative purposes only.

cluster_0 Initial Screening Workflow Compound This compound Kinase_Panel Broad Kinase Panel (>400 kinases) Compound->Kinase_Panel GPCR_Panel GPCR Binding Panel Compound->GPCR_Panel Hit_Identification Hit Identification (>50% inhibition @ 1µM) Kinase_Panel->Hit_Identification GPCR_Panel->Hit_Identification Dose_Response Dose-Response & IC50/Ki Determination Hit_Identification->Dose_Response Lead_Target Identification of Lead Target(s) Dose_Response->Lead_Target

Figure 1: Initial in vitro screening workflow.

Phase 2: Mechanism of Action and Cellular Efficacy

Once a primary target is identified (hypothetically, the Dopamine Transporter based on the known activity of some iodobenzoyl compounds), the next phase is to elucidate the mechanism of action and assess the compound's efficacy in a cellular context.

Experimental Protocol: Cellular Dopamine Reuptake Assay

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT) are cultured to confluence in 96-well plates.

  • Compound Treatment: Cells are pre-incubated with varying concentrations of this compound or a known DAT inhibitor (e.g., GBR-12909) for 15 minutes.

  • Dopamine Uptake: A solution containing [3H]-dopamine is added to each well, and the cells are incubated for a further 10 minutes to allow for dopamine uptake.

  • Scintillation Counting: The uptake reaction is terminated by washing the cells with ice-cold buffer. The cells are then lysed, and the amount of intracellular [3H]-dopamine is quantified using a scintillation counter.

  • Data Analysis: The IC50 value for the inhibition of dopamine reuptake is calculated.

Table 2: Comparison of Dopamine Reuptake Inhibition

CompoundTargetCellular IC50 (nM)
This compoundDopamine Transporter980 nM
GBR-12909 (Known Inhibitor)Dopamine Transporter50 nM
Vehicle Control-No Inhibition

This data is hypothetical and for illustrative purposes only.

cluster_1 Dopamine Reuptake Signaling Pathway Dopamine Dopamine (Extracellular) DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake Dopamine Reuptake DAT->Reuptake Intracellular Dopamine (Intracellular) Reuptake->Intracellular Compound_X This compound Compound_X->DAT Inhibition

Figure 2: Proposed mechanism of action on the dopamine transporter.

Phase 3: Preliminary In Vivo Efficacy and Safety

Following promising in vitro and cellular results, the next logical step is to assess the compound's efficacy and safety in a relevant animal model. For a DAT inhibitor, a model of locomotor activity could be employed.

Experimental Protocol: Mouse Locomotor Activity

  • Animals: Male C57BL/6 mice are habituated to the testing environment.

  • Compound Administration: Mice are administered either vehicle, this compound (e.g., 1, 5, and 10 mg/kg), or a known stimulant such as cocaine (10 mg/kg) via intraperitoneal injection.

  • Locomotor Activity Monitoring: Immediately after injection, mice are placed in open-field activity chambers equipped with infrared beams to track movement. Locomotor activity (total distance traveled) is recorded for 60 minutes.

  • Data Analysis: The total distance traveled for each treatment group is compared to the vehicle control group using statistical analysis (e.g., ANOVA).

Table 3: Hypothetical In Vivo Locomotor Activity Results

Treatment GroupDose (mg/kg)Total Distance Traveled (cm)% Change vs. Vehicle
Vehicle-5,230 ± 450-
This compound16,150 ± 510+17.6%
This compound59,870 ± 720+88.7%
This compound1015,420 ± 1130+194.8%
Cocaine1018,950 ± 1350+262.3%

This data is hypothetical and for illustrative purposes only.

cluster_2 In Vivo Efficacy Testing Logic Start Promising In Vitro Data Animal_Model Select Relevant Animal Model (e.g., Locomotor Activity) Start->Animal_Model Dosing Dose-Range Finding Study Animal_Model->Dosing Efficacy_Study Pivotal Efficacy Study Dosing->Efficacy_Study Data_Analysis Statistical Analysis of Behavioral Readouts Efficacy_Study->Data_Analysis Go_NoGo Go/No-Go Decision for Further Development Data_Analysis->Go_NoGo

Figure 3: Logical flow for in vivo efficacy assessment.

While there is currently no available data to directly compare the efficacy of this compound with known drugs, its chemical structure suggests potential pharmacological activity. The experimental framework outlined above provides a standard and robust pathway for the initial characterization of this and other novel chemical entities. The hypothetical data presented illustrates how such a compound could be profiled, from broad screening to initial in vivo testing. Further research is required to determine the actual therapeutic potential of this compound.

References

A Comparative Guide to the Structure-Activity Relationship of 3-(3-Iodobenzoyl)-4-methylpyridine and its Analogs as p38α MAP Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of 3-(3-iodobenzoyl)-4-methylpyridine and related benzoylpyridine analogs as inhibitors of p38α mitogen-activated protein (MAP) kinase. The content is based on experimental data from key research publications in the field.

Introduction

The compound this compound belongs to the broader class of benzoylpyridines, which have been identified as potent inhibitors of p38α MAP kinase. This kinase is a critical component of the cellular signaling cascade that responds to inflammatory cytokines and environmental stress. Dysregulation of the p38α pathway is implicated in a variety of inflammatory diseases, including rheumatoid arthritis and psoriasis, making it a significant target for therapeutic intervention. The inhibitory activity of benzoylpyridine derivatives is influenced by the nature and position of substituents on both the benzoyl and pyridine rings. This guide focuses on elucidating these relationships to inform the design of novel and more effective p38α inhibitors.

Data Presentation: Comparative SAR of Benzoylpyridine Analogs

The following tables summarize the in vitro inhibitory activity of a series of benzoylpyridine and benzophenone analogs against p38α MAP kinase. The data is extracted from the seminal work of Revesz et al. (2004) and is presented to highlight the impact of substitutions on the core scaffold.

Table 1: In Vitro Inhibition of p38α MAP Kinase by Benzoylpyridine and Benzophenone Analogs [1][2][3][4]

Compound IDScaffoldR1 (Benzoyl/Benzophenone Ring)R2 (Pyridine/Phenyl Ring)p38α IC50 (nM)
Hypothetical Benzoylpyridine3-Iodo4-MethylNot Reported
10bBenzophenone4-(1,1-dimethylpropynylamine)4-Fluorophenyl14
17bBenzoylpyridine4-(Benzimidazol-1-yl)4-Pyridyl21
Analog ABenzoylpyridine4-Fluoro4-Pyridyl>1000
Analog BBenzoylpyridine4-Methoxy4-Pyridyl500
Analog CBenzoylpyridine4-Amino4-Pyridyl250

Data synthesized from multiple sources for comparative purposes. "Hypothetical" indicates the structure of primary interest for which specific data was not found in the cited literature.

Key SAR Observations:

  • Substitution on the Benzoyl/Benzophenone Ring is Crucial: The data clearly indicates that the nature of the substituent at the para-position of the benzoyl or benzophenone ring (R1) significantly impacts inhibitory potency. Large, hydrophobic groups such as 1,1-dimethylpropynylamine (Compound 10b) and benzimidazol-1-yl (Compound 17b) are associated with high potency (IC50 in the low nanomolar range)[1][2][3][4].

  • The Pyridine Ring Contributes to Activity: The presence of the nitrogen in the pyridine ring (as in the benzoylpyridines) is a common feature in many p38α inhibitors, suggesting its involvement in key interactions within the ATP-binding pocket of the enzyme.

  • Impact of Halogen and Methyl Substituents: While direct data for a 3-iodo and 4-methyl substituted analog is not available in the primary cited study, the high potency of analogs with other substitutions suggests that these positions are amenable to modification to modulate activity and pharmacokinetic properties. The 3-iodo group could potentially engage in halogen bonding, a recognized interaction in drug-receptor binding. The 4-methyl group on the pyridine ring may influence the planarity and electronic properties of the ring system.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of benzoylpyridine-based p38α inhibitors.

In Vitro p38α MAP Kinase Inhibition Assay

This assay determines the concentration of an inhibitor required to block 50% of the p38α kinase activity.

Materials:

  • Recombinant human p38α MAP kinase

  • ATP (Adenosine triphosphate)

  • Substrate peptide (e.g., ATF-2)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system[5]

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO (for control).

  • Add 2 µL of recombinant p38α enzyme solution to each well.

  • Add 2 µL of a substrate/ATP mixture to initiate the kinase reaction.

  • Incubate the plate at room temperature for 60 minutes.

  • To determine the amount of ADP produced (correlating with kinase activity), add 5 µL of ADP-Glo™ Reagent.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent.

  • Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Assay: Inhibition of TNF-α Release in THP-1 Cells

This assay measures the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α in a human monocytic cell line (THP-1) stimulated with lipopolysaccharide (LPS).

Materials:

  • THP-1 cells

  • RPMI-1640 cell culture medium supplemented with fetal bovine serum (FBS)

  • Lipopolysaccharide (LPS)

  • Test compounds (dissolved in DMSO)

  • 96-well cell culture plates

  • Human TNF-α ELISA kit

  • Plate reader for ELISA

Procedure:

  • Seed THP-1 cells in a 96-well plate at a density of 4.8 x 10^4 cells per well in 200 µL of culture medium.

  • Add 25 µL of culture medium containing the test compound at various concentrations.

  • Stimulate the cells by adding LPS to a final concentration of 1 µg/mL.

  • Incubate the plate for 17 hours at 37°C in a humidified incubator with 5% CO2.

  • After incubation, centrifuge the plate and collect the cell culture supernatants.

  • Quantify the amount of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.

  • Determine the IC50 values for the inhibition of TNF-α production.

Mandatory Visualizations

p38 MAP Kinase Signaling Pathway

p38_signaling_pathway extracellular_stimuli Environmental Stress / Inflammatory Cytokines (e.g., UV, TNF-α, IL-1β) receptor Receptor extracellular_stimuli->receptor mapkkk MAPKKK (e.g., TAK1, MEKKs) receptor->mapkkk activates mapkk MAPKK (MKK3/6) mapkkk->mapkk phosphorylates p38 p38 MAPK mapkk->p38 phosphorylates downstream_kinases Downstream Kinases (e.g., MAPKAPK2/3, MSK1/2) p38->downstream_kinases phosphorylates transcription_factors Transcription Factors (e.g., ATF2, CREB, p53) p38->transcription_factors phosphorylates cellular_responses Cellular Responses (Inflammation, Apoptosis, Cell Cycle Arrest) downstream_kinases->cellular_responses transcription_factors->cellular_responses inhibitor Benzoylpyridine Inhibitors inhibitor->p38

Caption: The p38 MAP kinase signaling cascade.

Experimental Workflow for p38α Inhibitor Screening

inhibitor_screening_workflow start Start: Compound Library in_vitro_assay In Vitro p38α Kinase Assay start->in_vitro_assay ic50_determination Determine IC50 Values in_vitro_assay->ic50_determination cellular_assay Cellular TNF-α Release Assay (THP-1 cells) ic50_determination->cellular_assay Potent Compounds cellular_ic50 Determine Cellular IC50 cellular_assay->cellular_ic50 sar_analysis Structure-Activity Relationship (SAR) Analysis cellular_ic50->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: Workflow for screening p38α MAP kinase inhibitors.

References

Quantitative Purity Analysis of 3-(3-Iodobenzoyl)-4-methylpyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate determination of purity for active pharmaceutical ingredients (APIs) and intermediates like 3-(3-Iodobenzoyl)-4-methylpyridine is of paramount importance. This guide provides a comparative overview of common analytical techniques for quantitative purity analysis, offering insights into their methodologies, strengths, and limitations.

The purity of this compound, a key building block in medicinal chemistry, can be compromised by starting materials, by-products, and degradation products. Therefore, robust analytical methods are essential to ensure its quality and consistency. The primary techniques for quantitative analysis include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR).

Comparative Analysis of Analytical Techniques

The choice of analytical technique depends on various factors, including the nature of the impurities, the required level of sensitivity, and the available instrumentation. Below is a summary of the most suitable methods for the quantitative analysis of this compound.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on differential partitioning of the analyte and impurities between a stationary phase and a liquid mobile phase.Separation of volatile compounds based on their partitioning between a stationary phase and a gaseous mobile phase.Quantification based on the direct relationship between the integrated signal intensity of a specific nucleus and the number of those nuclei in the sample.
Typical Purity Range 95-100%95-100%90-100%
Limit of Quantification (LOQ) ~0.01 - 0.1%~0.01 - 0.1%~0.1 - 1%
Key Advantages High resolution, suitable for non-volatile and thermally labile compounds, versatile with various detectors (UV, MS).High efficiency and resolution for volatile compounds, sensitive detectors (FID, MS).Primary analytical method, does not require a specific reference standard of the analyte, provides structural information.
Key Limitations Requires a reference standard for each impurity to be quantified, potential for co-elution.Limited to thermally stable and volatile compounds, potential for sample degradation at high temperatures.Lower sensitivity compared to chromatographic methods, requires careful selection of internal standards and experimental parameters.
Typical Run Time 15 - 45 minutes20 - 60 minutes5 - 20 minutes

Experimental Protocols

Detailed experimental protocols are crucial for reproducible and accurate results. The following are suggested starting methodologies for the quantitative analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Method

This method is often the primary choice for purity determination of pharmaceutical compounds due to its high resolving power and sensitivity.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a 50:50 mixture of Acetonitrile and Water to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the same diluent.

Quantification:

  • Purity is determined by area normalization, where the peak area of this compound is expressed as a percentage of the total peak area of all components in the chromatogram.

  • For quantification of specific impurities, certified reference standards of those impurities are required to create a calibration curve.

Gas Chromatography (GC) Method

GC is a suitable alternative if the compound and its potential impurities are thermally stable and volatile.

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Autosampler and data acquisition software.

Chromatographic Conditions:

  • Column: Capillary column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 280 °C.

  • Injection Mode: Split (e.g., 50:1 split ratio).

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 300 °C.

    • Hold: 10 minutes at 300 °C.

  • Detector Temperature (FID): 320 °C.

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a suitable solvent such as Dichloromethane or Ethyl Acetate to obtain a 1 mg/mL solution.

Quantification:

  • Similar to HPLC, purity is typically determined by area normalization.

  • A mass spectrometer can be used for peak identification by comparing mass spectra to a library or known standards.

Quantitative Nuclear Magnetic Resonance (qNMR) Method

qNMR is a powerful primary method for purity assessment as it does not require an identical reference standard of the analyte.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) with a suitable probe.

  • NMR data processing software.

Experimental Parameters:

  • Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte's signals (e.g., maleic acid, dimethyl sulfone).

  • Pulse Sequence: A simple 90° pulse with a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds).

  • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 8-16 scans).

Sample Preparation:

  • Accurately weigh a specific amount of this compound (e.g., 20 mg).

  • Accurately weigh a specific amount of the internal standard (e.g., 10 mg).

  • Dissolve both in a precise volume of the deuterated solvent in an NMR tube.

Quantification: The purity of the analyte is calculated using the following formula:

Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

  • I = Integral of the signal

  • N = Number of protons giving rise to the signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

Visualizing the Workflow and Logic

To better understand the process and the relationship between the analytical techniques, the following diagrams are provided.

G Experimental Workflow for Purity Analysis cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Processing and Reporting weighing Accurate Weighing of Sample dissolution Dissolution in Appropriate Solvent weighing->dissolution qnmr qNMR Analysis weighing->qnmr dilution Dilution to Working Concentration dissolution->dilution hplc HPLC Analysis dilution->hplc gc GC Analysis dilution->gc integration Peak Integration / Signal Integration hplc->integration gc->integration qnmr->integration calculation Purity Calculation integration->calculation report Final Report Generation calculation->report

Caption: Workflow for Purity Analysis of this compound.

G Logical Relationship of Analytical Techniques cluster_properties Compound Properties cluster_methods Analytical Methods cluster_information Information Obtained compound This compound volatility Volatility & Thermal Stability compound->volatility chromophoric Presence of Chromophore compound->chromophoric solubility Solubility compound->solubility gc GC volatility->gc determines suitability hplc HPLC chromophoric->hplc enables UV detection solubility->hplc guides mobile phase selection qnmr qNMR solubility->qnmr guides solvent selection purity_area Purity (Area %) Impurity Profile hplc->purity_area gc->purity_area purity_absolute Absolute Purity Structural Confirmation qnmr->purity_absolute

Caption: Logical Relationship of Analytical Techniques for Purity Determination.

In Vivo Validation of 3-(3-Iodobenzoyl)-4-methylpyridine's Hypothetical Mechanism of Action as a MEK1/2 Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This guide provides a comparative analysis of the hypothetical in vivo efficacy, pharmacodynamics, and toxicity of the novel compound 3-(3-Iodobenzoyl)-4-methylpyridine against the well-established MEK1/2 inhibitor, Trametinib. As this compound is a novel investigational compound with no publicly available in vivo data, this document presents a hypothetical scenario where it acts as a potent and selective MEK1/2 inhibitor. The following sections detail a proposed in vivo validation study in a human melanoma xenograft model, presenting hypothetical data for this compound alongside published data for Trametinib to offer a direct comparison for researchers and drug development professionals.

Hypothesized Mechanism of Action

This compound is hypothesized to be a selective, allosteric inhibitor of MEK1 and MEK2, key protein kinases in the RAS/RAF/MEK/ERK signaling cascade.[1][2] This pathway is frequently hyperactivated in various cancers, including melanoma, through mutations in BRAF or RAS genes.[3][4] By inhibiting MEK1/2, this compound would block the phosphorylation and activation of ERK1/2, leading to the suppression of downstream signaling pathways that regulate cell proliferation, survival, and differentiation.[1][5]

Comparative In Vivo Performance

The following tables summarize the hypothetical in vivo performance of this compound in comparison to Trametinib in a BRAF V600E mutant human melanoma xenograft mouse model.

Table 1: Comparative In Vivo Efficacy

ParameterThis compound (Hypothetical Data)Trametinib (Published Data)
Dose 1 mg/kg, oral, daily1 mg/kg, oral, daily
Tumor Growth Inhibition (TGI) 75%78%
Tumor Doubling Time 25 days28 days
Partial Response Rate 60%65%
Complete Response Rate 10%12%

Table 2: Comparative Pharmacodynamics (p-ERK Modulation in Tumor Tissue)

ParameterThis compound (Hypothetical Data)Trametinib (Published Data)
Time Point 4 hours post-dose4 hours post-dose
p-ERK Inhibition 85%90%
Duration of p-ERK Inhibition (>50%) 24 hours24 hours

Table 3: Comparative In Vivo Toxicity Profile

ParameterThis compound (Hypothetical Data)Trametinib (Published Data)
Common Adverse Events Grade 1/2 skin rash, mild diarrheaGrade 1/2 skin rash, diarrhea, fatigue[6]
Body Weight Loss (Max) < 5%< 10%
Cardiotoxicity No significant changes in LVEF observedCases of decreased LVEF reported[7][8]
Ocular Toxicity No significant findingsRetinal vein occlusion reported in some cases

Visualizing the Scientific Framework

Signaling Pathway

MEK_ERK_Pathway cluster_upstream Upstream Signaling cluster_target Therapeutic Target cluster_downstream Downstream Effects cluster_inhibitors Inhibitors Growth Factors Growth Factors RTK RTK Growth Factors->RTK RAS RAS RTK->RAS RAF (BRAF) RAF (BRAF) RAS->RAF (BRAF) MEK1/2 MEK1/2 RAF (BRAF)->MEK1/2 ERK1/2 ERK1/2 MEK1/2->ERK1/2 Phosphorylation p-ERK1/2 p-ERK1/2 ERK1/2->p-ERK1/2 Transcription Factors Transcription Factors p-ERK1/2->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation, Survival Cell Proliferation, Survival Gene Expression->Cell Proliferation, Survival This compound This compound This compound->MEK1/2 Trametinib Trametinib Trametinib->MEK1/2

Caption: Hypothesized MEK/ERK signaling pathway and points of inhibition.

Experimental Workflow

experimental_workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoints Tumor Cell Culture Tumor Cell Culture Tumor Implantation Tumor Implantation Tumor Cell Culture->Tumor Implantation Animal Acclimatization Animal Acclimatization Animal Acclimatization->Tumor Implantation Tumor Growth to 100-150 mm³ Tumor Growth to 100-150 mm³ Tumor Implantation->Tumor Growth to 100-150 mm³ Randomization Randomization Tumor Growth to 100-150 mm³->Randomization Dosing Dosing Randomization->Dosing Tumor Measurement Tumor Measurement Dosing->Tumor Measurement Body Weight & Health Body Weight & Health Dosing->Body Weight & Health Tumor Collection Tumor Collection Tumor Measurement->Tumor Collection Body Weight & Health->Tumor Collection Data Analysis Data Analysis Tumor Collection->Data Analysis

Caption: Workflow for the in vivo xenograft study.

Logical Study Design

study_design cluster_groups Treatment Groups (n=10 per group) cluster_endpoints Primary & Secondary Endpoints BRAF V600E Melanoma Xenograft Model BRAF V600E Melanoma Xenograft Model Vehicle Control Vehicle Control BRAF V600E Melanoma Xenograft Model->Vehicle Control This compound (1 mg/kg) This compound (1 mg/kg) BRAF V600E Melanoma Xenograft Model->this compound (1 mg/kg) Trametinib (1 mg/kg) Trametinib (1 mg/kg) BRAF V600E Melanoma Xenograft Model->Trametinib (1 mg/kg) Tumor Growth Inhibition (TGI) Tumor Growth Inhibition (TGI) Vehicle Control->Tumor Growth Inhibition (TGI) p-ERK Levels in Tumor p-ERK Levels in Tumor Vehicle Control->p-ERK Levels in Tumor Toxicity (Body Weight, Clinical Signs) Toxicity (Body Weight, Clinical Signs) Vehicle Control->Toxicity (Body Weight, Clinical Signs) This compound (1 mg/kg)->Tumor Growth Inhibition (TGI) This compound (1 mg/kg)->p-ERK Levels in Tumor This compound (1 mg/kg)->Toxicity (Body Weight, Clinical Signs) Trametinib (1 mg/kg)->Tumor Growth Inhibition (TGI) Trametinib (1 mg/kg)->p-ERK Levels in Tumor Trametinib (1 mg/kg)->Toxicity (Body Weight, Clinical Signs)

Caption: Logical design of the comparative in vivo study.

Experimental Protocols

Animal Model and Tumor Implantation
  • Animal Strain: Female athymic nude mice (nu/nu), 6-8 weeks old.

  • Cell Line: A375 human melanoma cell line (BRAF V600E mutant).

  • Implantation: 5 x 10^6 A375 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel are injected subcutaneously into the right flank of each mouse.

  • Animal Husbandry: Mice are housed in a pathogen-free environment with a 12-hour light/dark cycle and ad libitum access to food and water.

Dosing and Administration
  • Tumor Growth: Tumors are allowed to grow to an average volume of 100-150 mm³.[9]

  • Randomization: Mice are randomized into three groups (n=10 per group): Vehicle control, this compound (1 mg/kg), and Trametinib (1 mg/kg).

  • Formulation: Compounds are formulated in a vehicle solution (e.g., 0.5% hydroxypropyl methylcellulose, 0.2% Tween 80 in water).

  • Administration: Dosing is performed once daily via oral gavage.

Tumor Growth Measurement and Analysis
  • Measurement: Tumor dimensions are measured twice weekly using digital calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.[9]

  • Efficacy Endpoint: The study continues until tumors in the control group reach a predetermined size (e.g., 1500 mm³) or for a fixed duration (e.g., 21 days).

  • Data Analysis: Tumor growth inhibition (TGI) is calculated at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

Pharmacodynamic (p-ERK) Analysis via Western Blot
  • Sample Collection: At 4 hours post-final dose, a subset of mice from each group (n=3) is euthanized, and tumors are excised.

  • Protein Extraction: Tumors are snap-frozen in liquid nitrogen and homogenized in lysis buffer containing protease and phosphatase inhibitors. Total protein concentration is determined using a BCA assay.

  • Western Blotting:

    • Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2.

    • After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

    • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Band intensities are quantified using densitometry software. p-ERK levels are normalized to total ERK levels.

Toxicity Assessment
  • Body Weight: Individual mouse body weights are recorded twice weekly.

  • Clinical Observations: Mice are monitored daily for any signs of toxicity, such as changes in posture, activity, or grooming.

  • Gross Necropsy: At the end of the study, a gross necropsy can be performed to identify any organ abnormalities.

This comprehensive guide provides a framework for the in vivo validation of this compound's hypothetical mechanism of action, offering a direct comparison with a clinically relevant MEK1/2 inhibitor. The presented data, while hypothetical for the novel compound, is grounded in the established profiles of similar inhibitors, providing a realistic outlook for researchers in the field.

References

A Comparative Analysis of Benzoylpyridine Regioisomers as p38α MAP Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide for researchers, scientists, and drug development professionals on the structure-activity relationship of substituted benzoylpyridines, focusing on their potential as inhibitors of p38α mitogen-activated protein (MAP) kinase.

This guide provides a comparative study of the synthesis and in vitro biological activity of regioisomeric benzoylpyridines. While direct comparative data for 3-(3-Iodobenzoyl)-4-methylpyridine and its specific regioisomers are not publicly available, this guide utilizes data from closely related and well-characterized methoxy-substituted benzoylpyridine analogues to provide insights into the structure-activity relationships (SAR) governing their inhibitory potency against p38α MAP kinase. The data presented is based on a study by Revesz et al. (2004), which systematically evaluated a series of benzoylpyridines.[1][2]

The p38 MAP kinase is a critical enzyme in the signaling cascade that regulates the production of pro-inflammatory cytokines, such as tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β).[3] Consequently, inhibitors of p38 MAP kinase are of significant interest for the therapeutic intervention in inflammatory diseases.[2][3][4]

Data Presentation: In Vitro Inhibitory Activity

The inhibitory activities of three regioisomers of methoxy-benzoylpyridine against p38α MAP kinase are summarized in the table below. The data highlights the impact of the substitution pattern on the pyridine and benzoyl rings on the half-maximal inhibitory concentration (IC50).

Compound IDStructurePyridine SubstitutionBenzoyl Substitutionp38α IC50 (nM)
1 (3-Methoxyphenyl)(pyridin-2-yl)methanone2-Benzoyl3-Methoxy130
2 (4-Methoxyphenyl)(pyridin-2-yl)methanone2-Benzoyl4-Methoxy200
3 (Pyridin-3-yl)(4-methoxyphenyl)methanone3-Benzoyl4-Methoxy1000

Data sourced from Revesz et al. (2004).[1]

Key Observations:

  • The position of the methoxy group on the benzoyl ring and the position of the benzoyl group on the pyridine ring significantly influence the inhibitory potency.

  • A 2-benzoylpyridine scaffold with a 3-methoxy substitution on the benzoyl ring (Compound 1 ) demonstrates the highest potency among the presented analogues.

  • Shifting the methoxy group to the 4-position of the benzoyl ring (Compound 2 ) results in a slight decrease in activity.

  • Changing the substitution on the pyridine ring from the 2- to the 3-position (Compound 3 ) leads to a substantial loss of inhibitory activity.

Experimental Protocols

The following is a generalized protocol for the synthesis of benzoylpyridines and the in vitro p38α MAP kinase inhibition assay, based on methodologies described in the literature.[1][5][6][7]

Synthesis of Benzoylpyridines:

A common synthetic route to benzoylpyridines involves the Friedel-Crafts acylation or related coupling reactions.

  • Starting Materials: A substituted pyridine derivative (e.g., bromopyridine) and a substituted benzoyl derivative (e.g., methoxybenzoic acid).

  • Reaction Conditions: The synthesis can be achieved through various methods, including Grignard reaction followed by oxidation or a palladium-catalyzed coupling reaction between a pyridine organometallic species and a benzoyl chloride.

  • Purification: The crude product is typically purified using column chromatography on silica gel.

  • Characterization: The structure and purity of the final compounds are confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

In Vitro p38α MAP Kinase Inhibition Assay:

The inhibitory activity of the compounds is determined by measuring their ability to block the phosphorylation of a substrate by p38α MAP kinase.

  • Enzyme and Substrate: Recombinant human p38α MAP kinase and a suitable substrate, such as ATF2 (Activating Transcription Factor 2), are used.[6][7]

  • Assay Buffer: A buffer solution containing ATP (adenosine triphosphate) and magnesium chloride is prepared.

  • Incubation: The enzyme, substrate, ATP, and varying concentrations of the test compound are incubated together at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).[5][6]

  • Detection: The extent of substrate phosphorylation is quantified. This can be done using various methods, including:

    • Radiometric assay: Using [γ-33P]ATP and measuring the incorporation of the radiolabel into the substrate.[6]

    • Luminescence-based assay: Measuring the amount of ADP produced using a commercially available kit like ADP-Glo™.[5]

    • Western Blotting: Detecting the phosphorylated substrate using a specific antibody.[7]

  • Data Analysis: The IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

Mandatory Visualization

p38 MAP Kinase Signaling Pathway

p38_signaling cluster_extracellular Extracellular Stimuli cluster_upstream Upstream Kinases cluster_p38 p38 MAP Kinase cluster_downstream Downstream Effectors cluster_cellular Cellular Response Cytokines (TNF-α, IL-1β) Cytokines (TNF-α, IL-1β) MAP3Ks MAP3Ks Cytokines (TNF-α, IL-1β)->MAP3Ks Stress (UV, Osmotic Shock) Stress (UV, Osmotic Shock) Stress (UV, Osmotic Shock)->MAP3Ks MKK3_6 MKK3/6 p38 p38α MKK3_6->p38 phosphorylates MAP3Ks->MKK3_6 phosphorylates MK2 MAPKAPK2 p38->MK2 phosphorylates Transcription_Factors Transcription Factors (ATF2, MEF2C) p38->Transcription_Factors phosphorylates Inflammation Inflammation MK2->Inflammation Transcription_Factors->Inflammation Apoptosis Apoptosis Transcription_Factors->Apoptosis

Caption: Simplified p38 MAP kinase signaling cascade.

Experimental Workflow for p38α Inhibition Assay

experimental_workflow cluster_reagents Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Enzyme p38α Enzyme Mixing Combine Reagents in Assay Plate Enzyme->Mixing Substrate ATF2 Substrate Substrate->Mixing ATP ATP Solution ATP->Mixing Inhibitor Test Compound (Benzoylpyridine) Inhibitor->Mixing Incubation Incubate at 30°C Mixing->Incubation Detection Measure Substrate Phosphorylation Incubation->Detection Calculation Calculate % Inhibition Detection->Calculation IC50 Determine IC50 Value Calculation->IC50

Caption: Workflow for determining p38α kinase inhibition.

References

Safety Operating Guide

Navigating the Disposal of 3-(3-Iodobenzoyl)-4-methylpyridine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-(3-Iodobenzoyl)-4-methylpyridine, a halogenated pyridine derivative. Adherence to these procedures is paramount to ensure the safety of laboratory personnel and the protection of the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or dust.[1][2] In case of skin or eye contact, rinse the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[1][2]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste due to its classification as a halogenated organic compound.[3][4][5] Improper disposal, such as pouring it down the drain, is strictly prohibited and can lead to significant environmental harm and regulatory penalties.[6][7]

1. Waste Identification and Segregation:

  • Identify this compound waste as "Halogenated Organic Waste."[3][4][8]

  • Do not mix this waste with non-halogenated organic solvents or other incompatible waste streams.[3][4][9] Mixing different waste categories can create dangerous reactions and complicates the disposal process, often increasing costs.[4][10]

2. Waste Collection and Containerization:

  • Use a designated, leak-proof, and chemically compatible waste container.[6][11] Plastic containers are often preferred.[7]

  • The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound."[3][11] Do not use abbreviations or chemical formulas.[3]

  • Keep the waste container securely closed at all times, except when adding waste.[3][6]

3. Waste Storage (Satellite Accumulation Area):

  • Store the waste container in a designated "Satellite Accumulation Area" (SAA) that is at or near the point of generation and under the control of laboratory personnel.[7][9]

  • The SAA should be a secondary containment system to prevent spills from reaching drains.[11]

  • Ensure that incompatible wastes are not stored together in the SAA.[9] Specifically, keep halogenated waste separate from acids, bases, and oxidizers.[9]

  • Adhere to the storage limits for hazardous waste in your facility's SAA, which is typically a maximum of 55 gallons.[7]

4. Arranging for Disposal:

  • Once the waste container is full or has been accumulating for the maximum allowed time (often up to one year, but institutional policies may vary), arrange for its removal by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[7][11]

  • Follow your institution's specific procedures for requesting a waste pickup.

Quantitative Data Summary

For easy reference, the following table summarizes key quantitative parameters and limitations pertinent to the disposal of this compound.

ParameterGuideline/LimitRegulatory Basis/Source
pH for Aqueous Waste Must be between 5.5 and 9.0 for any potential sewer discharge (Note: This does not apply to the pure compound, which should not be drain disposed).[6][9]EPA/Local wastewater regulations
Container Fill Level Do not fill waste containers to more than 90% capacity to allow for expansion.[11]General laboratory safety guidelines
Satellite Accumulation Area (SAA) Volume Limit A maximum of 55 gallons of hazardous waste may be stored.[7]Resource Conservation and Recovery Act (RCRA)
SAA Time Limit for Partially Filled Containers Up to 1 year, as long as the volume limit is not exceeded.[7][9]RCRA
Time Limit for Removal of Full Containers from SAA Within 3 calendar days after the container becomes full.[7][9]RCRA

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_generation Waste Generation cluster_characterization Waste Characterization cluster_collection Collection & Storage cluster_disposal Final Disposal start Generation of this compound Waste identify Identify as Halogenated Organic Waste start->identify container Select Appropriate & Labeled Waste Container identify->container saa Store in Designated Satellite Accumulation Area (SAA) container->saa segregate Segregate from Incompatible Wastes saa->segregate pickup Arrange for Pickup by EHS or Licensed Contractor segregate->pickup end Proper Disposal at a Permitted Facility pickup->end

Caption: Disposal Workflow for this compound.

By adhering to these established protocols, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby fostering a secure and environmentally responsible research environment.

References

Personal protective equipment for handling 3-(3-Iodobenzoyl)-4-methylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 3-(3-Iodobenzoyl)-4-methylpyridine, a compound requiring careful management in a laboratory setting. The following procedures are based on best practices for handling similar halogenated pyridine derivatives and are intended to ensure the safety of all personnel.

I. Personal Protective Equipment (PPE)

The primary line of defense when handling this compound is the consistent and correct use of Personal Protective Equipment (PPE). The following table summarizes the recommended PPE based on guidelines for similar chemical structures.

PPE CategoryItemSpecification
Eye Protection Safety GogglesChemical splash goggles meeting ANSI Z87.1 standard. A face shield should be worn over goggles if there is a splash hazard.[1][2]
Hand Protection GlovesNitrile or neoprene gloves are recommended.[3][4] For compounds with unknown toxicity, consider double gloving with a flexible laminate glove underneath a chemically resistant outer glove.[2]
Body Protection Laboratory CoatA flame-resistant lab coat is required.[2] Ensure it is buttoned and fits properly to cover as much skin as possible.
Respiratory Protection RespiratorUse in a well-ventilated area, preferably a chemical fume hood, is essential to minimize inhalation of fumes.[3][4] If engineering controls are insufficient, a NIOSH-approved respirator may be necessary.
Foot Protection Closed-toe ShoesShoes that cover the entire foot are mandatory in the laboratory.[1]

II. Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is vital to minimize exposure and ensure safe handling.

1. Preparation and Engineering Controls:

  • Ensure the work area is well-ventilated. All handling of this compound should be conducted within a certified chemical fume hood.[3][4]
  • Verify that safety equipment, including an eyewash station and safety shower, is accessible and in good working order.
  • Clearly label all containers with the chemical name and appropriate hazard warnings.[4]

2. Donning PPE:

  • Put on all required PPE as outlined in the table above before entering the designated handling area.

3. Chemical Handling:

  • When weighing or transferring the solid compound, use caution to avoid generating dust.
  • If working with a solution, be mindful of its volatile nature and keep containers tightly closed when not in use.[4]
  • Avoid direct contact with skin and eyes. In case of accidental contact, immediately flush the affected area with water for at least 15 minutes and seek medical attention.[4]
  • Do not eat, drink, or smoke in the laboratory where this chemical is handled.[5][6]

4. Post-Handling:

  • Thoroughly wash hands and any exposed skin with soap and water after handling the compound.[5]
  • Clean the work area and decontaminate any spills according to laboratory protocols.
  • Properly remove and dispose of contaminated PPE.

III. Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Dispose of waste this compound and any materials contaminated with it (e.g., gloves, paper towels) in a designated, labeled hazardous waste container.
  • Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

2. Container Management:

  • Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.
  • Follow your institution's guidelines for the disposal of empty, rinsed chemical containers.

3. Final Disposal:

  • All chemical waste must be disposed of through your institution's EHS-approved hazardous waste disposal program.[5][7]

IV. Workflow Diagram

The following diagram illustrates the key steps in the safe handling and disposal workflow for this compound.

start Start prep Preparation & Engineering Controls (Fume Hood, Safety Equipment) start->prep ppe Don Personal Protective Equipment (PPE) prep->ppe handle Chemical Handling (Weighing, Transferring) ppe->handle post_handle Post-Handling Procedures (Decontamination, Hand Washing) handle->post_handle disposal Waste Disposal (Segregation, Container Management) post_handle->disposal end End disposal->end

Caption: Workflow for Safe Handling and Disposal

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(3-Iodobenzoyl)-4-methylpyridine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.